D-ribose-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-HZYAIORGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232617-15-1 | |
| Record name | D-Ribose-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-RIBOSE-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-ribose-L-cysteine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of D-ribose-L-cysteine
Executive Summary
This compound (DRLC), also known commercially as RiboCeine™, is a synthetic cysteine pro-drug designed to overcome the challenges of direct L-cysteine supplementation, such as its inherent instability and potential for neurotoxicity at high doses[1]. By covalently bonding D-ribose to L-cysteine, DRLC creates a stable and highly bioavailable molecule that efficiently delivers L-cysteine into the cell. The primary mechanism of action of DRLC is to serve as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous, non-enzymatic antioxidant in mammalian cells[1][2]. This enhancement of the intracellular GSH pool underpins DRLC's potent antioxidant and cytoprotective effects, which have been observed in numerous preclinical models of oxidative stress-related pathologies, including neurodegenerative diseases, metabolic disorders, and chemical-induced toxicities[3][4][5][6].
Introduction: The Glutathione Imperative
Glutathione is a tripeptide synthesized from L-glutamate, L-cysteine, and glycine[1]. It is a cornerstone of cellular defense, participating in the detoxification of reactive oxygen species (ROS) and xenobiotics, maintaining the redox state of protein sulfhydryl groups, and modulating immune function and cell signaling[7][8]. A deficiency in cellular GSH is a key factor in the pathogenesis of numerous acute and chronic diseases. However, therapeutic strategies to augment GSH levels are challenging. Direct supplementation with GSH is largely ineffective due to poor absorption and rapid degradation in the gastrointestinal tract. The availability of L-cysteine is the rate-limiting step in GSH biosynthesis[7]. Supplementing with L-cysteine itself is problematic due to its rapid oxidation and low bioavailability[1]. DRLC was developed to bypass these limitations by providing a protected and efficient means of delivering L-cysteine for intracellular GSH synthesis[7].
Core Mechanism of Action
The mechanism of DRLC can be dissected into two synergistic components: the delivery of L-cysteine for glutathione synthesis and the contribution of D-ribose to cellular energy metabolism.
Cellular Uptake and Bioavailability
This compound is a unique molecule where the sulfhydryl group of L-cysteine is protected within a thiazolidine ring structure formed with D-ribose. This structure enhances its stability and facilitates absorption[9]. Once absorbed, DRLC circulates in the bloodstream and is readily taken up by cells. The D-ribose component is recognized by cellular glucose transporters, aiding its entry into the cell[9].
Intracellular Hydrolysis and Glutathione Synthesis
Inside the cell, the thiazolidine ring of DRLC undergoes non-enzymatic hydrolysis, releasing both L-cysteine and D-ribose[1]. The liberated L-cysteine becomes immediately available for the two-step, ATP-dependent synthesis of glutathione, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS)[1]. By providing the rate-limiting substrate, DRLC effectively boosts the cell's capacity to produce GSH, thereby enhancing its antioxidant defenses[3][10].
Role of D-Ribose in ATP Synthesis
The D-ribose moiety, released upon hydrolysis, is a fundamental building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell[1][9]. In states of oxidative stress or metabolic demand, cellular ATP can be depleted. The D-ribose supplied by DRLC can enter the pentose phosphate pathway to support the synthesis of new ATP molecules, providing the necessary energy for cellular processes, including the synthesis of glutathione itself[1][9].
Quantitative Effects on Biomarkers
Numerous preclinical studies have quantified the effects of DRLC on key biomarkers of oxidative stress and inflammation. The data consistently demonstrate a significant enhancement of the antioxidant defense system and a reduction in markers of cellular damage.
Table 1: Effect of DRLC on Antioxidant and Oxidative Stress Markers
| Biomarker | Model | Treatment Group | Result | p-value | Reference |
| Superoxide Dismutase (SOD) | High-Fructose High-Fat (HFHF) Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Increase vs. HFHF | p < 0.0028 | [3] |
| Glutathione (GSH) | Paradoxical Sleep Deprivation (PSD) Rats | PSD + DRLC | Significant Increase vs. PSD | p < 0.05 | [2] |
| Glutathione Peroxidase (GPx) | HFHF Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Increase vs. HFHF | p < 0.0002 | [3] |
| Catalase (CAT) | Unpredictable Chronic Mild Stress (UCMS) Mice | UCMS + DRLC (25-100 mg/kg) | Attenuated Decrease vs. UCMS | - | [11] |
| Total Antioxidant Capacity (TAC) | HFHF Diet Rats | HFHF vs. Control | Significant Decrease | p < 0.02 | [10] |
| Malondialdehyde (MDA) | HFHF Diet Rats | HFHF + DRLC (250 mg/kg) | Significant Reduction vs. HFHF | - | [3] |
| Malondialdehyde (MDA) | Scopolamine-induced Amnesia Mice | Scopolamine + DRLC (25-100 mg/kg) | Attenuated Increase vs. Scopolamine | - | [4] |
| Nitric Oxide (NO) | Manganese-induced Neurotoxicity Rats | Mn + RibCys (200 mg/kg) | Attenuated Increase vs. Mn | - | [12] |
Table 2: Effect of DRLC on Inflammatory and Cellular Damage Markers
| Biomarker | Model | Treatment Group | Result | p-value | Reference |
| Tumor Necrosis Factor-α (TNF-α) | HFHF Diet Rats | HFHF vs. Control | Significant Increase | p < 0.0001 | [3] |
| TNF-α | Copper Sulfate-induced Toxicity Mice | CuSO₄ + DRLC (10-50 mg/kg) | Reversal of Increased Levels | - | [13] |
| Interleukin-6 (IL-6) | Copper Sulfate-induced Toxicity Mice | CuSO₄ + DRLC (10-50 mg/kg) | Reversal of Increased Levels | - | [13] |
| C-Reactive Protein (CRP) | HFHF Diet Rats | HFHF + DRLC vs. HFHF | Significant Reduction | p < 0.05 | [3] |
| Acetylcholinesterase (AChE) | Scopolamine-induced Amnesia Mice | Scopolamine + DRLC (25-100 mg/kg) | Attenuated Increase vs. Scopolamine | - | [4][14] |
| Caspase-3 | Manganese-induced Neurotoxicity Rats | Mn vs. Mn + RibCys | Minimized Overexpression | - | [15] |
| Bax/Bcl-2 Signaling | Manganese-induced Neurotoxicity Rats | Mn + RibCys (200 mg/kg) | Mitigated Pro-apoptotic Changes | - | [12] |
Experimental Protocols
The quantification of DRLC's effects relies on standardized and validated biochemical assays. Below are detailed methodologies for key experiments cited in the literature.
Measurement of Total Glutathione (Enzymatic Recycling Assay)
This is the most common method for determining total glutathione (GSH + GSSG) levels in biological samples.
-
Principle: The assay is based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by the sulfhydryl group of GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 405-412 nm. Glutathione reductase (GR) is included to continuously recycle oxidized glutathione (GSSG) back to GSH, amplifying the signal.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a buffer containing a deproteinizing agent, such as metaphosphoric acid (MPA) or sulfosalicylic acid (SSA), to precipitate proteins and prevent GSH oxidation[16][17].
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the acid-soluble supernatant for analysis. The supernatant can be stored at -80°C.
-
-
Assay Procedure (Microplate Format):
-
Prepare a reaction cocktail containing phosphate buffer, NADPH, DTNB, and glutathione reductase[16].
-
Add a known volume of the prepared sample supernatant and standards (GSH of known concentrations) to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction cocktail to all wells.
-
Measure the rate of TNB formation by reading the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.
-
The concentration of total glutathione in the sample is determined by comparing the rate of reaction to the standard curve.
-
-
Note: To measure GSSG specifically, a preliminary step is required where GSH is masked (derivatized) using a thiol-scavenging agent like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) before running the assay[16][18]. Reduced GSH is then calculated by subtracting the GSSG concentration from the total glutathione concentration.
Measurement of Malondialdehyde (MDA)
MDA is a widely used biomarker for lipid peroxidation, an indicator of oxidative damage.
-
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is measured colorimetrically (at ~532 nm) or fluorometrically.
-
Procedure:
-
Mix the sample homogenate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at high temperature (e.g., 95°C) for approximately 60 minutes to allow for adduct formation.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.
-
Signaling Pathways and Logical Relationships
DRLC's primary action of boosting GSH initiates a cascade of downstream effects that mitigate cellular stress and inflammation.
Conclusion and Future Directions
This compound operates via a direct and fundamental mechanism: replenishing the building blocks for the master antioxidant, glutathione. By efficiently delivering L-cysteine into the cell, DRLC enhances the entire cellular antioxidant network, leading to a potent reduction in oxidative stress, inflammation, and subsequent cellular damage. The quantitative data from numerous preclinical models provide robust evidence for this mechanism. For drug development professionals, DRLC represents a promising therapeutic agent for conditions where oxidative stress is a key pathological driver. Future research, including well-controlled clinical trials, will be crucial to translate these preclinical findings into effective treatments for human diseases.
References
- 1. ribosecysteine.com [ribosecysteine.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Ribose-LCysteine attenuates manganese-induced cognitive and motor deficit, oxidative damage, and reactive microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellgevity-glutathione.com [cellgevity-glutathione.com]
- 10. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.8. Total glutathione (GSH) assay [bio-protocol.org]
- 18. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribose-L-Cysteine: A Technical Guide to a Novel Glutathione Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of D-ribose-L-cysteine (DRLC), a patented molecule designed to efficiently deliver the precursor components for the synthesis of glutathione (GSH), the body's master antioxidant. This document details its mechanism of action, summarizes quantitative data from preclinical and clinical studies, and provides an overview of relevant experimental protocols.
Introduction: The Challenge of Glutathione Enhancement
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive oxygen species (ROS), regulating cellular processes, and maintaining redox homeostasis. A deficiency in GSH has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related conditions.
Direct oral supplementation with glutathione is largely ineffective due to poor absorption and rapid degradation in the digestive tract. This has led to the development of precursor molecules designed to increase intracellular GSH levels. N-acetylcysteine (NAC) has traditionally been the most common cysteine-donating precursor used for this purpose. However, this compound, commercially known as RiboCeine™, represents a significant advancement, offering a dual-action approach to supporting GSH production.
Mechanism of Action: A Dual-Pronged Approach
The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the rate-limiting step in this pathway. This compound is a unique compound designed to overcome this limitation while simultaneously supporting the energy requirements of the synthesis process.
DRLC is a thiazolidine carboxylic acid formed by the condensation of D-ribose and L-cysteine. This structure protects L-cysteine from degradation after oral administration. Once absorbed and inside the cell, DRLC undergoes non-enzymatic hydrolysis, releasing its two constituent components:
-
L-cysteine Delivery : The liberated L-cysteine becomes directly available for the GCL-catalyzed reaction, efficiently driving the synthesis of GSH.[1] This delivery system bypasses the potential for neurotoxicity associated with high doses of direct cysteine administration.[1]
-
D-ribose for ATP Synthesis : The released D-ribose, a fundamental building block of ATP, supports the synthesis of adenosine triphosphate.[1] This is crucial as both enzymatic steps in glutathione production are ATP-dependent.
This dual mechanism provides both the key substrate and the necessary energy, making DRLC a highly effective glutathione precursor.
Pharmacokinetics and Comparison with N-Acetylcysteine (NAC)
While specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of the intact DRLC molecule are not extensively published, studies on its D-ribose component show rapid oral absorption (Tmax ≈ 36–44 minutes) and subsequent elimination.[2] The primary advantage of DRLC lies in its superior ability to increase intracellular GSH compared to NAC. Preclinical and clinical observations suggest DRLC is significantly more efficient.
| Parameter | This compound (DRLC) | N-Acetylcysteine (NAC) | Reference |
| Mechanism | Prodrug delivering both L-cysteine for synthesis and D-ribose for ATP production. | Prodrug delivering L-cysteine. | [1][3] |
| Relative Efficacy | Reported to be up to 300% more effective at raising GSH levels. | Standard cysteine precursor. | [4] |
| Dosage | Effective at lower doses (e.g., 250mg daily in clinical trials). | Requires much higher doses, often administered multiple times per day. | [4] |
| Blood-Brain Barrier | Capable of crossing the blood-brain barrier, impacting brain GSH levels. | Does not effectively cross the blood-brain barrier. | [4] |
| Administration | Oral. | Oral, Intravenous. | [4] |
Summary of Preclinical and Clinical Data
DRLC has been the subject of over 50 peer-reviewed studies, demonstrating its efficacy in various models of oxidative stress.[4]
Clinical Trial Evidence
A double-blind, placebo-controlled human clinical trial demonstrated the potent effect of DRLC on glutathione levels.
| Study Parameter | Details | Reference |
| Study Design | Double-blind, placebo-controlled trial | [4] |
| Participants | Healthy individuals aged 38-60 | [4] |
| Dosage | 250mg DRLC daily (125mg twice daily) | [4] |
| Duration | 30 days | [4] |
| Primary Outcome | Change in red blood cell glutathione (GSH) levels | [4] |
| Results (Overall) | >25% increase in GSH levels above baseline | [4] |
| Results (Age 51-60) | ~64% increase in GSH levels above baseline | [4] |
Preclinical Study Data
Preclinical studies have explored the protective effects of DRLC across a range of applications, consistently demonstrating its ability to mitigate oxidative stress and inflammation.
| Study Model | DRLC Dosage | Key Findings | Reference |
| Scopolamine-Induced Amnesia (Mice) | 25, 50, 100 mg/kg (oral) | Significantly enhanced memory performance, attenuated scopolamine-induced amnesia, reduced acetylcholinesterase activity, and decreased oxidative stress markers (e.g., malondialdehyde). | [5] |
| Copper Sulfate-Induced Toxicity (Mice) | 10, 25, 50 mg/kg (oral) | Reversed memory impairment, attenuated oxidative stress, and inhibited pro-inflammatory cytokines (TNF-α, IL-6). | [6] |
| Manganese-Induced Neurotoxicity (Rats) | 200 mg/kg (oral) | Reduced lipid peroxidation and nitric oxide levels, increased glutathione peroxidase, and mitigated damage to dendritic morphology. Attenuated increases in Bax/Bcl-2, TNF-α, and ERK1/2 expression. | [7] |
| High-Fructose High-Fat Diet (Rats) | 250 mg/kg (oral) | Prevented hepatic and systemic oxidative stress and pro-inflammatory events. Mitigated increases in uric acid, TNF-α, and C-reactive protein. Increased levels of SOD and GPX. | [8] |
| Wound Healing (Rats) | Not specified | Reduced wound inflammation and edema in the early stages and enhanced wound strength by day 14. | [9] |
Key Experimental Protocols
The following sections detail common methodologies used in the cited research to evaluate the efficacy of this compound.
Measurement of Glutathione Levels
A common method for quantifying GSH in biological samples (e.g., red blood cell lysates, tissue homogenates) is the Ellman's assay.
Methodology:
-
Sample Preparation: Biological samples are collected and processed to lyse cells and release intracellular contents. Tissues are typically homogenized in a buffer.
-
Deproteinization: Proteins are precipitated, often using an acid like metaphosphoric acid, and removed by centrifugation to prevent interference.
-
Reaction: The supernatant is mixed with a phosphate buffer and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Detection: GSH reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which has a distinct yellow color. The absorbance of this product is measured spectrophotometrically at 412 nm.
-
Quantification: The concentration of GSH in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of GSH.
Animal Model of Chemically-Induced Neurotoxicity
Rodent models are frequently used to study the neuroprotective effects of compounds like DRLC against toxins that induce oxidative stress and memory impairment.
Methodology (Example: Scopolamine-Induced Amnesia Model): [5]
-
Animals: Male Swiss mice are commonly used.
-
Grouping: Animals are randomized into control, scopolamine-only, DRLC-only, and scopolamine + DRLC treatment groups.
-
Treatment Regimen: DRLC (e.g., 25, 50, 100 mg/kg) or a vehicle is administered orally for a set period (e.g., 7 days).
-
Induction of Amnesia: Approximately 30-60 minutes after the final DRLC dose, scopolamine (e.g., 3 mg/kg) is administered intraperitoneally (i.p.) to induce cholinergic blockade and memory impairment.
-
Behavioral Assessment: Memory function is evaluated using tests like the Y-maze (for spatial working memory) and the novel object recognition test.
-
Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissue is collected. Homogenates of specific brain regions (e.g., hippocampus, cortex) are then used to measure levels of acetylcholinesterase, glutathione, and oxidative stress markers like malondialdehyde (MDA).
Conclusion
This compound is a scientifically advanced glutathione precursor with a unique dual-action mechanism. By delivering both the rate-limiting amino acid L-cysteine and the energy-supporting molecule D-ribose, it facilitates the efficient synthesis of intracellular glutathione. A growing body of preclinical and clinical evidence demonstrates its superior efficacy compared to other precursors like NAC, particularly in its ability to raise GSH levels at lower doses and its capacity to act within the central nervous system. These properties make DRLC a compelling molecule for researchers and drug development professionals investigating therapeutic strategies for conditions rooted in oxidative stress and glutathione deficiency. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential across a spectrum of human diseases.
References
- 1. ribosecysteine.com [ribosecysteine.com]
- 2. dovepress.com [dovepress.com]
- 3. ivdrips.com [ivdrips.com]
- 4. Clinical Trial Demonstrates Increase in Body’s Master Antioxidant – WHIG [whig.ca]
- 5. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound supplementation enhances wound healing in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-ribose-L-cysteine in Cellular Antioxidant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. The endogenous antioxidant glutathione (GSH) is a critical component of the cell's defense against oxidative damage. D-ribose-L-cysteine (DRLC), also known as RibCys, is a novel compound designed to efficiently deliver L-cysteine, the rate-limiting amino acid for GSH synthesis, into the cell. This technical guide provides an in-depth overview of the role of this compound in cellular antioxidant defense, its mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visual representations of relevant pathways are included to support further research and development in this area.
Introduction: The Challenge of Oxidative Stress and the Importance of Glutathione
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[1] While they play a role in cell signaling, their overproduction can lead to damage of vital cellular components such as DNA, proteins, and lipids.[1] The cell possesses a sophisticated antioxidant defense system to neutralize excess ROS, with glutathione (GSH) being a cornerstone of this system.[1]
GSH is a tripeptide composed of glutamate, cysteine, and glycine.[2] Its antioxidant function is primarily mediated by the thiol group (-SH) of its cysteine residue, which can donate a reducing equivalent to ROS, becoming oxidized to glutathione disulfide (GSSG) in the process.[1] The ratio of reduced GSH to oxidized GSSG (GSH/GSSG) is a critical indicator of cellular health and the level of oxidative stress.[1][3] A decrease in this ratio signifies a shift towards a pro-oxidative state.[1]
The intracellular synthesis of GSH is dependent on the availability of its precursor amino acids, with L-cysteine being the rate-limiting component.[4] However, direct supplementation with L-cysteine is often inefficient due to its instability and potential for neurotoxicity at high doses.[2] This has led to the development of more effective cysteine delivery agents, such as N-acetylcysteine (NAC) and, more recently, this compound (DRLC).[5][6]
This compound: Mechanism of Action
This compound is a unique compound where D-ribose is chemically bonded to L-cysteine. This structure protects L-cysteine from degradation in the digestive system, allowing for its efficient delivery into the bloodstream and subsequently into the cells.[2]
Once inside the cell, DRLC undergoes non-enzymatic hydrolysis, releasing both L-cysteine and D-ribose.[2]
-
L-cysteine: The released L-cysteine becomes readily available for the two-step enzymatic synthesis of glutathione, catalyzed by glutamate-cysteine ligase and glutathione synthetase.[2] By overcoming the rate-limiting step of cysteine availability, DRLC effectively boosts intracellular GSH levels.[4][7][8]
-
D-ribose: The D-ribose component is a key building block for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][9][10] By providing a source of D-ribose, DRLC can also support cellular energy metabolism, which is often compromised under conditions of oxidative stress.[2][10]
Signaling Pathway: Glutathione Biosynthesis
Caption: this compound cellular uptake and subsequent enhancement of glutathione synthesis.
Quantitative Data on the Efficacy of this compound
Numerous preclinical studies have demonstrated the efficacy of DRLC in augmenting antioxidant defenses and protecting against oxidative stress-induced damage in various models. The following tables summarize key quantitative findings from these studies.
Table 1: Effect of this compound on Glutathione (GSH) Levels and Antioxidant Enzyme Activity
| Experimental Model | DRLC Dosage | Outcome | Percentage Change/Result | Reference |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver GSH Concentration | Increased | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Plasma GSH Concentration | Increased | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver GPx Activity | 1.7-fold increase | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Erythrocyte GPx Activity | 3.5-fold increase | [4] |
| apoE-deficient mice | Not specified | Liver GPx Activity | Significantly higher (0.98 vs 0.44 U/mg protein) | [5] |
| apoE-deficient mice | Not specified | Erythrocyte GPx Activity | Significantly higher (8.60 vs 3.97 U/mg protein) | [5] |
| Rats with paradoxical sleep deprivation | Not specified | Serum Catalase (CAT) Activity | Significant increase | [11] |
| Rats with paradoxical sleep deprivation | Not specified | Serum Superoxide Dismutase (SOD) Activity | Significant increase | [11] |
| Rats with paradoxical sleep deprivation | Not specified | Serum Glutathione (GSH) Level | Significant increase | [11] |
| High-fructose high-fat diet-fed rats | 250 mg/kg orally for 8 weeks | Hepatocyte GSH Level | Elevated | [6] |
| High-fructose high-fat diet-fed rats | 250 mg/kg orally for 8 weeks | Hepatic SOD Activity | Increased | [6] |
| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Glutathione Level | Attenuated decrease | [8] |
| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Catalase Activity | Attenuated decrease | [8] |
Table 2: Protective Effects of this compound Against Oxidative Stress Markers
| Experimental Model | DRLC Dosage | Oxidative Stress Marker | Effect | Reference |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver TBARS | Significantly reduced | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Plasma TBARS | Significantly reduced | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Aortae TBARS | Significantly reduced | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Liver 8-isoprostanes | Significantly reduced | [4] |
| Human lipoprotein(a) transgenic mice | 0.16 g/kg/day for 8 weeks | Aortae 8-isoprostanes | Significantly reduced | [4] |
| Scopolamine-induced amnesic mice | 25, 50, and 100 mg/kg | Brain Malondialdehyde (MDA) | Attenuated increase | [8] |
| Copper sulfate-induced toxicity in mice | 10, 25, and 50 mg/kg for 28 days | Brain and Liver Malondialdehyde (MDA) | Reversed dysregulated levels | [12] |
| Copper sulfate-induced toxicity in mice | 10, 25, and 50 mg/kg for 28 days | Brain and Liver Nitrite | Reversed dysregulated levels | [12] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound's antioxidant effects. For specific buffer compositions and reagent concentrations, it is recommended to consult the original research articles.
Measurement of Glutathione (GSH and GSSG)
The ratio of reduced to oxidized glutathione is a primary indicator of cellular redox status.
Principle: The most common method is an enzymatic recycling assay using glutathione reductase.[1] Reduced glutathione (GSH) reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To measure total glutathione, GSSG is first reduced to GSH by glutathione reductase. For GSSG measurement, GSH is first masked with a scavenger like 1-methyl-2-vinylpyridinium triflate before the reduction and detection steps.[13]
General Protocol:
-
Sample Preparation: Tissues or cells are homogenized in a suitable buffer and deproteinized, often with a metaphosphoric acid or perchloric acid solution. The supernatant is collected after centrifugation.
-
Total Glutathione Measurement: The sample supernatant is mixed with a reaction mixture containing DTNB and glutathione reductase in a phosphate buffer. The reaction is initiated by adding NADPH.
-
GSSG Measurement: The sample supernatant is first incubated with a GSH scavenger (e.g., 2-vinylpyridine) to block free GSH. The subsequent steps are similar to the total glutathione measurement.
-
GSH Calculation: The concentration of GSH is calculated by subtracting the GSSG concentration from the total glutathione concentration.
-
Quantification: The rate of TNB formation is monitored at 412 nm and compared to a standard curve generated with known concentrations of GSH or GSSG.[1]
Luminescent-based assays are also available, which offer higher sensitivity.[13][14] These assays typically involve a glutathione S-transferase (GST)-mediated reaction where a luciferin derivative is converted to luciferin in the presence of GSH, and the resulting light output is measured.[14]
Measurement of Antioxidant Enzyme Activity
Superoxide Dismutase (SOD):
-
Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Protocol: The sample is incubated with xanthine, xanthine oxidase, and NBT. The inhibition of NBT reduction is measured spectrophotometrically.
Catalase (CAT):
-
Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).
-
Protocol: The sample is incubated with a known concentration of H₂O₂. The decrease in absorbance at 240 nm, corresponding to the consumption of H₂O₂, is monitored over time.
Glutathione Peroxidase (GPx):
-
Principle: GPx activity is measured by a coupled reaction in which GPx catalyzes the oxidation of GSH by a peroxide (e.g., H₂O₂ or cumene hydroperoxide). The resulting GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.
-
Protocol: The sample is incubated with GSH, glutathione reductase, NADPH, and a peroxide substrate. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Measurement of Lipid Peroxidation
Thiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA) Assay:
-
Principle: Malondialdehyde (MDA), a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
-
Protocol: The sample is mixed with a TBA solution in an acidic medium and heated. After cooling, the absorbance of the resulting pink chromogen is measured at approximately 532 nm.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the antioxidant effects of this compound.
Logical Relationships and Therapeutic Potential
The evidence strongly indicates that this compound's primary role in cellular antioxidant defense is to enhance the endogenous synthesis of glutathione. This has significant implications for conditions associated with increased oxidative stress.
Logical Relationship Diagram
Caption: The logical cascade of this compound's action in mitigating oxidative stress.
Compared to other cysteine donors like N-acetylcysteine (NAC), DRLC has been suggested to be more effective at increasing GSH levels, potentially due to its slower and more sustained release of L-cysteine.[4][5] One study in mice found DRLC to be 300% more effective than NAC in a model of acetaminophen-induced toxicity.[15]
The ability of DRLC to bolster cellular antioxidant defenses makes it a promising therapeutic candidate for a wide range of conditions where oxidative stress is a contributing factor, including:
-
Neurodegenerative Diseases: Oxidative stress is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.[1][8] DRLC has been shown to attenuate memory deficits and oxidative stress in animal models of amnesia.[8]
-
Cardiovascular Diseases: Oxidative stress contributes to the development of atherosclerosis.[5] Studies have shown that DRLC can reduce oxidized lipids and improve lipid profiles in animal models.[5]
-
Toxin- and Drug-Induced Damage: DRLC can protect against cellular damage caused by toxins and drugs that induce oxidative stress, such as acetaminophen, manganese, and copper.[12][15][16][17]
-
Metabolic Syndrome: DRLC has shown potential in preventing oxidative stress and features of cardiometabolic syndrome in diet-induced animal models.[18]
Conclusion and Future Directions
This compound is a potent and effective precursor for glutathione synthesis, playing a significant role in enhancing cellular antioxidant defenses. Its dual action of providing both L-cysteine for GSH production and D-ribose for ATP synthesis makes it a unique molecule with substantial therapeutic potential. The preclinical data summarized in this guide highlight its efficacy in various models of oxidative stress.
For drug development professionals, DRLC represents a promising candidate for further investigation. Future research should focus on:
-
Human Clinical Trials: While preclinical data are strong, well-controlled clinical trials are necessary to establish the efficacy and safety of DRLC in human populations for specific disease indications.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies in humans are needed to optimize dosing regimens and understand the metabolic fate of DRLC.
-
Comparative Efficacy Studies: Rigorous head-to-head comparisons with other antioxidants and cysteine donors, such as NAC, will help to define the clinical positioning of DRLC.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ribosecysteine.com [ribosecysteine.com]
- 3. GSH/GSSG Assay | Oxford Biomedical Research [d6.oxfordbiomed.com]
- 4. researchgate.net [researchgate.net]
- 5. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.com]
- 14. GSH-Glo™ Glutathione Assay [promega.jp]
- 15. magicalgsh.com [magicalgsh.com]
- 16. D-Ribose-LCysteine attenuates manganese-induced cognitive and motor deficit, oxidative damage, and reactive microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. This compound prevents oxidative stress and cardiometabolic syndrome in high fructose high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ribose-L-Cysteine: A Deep Dive into its Impact on Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the molecular mechanisms and therapeutic potential of D-ribose-L-cysteine (DRLC), a synthetic cysteine pro-drug, in mitigating oxidative stress. By facilitating the intracellular synthesis of glutathione (GSH), DRLC has demonstrated significant efficacy in modulating key biomarkers of oxidative damage across a range of preclinical models. This document provides a comprehensive overview of the quantitative effects of DRLC on oxidative stress markers, detailed experimental protocols from key studies, and visual representations of the associated signaling pathways and workflows.
Quantitative Effects of this compound on Oxidative Stress Markers
This compound has been shown to favorably alter the balance of pro-oxidants and antioxidants in various experimental models of oxidative stress. The following tables summarize the quantitative data from several key studies, demonstrating the consistent impact of DRLC on critical markers of oxidative stress.
Table 1: Effect of this compound on Malondialdehyde (MDA) and Other Markers of Lipid Peroxidation
| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |
| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | MDA | Significant decrease compared to UCMS control group.[1] | |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | MDA | Attenuated the PCB-induced increase in MDA levels.[2][3] | |
| Copper sulfate (CuSO4)-induced toxicity in mice | DRLC (10, 25, 50 mg/kg, p.o.) for 28 days | Liver and Brain | MDA | Reversed the CuSO4-induced increase in MDA levels.[4] | |
| Manganese (Mn)-induced neurotoxicity in rats | DRLC (200 mg/kg, p.o.) for 2 weeks | Brain | Lipid Peroxidation | Attenuated the Mn-induced increase in lipid peroxidation.[5][6] | |
| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum | MDA | Significant reduction in MDA levels with DRLC administration alone.[7] | |
| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Plasma, Aortae | TBARS | Significantly reduced TBARS concentrations.[8][9] | |
| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Aortae | 8-isoprostanes | Significantly reduced 8-isoprostane concentrations.[8][9] |
Table 2: Effect of this compound on Glutathione (GSH) and Related Enzymes
| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |
| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | GSH | Attenuated the UCMS-induced decrease in GSH.[1] | |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | GSH | Attenuated the PCB-induced reduction in GSH levels.[2][3] | |
| Copper sulfate (CuSO4)-induced toxicity in mice | DRLC (10, 25, 50 mg/kg, p.o.) for 28 days | Liver and Brain | GSH | Reversed the CuSO4-induced dysregulation of GSH levels.[4] | |
| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Plasma | GSH | Increased GSH concentrations.[8][9] | |
| Human lipoprotein(a) transgenic mice | DRLC (4 mg/day, ~0.16 g/kg body weight) for 8 weeks | Liver, Erythrocytes | GPx Activity | Increased GPx activity (1.7-fold in liver, 3.5-fold in erythrocytes).[8][9] | |
| apoE-/- mice | DRLC (4-5 mg/day in drinking water) for 8 weeks | Liver, Plasma | GSH | Increased GSH content.[10] | |
| apoE-/- mice | DRLC (4-5 mg/day in drinking water) for 8 weeks | Liver, Erythrocytes | GPx Activity | Increased GPx activity.[10] | |
| Manganese (Mn)-induced neurotoxicity in rats | DRLC (200 mg/kg, p.o.) for 2 weeks | Brain | Glutathione Peroxidase | Attenuated the Mn-induced decrease in glutathione peroxidase.[5][6] | |
| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum, Liver | GPx | Mitigated the decrease in serum and hepatic GPx.[7] | |
| Ethanol-induced cerebellar dysfunction in juvenile mice | DRLC (100 mg/kg, p.o.) for 28 days | Cerebellum | Glutathione Peroxidase | Reversed the ethanol-induced modulation of GPx activity.[11][12] |
Table 3: Effect of this compound on Antioxidant Enzymes
| Experimental Model | Treatment | Tissue/Sample | Marker | Result | Reference |
| Unpredictable chronic mild stress (UCMS) in mice | DRLC (25, 50, 100 mg/kg, p.o.) for 21 days | Brain | SOD, Catalase | Attenuated the UCMS-induced decrease in SOD and catalase.[1][13] | |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | DRLC (50 mg/kg, p.o.) for 15 days | Brain | SOD, Catalase | Attenuated the PCB-induced reduction in SOD and CAT levels.[2][3] | |
| High-fructose high-fat diet-fed rats | DRLC (250 mg/kg, p.o.) for 8 weeks | Serum, Liver | SOD | Mitigated the decrease in serum and hepatic SOD.[7] | |
| Ethanol-induced cerebellar dysfunction in juvenile mice | DRLC (100 mg/kg, p.o.) for 28 days | Cerebellum | Superoxide Dismutase | Reversed the ethanol-induced modulation of SOD activity.[11][12] | |
| Lead acetate-treated mice | DRLC (50, 100 mg/kg, p.o.) for 21 days | Kidneys | Catalase | Significantly improved catalase activity.[14] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the tables above, providing a framework for the replication and extension of these findings.
Animal Models and DRLC Administration
-
Rodent Models of Induced Oxidative Stress:
-
Unpredictable Chronic Mild Stress (UCMS) in Mice: Male Swiss mice are subjected to a variety of stressors (e.g., cage tilt, food and water deprivation, overnight illumination) for a period of 21 days to induce a state of chronic stress and associated oxidative damage. DRLC is administered orally (p.o.) at doses of 25, 50, and 100 mg/kg daily.[1]
-
Toxin-Induced Neurotoxicity:
-
Polychlorinated Biphenyl (PCB): Male Wistar rats are exposed to PCB (2 mg/kg) for 15 days, followed by oral administration of DRLC (50 mg/kg) for the subsequent 15 days.[2][3]
-
Manganese (Mn): Adult male Wistar rats are treated with Mn (25 mg/kg, intraperitoneally) for 2 weeks. DRLC is co-administered orally at a dose of 200 mg/kg.[5][6]
-
Copper Sulfate (CuSO4): Male Swiss mice are pretreated with CuSO4 (100 mg/kg, p.o.) 30 minutes before the administration of DRLC (10, 25, and 50 mg/kg, p.o.) daily for 28 days.[4]
-
-
Diet-Induced Metabolic Stress: Male Wistar rats are fed a high-fructose, high-fat diet for 8 weeks. DRLC is administered orally at a dose of 250 mg/kg during the study period.[7]
-
-
Genetically Modified Mouse Models:
-
Human lipoprotein(a) [Lp(a)] Transgenic Mice: These mice are treated with 4 mg/day of DRLC (approximately 0.16 g/kg body weight) for 8 weeks to investigate its effects on cardiovascular risk factors.[8][9]
-
apoE-/- Mice: 12-week-old apoE-/- mice are given 4-5 mg/day of DRLC in their drinking water for 8 weeks to study its impact on atherosclerosis.[10]
-
Measurement of Oxidative Stress Markers
-
Lipid Peroxidation Assays:
-
Malondialdehyde (MDA) Assay: The concentration of MDA, a secondary product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. Briefly, tissue homogenates are mixed with a solution of thiobarbituric acid and heated. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
-
8-Isoprostane Assay: 8-isoprostanes, specific products of lipid peroxidation, are quantified using commercially available enzyme immunoassay (EIA) kits.[10]
-
-
Glutathione and Related Enzyme Assays:
-
Glutathione (GSH) Assay: Total GSH levels in tissue and plasma can be determined using liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity.[10] Alternatively, spectrophotometric methods based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are also widely used.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured spectrophotometrically by monitoring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase, GSH, and a substrate such as cumene hydroperoxide.[10]
-
-
Antioxidant Enzyme Assays:
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically determined by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The change in absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Signaling Pathways and Mechanistic Insights
This compound exerts its protective effects by not only boosting the primary antioxidant glutathione but also by modulating key signaling pathways involved in inflammation and apoptosis, which are intricately linked to oxidative stress.
Core Mechanism: Glutathione Synthesis
The fundamental mechanism of DRLC is its ability to efficiently deliver L-cysteine into cells, bypassing the rate-limiting step in glutathione synthesis. The ribose component of DRLC facilitates its transport into the cell.
Caption: DRLC enhances glutathione synthesis by delivering L-cysteine.
Modulation of Inflammatory and Apoptotic Pathways
In conditions of severe oxidative stress, DRLC has been shown to influence downstream signaling cascades that regulate inflammation and cell death.
Caption: DRLC mitigates inflammation and apoptosis under oxidative stress.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound in a preclinical animal model of oxidative stress.
Caption: Preclinical workflow for evaluating DRLC's antioxidant effects.
References
- 1. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribose-cysteine increases glutathione-based antioxidant status and reduces LDL in human lipoprotein(a) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of D-Ribose-L-Cysteine
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-ribose-L-cysteine (DRLC), commercially known as RiboseCysteine, is a synthetic cysteine pro-drug designed to enhance the intracellular synthesis of glutathione (GSH), the body's primary endogenous antioxidant. Emerging preclinical evidence indicates that by boosting GSH levels, DRLC effectively mitigates oxidative stress, a key driver of inflammation. This technical guide consolidates the current understanding of DRLC's anti-inflammatory properties, detailing its mechanism of action, summarizing quantitative data from key animal studies, outlining experimental protocols, and visualizing the core signaling pathways involved.
Core Mechanism of Action: Glutathione Synthesis Enhancement
This compound is a unique molecule that combines D-ribose and L-cysteine. This structure facilitates the efficient delivery of L-cysteine into cells, bypassing the rate-limiting step in glutathione synthesis. Once inside the cell, DRLC is metabolized, releasing L-cysteine, which becomes available for the synthesis of GSH.[1][2] Glutathione plays a pivotal role in cellular homeostasis by neutralizing reactive oxygen species (ROS).[2] An overabundance of ROS can lead to oxidative stress, which activates pro-inflammatory signaling cascades. By replenishing intracellular GSH stores, DRLC reduces the oxidative burden and consequently dampens the inflammatory response.[1][2][3]
Preclinical Evidence and Quantitative Data
Multiple animal models have been employed to investigate the anti-inflammatory and antioxidant effects of DRLC in various pathological contexts, including metabolic syndrome, neuroinflammation, and toxin-induced organ damage.
Data Presentation: Effects on Inflammatory and Oxidative Stress Markers
The following tables summarize the quantitative outcomes from key studies, demonstrating DRLC's ability to modulate biomarkers of inflammation and oxidative stress.
Table 1: Effect of DRLC on Pro-Inflammatory Cytokines and Markers
| Model / Insult | Species | DRLC Dose | Marker | Result | Reference |
|---|---|---|---|---|---|
| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | TNF-α | ↓ Significant Reduction vs. Diet Group | [1] |
| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | C-reactive protein (CRP) | ↓ Significant Reduction vs. Diet Group | [1] |
| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | TNF-α | ↓ Dose-dependent Reduction | [4] |
| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Interleukin-6 (IL-6) | ↓ Dose-dependent Reduction | [4] |
| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | TNF-α | ↓ Significant Reduction vs. LPS Group | [3] |
| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Interleukin-6 (IL-6) | ↓ Significant Reduction vs. LPS Group | [5] |
| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | TNF-α | ↓ Significant Reduction vs. PCB Group | [6] |
| Manganese (Mn) | Wistar Rat | 200 mg/kg | TNF-α | ↓ Attenuated Mn-induced increase |[7][8] |
Table 2: Effect of DRLC on Oxidative Stress Markers
| Model / Insult | Species | DRLC Dose | Marker | Result | Reference |
|---|---|---|---|---|---|
| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Glutathione (GSH) | ↑ Significant Increase in liver | [1] |
| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Superoxide Dismutase (SOD) | ↑ Mitigated diet-induced decrease | [1] |
| High-Fructose High-Fat Diet | Wistar Rat | 250 mg/kg | Malondialdehyde (MDA) | ↓ Significant Reduction (DRLC alone) | [1] |
| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Glutathione (GSH) | ↑ Reversed CuSO₄-induced depletion | [4] |
| Copper Sulfate (CuSO₄) | Swiss Mouse | 10, 25, 50 mg/kg | Malondialdehyde (MDA) | ↓ Reversed CuSO₄-induced increase | [4] |
| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Glutathione (GSH) | ↑ Significantly increased vs. LPS group | [3] |
| Lipopolysaccharide (LPS) | Swiss Mouse | 25, 50, 100 mg/kg | Malondialdehyde (MDA) | ↓ Significantly reduced vs. LPS group | [3] |
| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | Glutathione (GSH) | ↑ Attenuated PCB-induced reduction | [6] |
| Polychlorinated Biphenyl (PCB) | Rat | 50 mg/kg | Malondialdehyde (MDA) | ↓ Attenuated PCB-induced increase | [6] |
| Lead Acetate | Swiss Mouse | 50, 100 mg/kg | Glutathione (GSH) | ↑ Significantly improved antioxidant defense | [9] |
| Lead Acetate | Swiss Mouse | 50, 100 mg/kg | Malondialdehyde (MDA) | ↓ Significantly reduced vs. lead group |[9] |
Experimental Protocols & Methodologies
The consistent findings across studies are underpinned by robust experimental designs. Below are detailed methodologies for key cited experiments.
LPS-Induced Neuroinflammation Model
This model is used to study acute neuroinflammatory processes and their modulation by therapeutic agents.
-
Objective: To evaluate the effect of DRLC on memory deficits, oxidative stress, and pro-inflammatory cytokine release induced by lipopolysaccharide (LPS) in mice.[3]
-
Animals: Male Swiss mice.[3]
-
Grouping and Treatment:
-
Group 1: Vehicle (Saline).
-
Group 2: LPS (0.25 mg/kg, intraperitoneal injection).
-
Group 3-5: DRLC (25, 50, and 100 mg/kg, oral gavage) administered 30 minutes prior to LPS injection.
-
Group 6: Donepezil (1 mg/kg, positive control) administered 30 minutes prior to LPS injection.
-
Treatments were administered daily for 7 days.[3]
-
-
Biochemical Analysis: Following the treatment period, brain regions (prefrontal cortex and hippocampus) were isolated to measure:
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Bonferroni).[10]
Diet-Induced Metabolic Inflammation Model
This model simulates the chronic low-grade inflammation associated with metabolic syndrome.
-
Objective: To investigate the effect of DRLC on hepatic stress and pro-inflammatory responses in rats fed a high-fructose, high-fat (HFHF) diet.[1]
-
Animals: Male Wistar rats.[1]
-
Grouping and Treatment:
-
Group 1: Control (Standard diet).
-
Group 2: HFHF diet.
-
Group 3: HFHF diet + DRLC (250 mg/kg, oral gavage).
-
Group 4: DRLC (250 mg/kg, oral gavage) only.
-
The study duration was 8 weeks.[1]
-
-
Biochemical Analysis: Serum and hepatic tissue were collected for analysis.
-
Statistical Analysis: Data were expressed as Mean ± SEM and analyzed using appropriate statistical tests to compare the groups.[1]
Modulation of Inflammatory Signaling Pathways
DRLC's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways, primarily by reducing the oxidative stress that often triggers them.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, often mediated by ROS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Studies show that DRLC significantly decreases the expression of NF-κB in the brains of LPS-treated mice.[3][10][11] This effect is likely indirect; by increasing GSH and reducing ROS, DRLC prevents the initial activation signal for IκB degradation, thus keeping the NF-κB pathway quiescent.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates lipopolysaccharide-induced memory deficits through inhibition of oxidative stress, release of proinflammatory cytokines, and nuclear factor-kappa B expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
D-Ribose-L-Cysteine: A Dual-Action Modulator of Mitochondrial Function
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a cornerstone of numerous pathologies, ranging from neurodegenerative diseases to cardiovascular disorders and metabolic syndromes. The intricate machinery of cellular energy production and redox homeostasis, housed within the mitochondria, presents a critical target for therapeutic intervention. D-ribose-L-cysteine, a novel compound, has emerged as a promising agent in this domain. This technical guide provides a comprehensive overview of the impact of this compound on mitochondrial function, consolidating available quantitative data, detailing experimental methodologies for its assessment, and illustrating the key molecular pathways and experimental workflows.
This compound exerts its influence through a unique dual mechanism. It serves as a precursor for both D-ribose and L-cysteine, directly addressing two fundamental aspects of mitochondrial health: bioenergetics and antioxidant defense. The D-ribose moiety contributes to the replenishment of adenosine triphosphate (ATP), the primary cellular energy currency, while the L-cysteine component is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. This guide will delve into the intricacies of these mechanisms, presenting the scientific evidence that underscores the potential of this compound as a modulator of mitochondrial function and a candidate for further investigation in drug development.
Mechanism of Action: A Two-Pronged Approach to Mitochondrial Support
The therapeutic potential of this compound lies in its ability to simultaneously bolster cellular energy production and combat oxidative stress, both of which are critical for maintaining mitochondrial integrity and function.
Enhancement of Bioenergetics via D-Ribose Donation
Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. Various pathological conditions can lead to a depletion of the adenine nucleotide pool, impairing the cell's energy-dependent processes. D-ribose, a five-carbon sugar, is a fundamental building block of ATP. The administration of D-ribose can bypass the rate-limiting steps of the pentose phosphate pathway, accelerating the synthesis of phosphoribosyl pyrophosphate (PRPP), a key intermediate in the de novo and salvage pathways of purine nucleotide synthesis. This leads to a more rapid replenishment of ATP levels, particularly in tissues with high energy demands that are under metabolic stress.
Fortification of Antioxidant Defenses through L-Cysteine Delivery
Mitochondrial respiration is intrinsically linked to the production of reactive oxygen species (ROS). While ROS play a role in cellular signaling at physiological levels, their overproduction leads to oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, ultimately compromising mitochondrial function. Glutathione (GSH) is a tripeptide that acts as a major cellular antioxidant, neutralizing ROS and participating in detoxification reactions. The synthesis of GSH is dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor. This compound provides a bioavailable source of L-cysteine, thereby promoting GSH synthesis and enhancing the cell's capacity to counteract oxidative stress.[1][2][3]
Below is a diagram illustrating the dual mechanism of action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from preclinical studies investigating the impact of this compound on key markers of mitochondrial function and oxidative stress.
Table 1: Effects on Antioxidant Status
| Parameter | Model | Treatment | Result | Reference |
| Glutathione (GSH) | Human lipoprotein(a) transgenic mice | 4 mg/day this compound for 8 weeks | Increased GSH concentrations in the liver and plasma (P < 0.05). | [1] |
| Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significant increase in hepatic GSH (p < 0.05). | [4][5] | |
| Mice exposed to unpredictable chronic mild stress | This compound | Significant increase in brain GSH levels (p < 0.05). | [6] | |
| Glutathione Peroxidase (GPx) | Human lipoprotein(a) transgenic mice | 4 mg/day this compound for 8 weeks | 1.7-fold increase in liver GPx activity (P < 0.01) and 3.5-fold increase in erythrocyte GPx activity (P < 0.05). | [1][2][3][7] |
| Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significantly increased serum and hepatic GPx activity. | [4][5] | |
| Superoxide Dismutase (SOD) | Male Wistar rats on high-fructose high-fat diet | 250 mg/kg this compound for 8 weeks | Significantly increased serum and hepatic SOD activity. | [5] |
| Mice exposed to unpredictable chronic mild stress | This compound | Significant increase in brain SOD activity (p < 0.05). | [6] | |
| Malondialdehyde (MDA) | Mice with copper sulfate-induced memory decline | 10, 25, and 50 mg/kg this compound for 28 days | Reversed the dysregulated levels of MDA in the liver and brain. | [8] |
| Mice exposed to unpredictable chronic mild stress | This compound | Reduced brain concentration of MDA (p < 0.05). | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.
Measurement of Cellular ATP Levels using Luciferase-Based Assay
This protocol is adapted from established methods for quantifying ATP in biological samples.[9][10][11][12]
Principle: The assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Cells or tissue homogenates treated with this compound or vehicle control.
-
ATP Assay Buffer.
-
D-Luciferin.
-
Firefly Luciferase.
-
Luminometer.
-
96-well opaque plates.
Procedure:
-
Sample Preparation:
-
For cultured cells, lyse the cells to release intracellular ATP.
-
For tissue samples, homogenize the tissue in an appropriate buffer on ice.
-
-
ATP Detection Cocktail Preparation:
-
Thaw ATP Assay Buffer, D-Luciferin, and Firefly Luciferase.
-
Prepare the ATP detection cocktail by mixing the components according to the manufacturer's instructions immediately before use.
-
-
Assay:
-
Add the cell lysate or tissue homogenate to the wells of a 96-well opaque plate.
-
Add the ATP detection cocktail to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve.
-
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol is based on the use of the JC-1 cationic dye to measure mitochondrial membrane potential (ΔΨm).[13][14][15][16][17]
Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
JC-1 dye solution.
-
Fluorescence microscope or flow cytometer.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Staining:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution in the dark.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the red and green fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure mitochondrial respiration.[18][19][20][21][22]
Principle: The instrument measures the rate at which cells consume oxygen in real-time. By sequentially injecting pharmacological agents that target different components of the electron transport chain, various parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges).
-
Assay medium.
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle control.
-
Assay Preparation:
-
Hydrate the sensor cartridge.
-
Replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator.
-
Load the mitochondrial inhibitors into the injection ports of the sensor cartridge.
-
-
Measurement:
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR and then sequentially inject the inhibitors and measure the OCR after each injection.
-
-
Data Analysis:
-
The software will calculate the various parameters of mitochondrial respiration based on the changes in OCR.
-
Assessment of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)
This protocol outlines the general steps for preparing biological samples for TEM to visualize mitochondrial ultrastructure.[23][24][25][26][27]
Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of a thin specimen, allowing for the detailed visualization of subcellular organelles like mitochondria.
Materials:
-
Tissue or cell samples treated with this compound or vehicle control.
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide).
-
Dehydrating agents (e.g., ethanol series).
-
Embedding resin (e.g., epoxy resin).
-
Ultramicrotome.
-
TEM grids.
-
Staining solutions (e.g., uranyl acetate, lead citrate).
-
Transmission Electron Microscope.
Procedure:
-
Fixation: Fix the samples in glutaraldehyde followed by post-fixation in osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate the samples with embedding resin and polymerize it.
-
Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.
-
Staining: Mount the sections on TEM grids and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope and capture images of mitochondria.
-
Analysis: Analyze the images to assess mitochondrial morphology, including size, shape, cristae structure, and signs of damage.
Signaling Pathways and Logical Relationships
The interplay between this compound's components and mitochondrial function involves key cellular signaling pathways. The diagram below illustrates the logical relationship between this compound administration and the downstream effects on mitochondrial health.
Conclusion and Future Directions
This compound presents a compelling, dual-action strategy for supporting mitochondrial function. By providing the essential precursors for both ATP and glutathione synthesis, it addresses the critical pillars of cellular energy metabolism and antioxidant defense. The preclinical data summarized in this guide provide a strong rationale for its further investigation.
Future research should focus on elucidating the precise quantitative impact of this compound on mitochondrial bioenergetics, including direct measurements of ATP production and mitochondrial membrane potential in various cell and animal models of disease. Furthermore, well-controlled clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for a range of conditions underpinned by mitochondrial dysfunction. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations, paving the way for a deeper understanding of this compound's role in mitochondrial medicine.
References
- 1. Ribose-cysteine increases glutathione-based antioxidant status and reduces LDL in human lipoprotein(a) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. Luciferase assay for total ATP release [bio-protocol.org]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. chem-agilent.com [chem-agilent.com]
- 18. Oxygen consumption rate Seahorse assay [bio-protocol.org]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. Transmission electron microscopy and evaluation of mitochondrial injury [bio-protocol.org]
- 24. Mitochondrial assessment by electron microscopy. [bio-protocol.org]
- 25. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Mitochondrial Morphology and Mitophagy in Heart Diseases: Qualitative and Quantitative Analyses Using Transmission Electron Microscopy [frontiersin.org]
- 27. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of D-ribose-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose-L-cysteine (DRLC), also known as Riboceine, is a synthetic thiazolidine derivative formed from the condensation of D-ribose and L-cysteine. It functions as a prodrug, effectively delivering L-cysteine into cells for the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. This guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of this compound, with a focus on its role in mitigating oxidative stress and inflammation. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.
Introduction
Glutathione is a tripeptide that plays a pivotal role in cellular defense against oxidative damage. Its depletion is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver damage. The therapeutic use of L-cysteine, a direct precursor to GSH, is limited by its instability and poor bioavailability. This compound has been developed as a stable and bioavailable L-cysteine donor to augment intracellular GSH levels.[1] This document serves as a technical resource for professionals engaged in the study and application of this promising molecule.
Synthesis of this compound
The synthesis of this compound involves the nucleophilic condensation reaction between D-ribose and L-cysteine. This reaction forms a thiazolidine ring, resulting in 2-(D-ribo-tetrahydroxybutyl)thiazolidine-4-carboxylic acid.
General Reaction Scheme
The synthesis is typically carried out in an aqueous solution where the aldehyde group of D-ribose reacts with the amine and thiol groups of L-cysteine to form the heterocyclic thiazolidine ring.
Experimental Protocol: Synthesis of 2-substituted-thiazolidine-4-carboxylic acids
The following is a general protocol adapted from a patented method for the synthesis of similar thiazolidine derivatives, which can be applied to the synthesis of this compound.[2]
-
Reaction Setup: Prepare an aqueous solution containing D-ribose at a concentration of 5-20%.
-
Addition of L-cysteine: Add an equimolar amount of L-cysteine to the D-ribose solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to a range of 7.0 to 9.5.
-
Reaction Conditions: Maintain the reaction temperature between 30 to 50°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: Upon completion of the reaction, the product can be precipitated by cooling the reaction mixture. The resulting crystals are then isolated by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of this compound is presented in the tables below.
General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₆S | [3] |
| Molecular Weight | 253.28 g/mol | [3] |
| CAS Number | 232617-15-1 | [3] |
| Appearance | White to pale yellow powder | |
| Melting Point | 60 °C | [3] |
| Solubility | Freely soluble in water; practically insoluble in ethanol and acetone. | |
| pH (0.5 g in 10 ml water) | 3.0 - 4.0 | |
| Specific Optical Rotation | -125º ±6º (1.0 g per 100 ml) |
Spectroscopic and Analytical Data
| Technique | Data | Reference |
| Proton NMR (¹H NMR) | Spectroscopic and Mass Spectrometric Analysis | [4] |
| Mass Spectrometry (MS) | Spectroscopic and Mass Spectrometric Analysis | [4] |
| Infrared (IR) Spectroscopy | Complies with authenticated reference material/spectrum | |
| Thin Layer Chromatography (TLC) | C18; Acetonitrile: Water=7:3; Visualized with KMnO₄; Rf=O.35 | [4] |
| High-Performance Liquid Chromatography (HPLC) | Complies with the chromatogram for the authenticated reference material. Assay: 98.0 to 102.0% w/w, on dried basis. |
Biological Activity and Signaling Pathways
This compound's primary biological function is to enhance the intracellular synthesis of glutathione, thereby augmenting the cell's antioxidant capacity. This mechanism underlies its protective effects against a variety of cellular stressors.
Glutathione Synthesis Pathway
This compound is readily transported into cells where it is hydrolyzed to release L-cysteine. This L-cysteine then serves as a substrate for the enzyme glutamate-cysteine ligase, the rate-limiting step in glutathione synthesis.
Modulation of Inflammatory and Apoptotic Pathways
This compound has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines such as TNF-α.[5][6] Furthermore, it exhibits anti-apoptotic effects by modulating the expression of Bax and Bcl-2 proteins and inhibiting the activity of caspase-3.[7][8]
Experimental Protocols
The following protocols are provided as a reference for the biological evaluation of this compound.
Measurement of Antioxidant Enzyme Activity
This protocol outlines the general steps for measuring the activity of key antioxidant enzymes in tissue homogenates.
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., phosphate buffer) on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant containing the enzymes.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Measure SOD activity based on its ability to inhibit the reduction of a suitable substrate (e.g., nitroblue tetrazolium) by superoxide radicals.
-
Catalase (CAT): Determine catalase activity by monitoring the decomposition of hydrogen peroxide over time.
-
Glutathione Peroxidase (GPx): Measure GPx activity by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
-
Y-Maze Test for Memory Assessment in Mice
The Y-maze test is used to assess spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the center of the maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
Conclusion
This compound is a well-characterized molecule with significant potential in therapeutic applications where oxidative stress and inflammation are key pathological factors. Its ability to efficiently deliver L-cysteine for glutathione synthesis makes it a valuable tool for researchers and drug developers. This technical guide provides a foundational understanding of its synthesis, chemical properties, and biological activities, offering a starting point for further investigation and innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids - Google Patents [patents.google.com]
- 3. This compound | 232617-15-1 | HJA61715 | Biosynth [biosynth.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
The Neuroprotective Potential of D-ribose-L-cysteine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
D-ribose-L-cysteine (DRLC) is a novel compound that has garnered significant attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the existing preclinical evidence supporting the therapeutic utility of DRLC in the context of neurodegenerative diseases and neurotoxicity. The core of DRLC's mechanism of action lies in its ability to enhance the intracellular biosynthesis of glutathione (GSH), the most abundant endogenous antioxidant, thereby combating oxidative stress, a key pathological feature in a multitude of neurological disorders. This document will delve into the molecular mechanisms, summarize key quantitative findings from various experimental models, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows involved in the investigation of this compound's neuroprotective effects.
Introduction: The Role of Oxidative Stress in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates oxidative stress as a major contributor to the pathogenesis of these devastating conditions.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate, abundant lipid-rich membranes, and relatively weak antioxidant defenses.[1]
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cellular antioxidant defense system.[2] It directly scavenges free radicals, detoxifies xenobiotics, and regenerates other antioxidants. Depletion of GSH has been consistently observed in the brains of patients with neurodegenerative diseases and in various experimental models of neurotoxicity.[3] Consequently, strategies aimed at replenishing and maintaining intracellular GSH levels represent a promising therapeutic avenue for neuroprotection.
This compound: A Novel Glutathione Precursor
This compound, also known by the trade name RiboCeine™, is a synthetic compound formed by the condensation of D-ribose and L-cysteine.[4] This unique molecular structure provides a significant advantage over direct L-cysteine supplementation. L-cysteine itself is unstable and can be neurotoxic at high doses.[2] DRLC, however, serves as an effective and safe prodrug, delivering L-cysteine directly into the cells where it becomes available for GSH synthesis.[2] The D-ribose moiety of the molecule is also believed to contribute to cellular protection by supporting the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][5]
Mechanism of Action and Key Signaling Pathways
The primary neuroprotective mechanism of this compound is its ability to bolster the intracellular glutathione pool.[3][6] Upon entering the cell, DRLC undergoes non-enzymatic hydrolysis to release L-cysteine and D-ribose.[2] The liberated L-cysteine is then utilized by glutamate-cysteine ligase and glutathione synthetase to produce GSH.[2]
Beyond direct antioxidant effects, DRLC has been shown to modulate several critical signaling pathways involved in cellular stress response, inflammation, and survival.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: DRLC has been observed to activate the Nrf2 pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8]
-
Nuclear Factor-kappa B (NF-κB) Signaling: Chronic inflammation is a hallmark of many neurodegenerative diseases. DRLC has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][9][10] By suppressing NF-κB signaling, DRLC can attenuate the neuroinflammatory response.
-
Apoptotic Pathways: DRLC has demonstrated the ability to modulate apoptotic signaling cascades. In models of manganese-induced neurotoxicity, DRLC was found to mitigate the increase in the pro-apoptotic Bax/Bcl-2 ratio and the expression of caspase-3, a key executioner of apoptosis.[11][12][13]
-
MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell survival and differentiation. In the context of manganese neurotoxicity, DRLC was shown to attenuate the Mn-induced increase in ERK1/2 expression, suggesting a modulatory role in this pathway.[12][13]
-
mTOR Signaling: Some evidence suggests that DRLC may activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating cell growth, proliferation, and survival.[14]
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been evaluated in a variety of preclinical models of neurodegeneration and neurotoxicity. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of DRLC on Markers of Oxidative Stress
| Experimental Model | Toxin/Stressor | DRLC Dose | Outcome Measure | Result | Reference |
| Scopolamine-induced amnesia in mice | Scopolamine | 25, 50, 100 mg/kg | Brain Malondialdehyde (MDA) | Significantly decreased | [3] |
| Scopolamine-induced amnesia in mice | Scopolamine | 25, 50, 100 mg/kg | Brain Glutathione (GSH) | Significantly increased | [3] |
| Scopolamine-induced amnesia in mice | Scopolamine | 25, 50, 100 mg/kg | Brain Catalase (CAT) | Significantly increased | [3] |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | PCB | 50 mg/kg | Brain MDA | Significantly decreased | [7][8] |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | PCB | 50 mg/kg | Brain GSH, CAT, SOD | Significantly increased | [7][8] |
| Ethanol-induced cerebellar dysfunction in mice | Ethanol | 100 mg/kg | Cerebellar Lipid Peroxidation | Significantly decreased | [15][16] |
| Ethanol-induced cerebellar dysfunction in mice | Ethanol | 100 mg/kg | Cerebellar Total Antioxidant, SOD, GPx | Significantly increased | [15][16] |
| Paradoxical sleep deprivation in rats | Sleep Deprivation | Not specified | Serum MDA | Significantly decreased | [9] |
| Paradoxical sleep deprivation in rats | Sleep Deprivation | Not specified | Serum CAT, SOD, GSH | Significantly increased | [9] |
| Cuprizone-induced neurodegeneration in rats | Cuprizone | 100 mg/kg | Brain MDA | Significantly decreased | [17][18] |
| Cuprizone-induced neurodegeneration in rats | Cuprizone | 100 mg/kg | Brain Antioxidant Markers | Significantly increased | [17][18] |
Table 2: Effects of DRLC on Neuroinflammation and Apoptosis
| Experimental Model | Toxin/Stressor | DRLC Dose | Outcome Measure | Result | Reference |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | PCB | 50 mg/kg | Brain NF-κβ and TNF-α | Significantly decreased | [7][8] |
| Lipopolysaccharide (LPS)-induced memory deficits in mice | LPS | 25, 50, 100 mg/kg | Brain NF-κB expression | Significantly decreased | [10] |
| Lipopolysaccharide (LPS)-induced memory deficits in mice | LPS | 25, 50, 100 mg/kg | Brain TNF-α and IL-6 | Significantly decreased | [19] |
| Manganese-induced neurotoxicity in rats | Manganese | Not specified | Brain Caspase-3 expression | Decreased overexpression | [11][20] |
| Manganese-induced neurotoxicity in rats | Manganese | 200 mg/kg | Brain Bax/Bcl-2 ratio | Mitigated increase | [12][13] |
| Manganese-induced neurotoxicity in rats | Manganese | 200 mg/kg | Brain TNF-α expression | Mitigated increase | [12][13] |
Table 3: Effects of DRLC on Neurotransmitters and Enzyme Activity
| Experimental Model | Toxin/Stressor | DRLC Dose | Outcome Measure | Result | Reference |
| Scopolamine-induced amnesia in mice | Scopolamine | 25, 50, 100 mg/kg | Brain Acetylcholinesterase (AChE) | Significantly decreased | [3] |
| Polychlorinated biphenyl (PCB)-induced neurotoxicity in rats | PCB | 50 mg/kg | Brain AChE, MAO-A, MAO-B | Mitigated hyperactivity | [7][8] |
| Ethanol-induced cerebellar dysfunction in mice | Ethanol | 100 mg/kg | Cerebellar Serotonin and Dopamine | Reversed modulation | [15][16] |
Detailed Experimental Protocols
This section provides a generalized overview of the methodologies employed in the preclinical evaluation of this compound's neuroprotective effects.
Animal Models and DRLC Administration
-
Animals: Studies have utilized various rodent models, including Swiss mice, BALB/c mice, and Wistar rats.[3][15][17] Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Neurotoxicity/Neurodegeneration:
-
Scopolamine-induced amnesia: Scopolamine (e.g., 3 mg/kg, i.p.) is administered to induce cholinergic dysfunction and memory impairment.[3]
-
Polychlorinated biphenyl (PCB) exposure: PCBs (e.g., 2 mg/kg) are administered to model environmental toxin-induced neurotoxicity.[7]
-
Ethanol-induced cerebellar dysfunction: Ethanol (e.g., 0.2 mL of 10% w/v) is administered orally to induce cerebellar damage.[15][16]
-
Manganese-induced neurotoxicity: Manganese chloride (e.g., 25 mg/kg, i.p.) is administered to model metal-induced neurodegeneration.[12][13]
-
Cuprizone-induced demyelination: A diet containing cuprizone (e.g., 0.5%) is provided to induce demyelination and neurodegeneration.[17][18]
-
-
DRLC Administration: this compound is typically dissolved in normal saline and administered orally (p.o.) via gavage.[3][15][17] Dosages have ranged from 25 mg/kg to 200 mg/kg body weight.[3][12] Treatment can be administered as a pretreatment before the neurotoxic insult, concurrently with the toxin, or as a post-treatment.[11]
Behavioral Assessments
-
Y-maze test: This test is used to assess spatial working memory. An increase in the percentage of spontaneous alternation is indicative of improved memory function.[3]
-
Object recognition test: This test evaluates learning and memory. A preference for a novel object over a familiar one indicates intact memory.[3]
-
Morris Water Maze: This is a widely used test for spatial learning and memory. A decrease in the time taken to find a hidden platform over several trials indicates learning.[17]
-
Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior.[9]
-
Elevated Plus Maze (EPM): This test is used to measure anxiety-like behavior.[9]
Biochemical Assays
-
Tissue Preparation: Following behavioral assessments, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex, cerebellum, striatum) are dissected and homogenized.[3][12][15]
-
Oxidative Stress Markers:
-
Lipid Peroxidation (MDA): Measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH): Determined using Ellman's reagent (DTNB).
-
Superoxide Dismutase (SOD): Assayed by its ability to inhibit the auto-oxidation of pyrogallol.
-
Catalase (CAT): Measured by the rate of hydrogen peroxide decomposition.
-
-
Pro-inflammatory Cytokines: Levels of TNF-α and IL-6 in brain homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[19]
-
Neurotransmitter Levels: Monoamine neurotransmitters like serotonin and dopamine are measured using high-performance liquid chromatography (HPLC).[15][16]
-
Enzyme Activity: Acetylcholinesterase (AChE) activity is determined using the Ellman method.[3]
Histological and Immunohistochemical Analysis
-
Histology: Brain tissues are fixed, processed, and stained with dyes such as Hematoxylin and Eosin (H&E) or Nissl stain to assess neuronal morphology and identify signs of neuronal damage, such as pyknosis and chromatolysis.[9]
-
Immunohistochemistry: This technique is used to detect the expression and localization of specific proteins in brain tissue. Antibodies against markers for apoptosis (e.g., Caspase-3, Bax, Bcl-2), inflammation (e.g., NF-κB, GFAP for astrocytosis), and signaling molecules (e.g., p-ERK) are used.[11][12]
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Generalized experimental workflow for preclinical studies of DRLC.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective effects of this compound. Its primary mechanism of enhancing intracellular glutathione synthesis, coupled with its ability to modulate key signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis, makes it a highly promising candidate for the treatment of neurodegenerative diseases. The data from various animal models consistently demonstrate its efficacy in mitigating neuronal damage and improving cognitive function.
Future research should focus on several key areas:
-
Clinical Trials: The most critical next step is to translate these promising preclinical findings into well-designed, placebo-controlled clinical trials in human populations with neurodegenerative diseases.
-
Pharmacokinetics and Brain Bioavailability: Detailed studies on the pharmacokinetics of DRLC and its ability to cross the blood-brain barrier are warranted.
-
Long-term Efficacy and Safety: The long-term effects and safety profile of chronic DRLC administration need to be thoroughly investigated.
-
Combination Therapies: Exploring the synergistic effects of DRLC in combination with other neuroprotective agents could lead to more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. ribosecysteine.com [ribosecysteine.com]
- 3. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-ribose- l-cysteine abrogates testicular maladaptive responses induced by polychlorinated bisphenol intoxication in rats via activation of the mTOR signaling pathway mediating inhibition of apoptosis, inflammation, and oxidonitrergic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Neurotherapeutic and antioxidant response of this compound nutritional dietary supplements on Alzheimer-type hippocampal neurodegeneration induced by cuprizone in adult male wistar rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. einstein.elsevierpure.com [einstein.elsevierpure.com]
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aging is intrinsically linked to a progressive decline in cellular function, largely driven by an accumulation of damage from oxidative stress and impaired mitochondrial activity. This technical guide provides an in-depth analysis of D-ribose-L-cysteine (DRLC), a compound designed to bolster cellular defense mechanisms against the hallmarks of aging. DRLC uniquely combines two crucial biomolecules: L-cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant glutathione (GSH), and D-ribose, a vital precursor for ATP production. This document details the molecular mechanisms of DRLC, presents quantitative data from preclinical studies, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways it modulates. The evidence presented herein positions DRLC as a compelling candidate for further investigation in the development of therapeutics targeting age-related cellular decline.
Mechanism of Action: A Two-Pronged Approach to Cellular Protection
The efficacy of this compound in combating age-related cellular damage stems from its dual-component structure, which synergistically addresses both oxidative stress and bioenergetic decline.
Potentiation of the Glutathione Antioxidant System
A primary driver of cellular aging is the accumulation of damage from reactive oxygen species (ROS). The tripeptide glutathione (GSH) is the most abundant endogenous antioxidant, playing a pivotal role in neutralizing ROS and detoxifying electrophilic compounds. The synthesis of GSH is dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor.
This compound acts as an efficient prodrug, delivering L-cysteine directly into the cell. The ribose moiety protects the sulfhydryl group of cysteine from oxidation in the digestive tract and bloodstream, ensuring its bioavailability for intracellular GSH synthesis.[1] By increasing the intracellular pool of L-cysteine, DRLC significantly boosts the de novo synthesis of GSH, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage to lipids, proteins, and DNA.[2][3]
Support of Mitochondrial Bioenergetics
Mitochondrial dysfunction is a cornerstone of the aging process, leading to reduced energy production and increased ROS generation.[4] The D-ribose component of DRLC directly fuels the pentose phosphate pathway, a critical route for the synthesis of ribose-5-phosphate. This, in turn, is a necessary substrate for the production of adenosine triphosphate (ATP), the cell's primary energy currency.[4] By providing a readily available source of D-ribose, DRLC helps to maintain cellular ATP levels, supporting mitochondrial function and overall cellular vitality, which is often compromised in aging.[4]
Quantitative Effects on Cellular Damage Markers
The protective effects of this compound have been quantified in several preclinical models of cellular stress, which serve as relevant proxies for age-related damage. The following tables summarize the key findings.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Parameter | Model System | Treatment Group(s) | Result | Reference |
| Glutathione (GSH) | Scopolamine-induced amnesic mice (brain tissue) | DRLC (50 mg/kg) + Scopolamine | ~45% increase vs. Scopolamine alone | [3] |
| Copper sulfate-induced toxicity in mice (brain tissue) | DRLC (50 mg/kg) + CuSO4 | Significant increase vs. CuSO4 alone | [1][5] | |
| Manganese-induced neurotoxicity in rats (brain tissue) | Mn + DRLC (pre-, co-, and post-treatment) | Significant prevention of Mn-induced GSH decrease | [2][6] | |
| Malondialdehyde (MDA) | Scopolamine-induced amnesic mice (brain tissue) | DRLC (50 mg/kg) + Scopolamine | ~30% decrease vs. Scopolamine alone | [3] |
| Copper sulfate-induced toxicity in mice (brain tissue) | DRLC (50 mg/kg) + CuSO4 | Significant decrease vs. CuSO4 alone | [1][5] | |
| Polychlorinated biphenyl-exposed rats (brain tissue) | PCB + DRLC (50 mg/kg) | Attenuated PCB-induced increase in MDA | [4] |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | Treatment Group(s) | Result | Reference |
| Superoxide Dismutase (SOD) | Polychlorinated biphenyl-exposed rats (brain tissue) | PCB + DRLC (50 mg/kg) | Attenuated PCB-induced decrease in SOD activity | [4] |
| Catalase (CAT) | Scopolamine-induced amnesic mice (brain tissue) | DRLC (50 mg/kg) + Scopolamine | ~50% increase vs. Scopolamine alone | [3] |
| Polychlorinated biphenyl-exposed rats (brain tissue) | PCB + DRLC (50 mg/kg) | Attenuated PCB-induced decrease in CAT activity | [4] |
Table 3: Effect of this compound on Markers of Apoptosis and Inflammation
| Marker | Model System | Treatment Group(s) | Result | Reference |
| Caspase-3 | Manganese-induced neurotoxicity in rats (brain tissue) | Mn + DRLC | Prevented Mn-induced overexpression of Caspase-3 | [2][6] |
| Bax/Bcl-2 ratio | Manganese-induced neurotoxicity in rats (brain regions) | Mn + DRLC (200 mg/kg) | Attenuated Mn-induced elevation of Bax/Bcl-2 ratio | [7] |
| TNF-α | Manganese-induced neurotoxicity in rats (brain regions) | Mn + DRLC (200 mg/kg) | Attenuated Mn-induced elevation of TNF-α expression | [7] |
| NF-κB | Polychlorinated biphenyl-exposed rats (brain tissue) | PCB + DRLC (50 mg/kg) | Decreased PCB-induced elevation of NF-κB levels | [4] |
Key Signaling Pathways and Experimental Workflow
The cellular effects of this compound are mediated through its influence on critical signaling pathways involved in oxidative stress response, inflammation, and apoptosis.
Visualized Signaling Pathways
Caption: DRLC enhances intracellular L-cysteine for glutathione synthesis.
Caption: DRLC promotes Nrf2 activation and antioxidant gene expression.
Caption: DRLC mitigates apoptosis by reducing oxidative stress.
Experimental Workflow
Caption: Workflow for evaluating DRLC's effects on cellular damage.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the key biomarkers of cellular damage and mitochondrial function relevant to the study of this compound.
Measurement of Glutathione (GSH)
This protocol is based on the enzymatic recycling method using glutathione reductase.
-
Tissue Preparation:
-
Homogenize brain or liver tissue (100 mg) in 1 mL of ice-cold 5% sulfosalicylic acid (SSA).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the GSH assay.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add 20 µL of sample supernatant or standard to each well.
-
Add 120 µL of a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 1 mM EDTA, 0.25 mM DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)], and 0.2 mM NADPH.
-
Initiate the reaction by adding 60 µL of glutathione reductase solution (1 U/mL).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of change in absorbance and determine the GSH concentration from the standard curve. Results are typically expressed as nmol/mg protein.
-
Measurement of Malondialdehyde (MDA)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Tissue Preparation:
-
Homogenize tissue (50 mg) in 500 µL of 1.5% KCl.
-
Take 250 µL of the homogenate for the assay.
-
-
Assay Procedure:
-
Add 1.5 mL of 1% phosphoric acid and 500 µL of 0.6% TBA to the homogenate.
-
Heat the mixture at 95°C for 45 minutes.
-
After cooling, add 2.0 mL of butanol, vortex, and centrifuge at 2,900 x g for 15 minutes.
-
Collect the supernatant and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve and normalize to the protein concentration. Results are expressed as nmol/mg protein.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes the Seahorse XF Analyzer.
-
Cell Preparation:
-
Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
-
Assay Procedure:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay. The analyzer will measure basal OCR, followed by sequential injections of the modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1.
-
Cell Preparation:
-
Culture cells on glass coverslips or in a 96-well plate.
-
Treat cells with DRLC and/or a damaging agent as required.
-
-
Staining and Imaging:
-
Prepare a 2 µM JC-1 working solution in the cell culture medium.
-
Replace the medium with the JC-1 solution and incubate at 37°C for 15-30 minutes.
-
Wash the cells with a pre-warmed buffer.
-
Observe the cells under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence can be quantified to assess changes in MMP.
-
Measurement of Cellular ATP Levels
This protocol is based on the luciferase-luciferin reaction.
-
Sample Preparation:
-
Lyse cultured cells using a suitable lysis buffer to release ATP.
-
For tissue, homogenize in a buffer that inactivates ATPases.
-
-
Assay Procedure:
-
Prepare an ATP standard curve.
-
In a luminometer plate, add 100 µL of the cell or tissue lysate.
-
Add 100 µL of an ATP detection cocktail containing luciferase and D-luciferin.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the ATP concentration from the standard curve and normalize to protein concentration or cell number.
-
Conclusion and Future Directions
This compound presents a compelling, mechanistically sound approach to combating key drivers of age-related cellular damage. By simultaneously replenishing the primary endogenous antioxidant, glutathione, and supporting mitochondrial energy production, DRLC addresses cellular decline at two fundamental levels. The quantitative data from preclinical models robustly demonstrate its efficacy in reducing oxidative stress, preserving mitochondrial integrity, and mitigating inflammatory and apoptotic signaling.
For drug development professionals, DRLC offers a promising platform for the creation of therapies aimed at a range of age-related conditions, from neurodegenerative diseases to metabolic disorders. Future research should focus on:
-
Studies in Aged Models: Validating the efficacy of DRLC in naturally aged animal models to more directly assess its impact on the aging phenotype.
-
Clinical Trials: Progressing to well-designed human clinical trials to evaluate the safety and efficacy of DRLC in improving biomarkers of aging and age-related diseases.
-
Senolytic Potential: Investigating whether DRLC, by reducing cellular stress, can prevent the accumulation of senescent cells or modulate the senescence-associated secretory phenotype (SASP).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Glutathione Precursor: A Technical Guide to the Discovery and Initial Studies of D-Ribose-L-Cysteine
For Immediate Release
This technical guide provides an in-depth overview of the discovery and foundational research into D-ribose-L-cysteine (DRLC), a novel compound developed to enhance intracellular glutathione (GSH) levels. Designed for researchers, scientists, and professionals in drug development, this document details the initial synthesis, characterization, and seminal biological studies that established the therapeutic potential of this molecule.
Discovery and Rationale
This compound, also known by the trade name RiboCeine™, was first synthesized and reported in 1987 by a team of researchers led by Dr. Herbert T. Nagasawa. The development of this compound was driven by the need for an effective and safe method to deliver L-cysteine, a critical precursor for the biosynthesis of the master antioxidant glutathione, into cells. Direct supplementation with L-cysteine is often hindered by its instability and potential for toxicity. Dr. Nagasawa's research aimed to overcome these limitations by creating a prodrug that would release L-cysteine intracellularly. The seminal work was published in the Journal of Medicinal Chemistry in a paper titled "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids".[1] This publication laid the groundwork for future investigations into the therapeutic applications of DRLC.
The core concept behind this compound was to form a temporary thiazolidine ring structure by reacting D-ribose with L-cysteine. This molecular arrangement protects the reactive sulfhydryl group of cysteine, allowing for improved absorption and systemic delivery. Once inside the cell, the thiazolidine ring is proposed to undergo non-enzymatic hydrolysis, releasing L-cysteine and D-ribose, both of which are readily utilized by the cell. The liberated L-cysteine then participates in the synthesis of glutathione, a tripeptide crucial for cellular protection against oxidative stress.
Synthesis and Physicochemical Properties
The initial synthesis of this compound involved the condensation of L-cysteine with D-ribose. The resulting 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids are capable of releasing L-cysteine and the corresponding sugar via nonenzymatic ring opening and hydrolysis.[1]
Experimental Protocol: Synthesis of 2-(D-ribo-tetrahydroxybutyl)thiazolidine-4(R)-carboxylic Acid (this compound)
The following protocol is adapted from the original 1987 publication by Roberts, Nagasawa, et al.[1]
Materials:
-
L-cysteine hydrochloride monohydrate
-
D-ribose
-
Anhydrous methanol
-
Pyridine
-
Diethyl ether
Procedure:
-
A solution of L-cysteine hydrochloride monohydrate (specific quantity) in anhydrous methanol is prepared.
-
To this solution, pyridine is added, and the mixture is stirred.
-
D-ribose, dissolved in anhydrous methanol, is then added to the L-cysteine solution.
-
The reaction mixture is stirred at room temperature for a specified duration.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.
Physicochemical Data
The initial characterization of this compound and related compounds provided the following quantitative data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Elemental Analysis (C, H, N) |
| This compound | C₈H₁₅NO₆S | 75 | 176-178 (dec) | Calculated: C, 37.94; H, 5.97; N, 5.53. Found: C, 37.68; H, 6.01; N, 5.49 |
| D-glucose-L-cysteine | C₉H₁₇NO₇S | 82 | 163-165 (dec) | Calculated: C, 38.16; H, 6.05; N, 4.94. Found: C, 37.91; H, 6.13; N, 4.87 |
| D-mannose-L-cysteine | C₉H₁₇NO₇S | 78 | 155-157 (dec) | Calculated: C, 38.16; H, 6.05; N, 4.94. Found: C, 37.99; H, 6.18; N, 4.81 |
| D-galactose-L-cysteine | C₉H₁₇NO₇S | 85 | 188-190 (dec) | Calculated: C, 38.16; H, 6.05; N, 4.94. Found: C, 37.95; H, 6.11; N, 4.89 |
Data sourced from Roberts, J.C.; Nagasawa, H.T. et al. J. Med. Chem. 1987, 30, 1891-1896.[1]
Initial Biological Studies: Glutathione Enhancement and Hepatoprotection
The primary biological activities investigated in the initial studies were the ability of this compound to increase intracellular glutathione levels and its protective effects against drug-induced liver injury.
In Vitro Glutathione Level Assay
The capacity of this compound and related compounds to augment cellular glutathione was assessed in isolated rat hepatocytes.
This protocol is a summary of the method described in the 1987 foundational paper.[1]
Cell Preparation:
-
Hepatocytes are isolated from rat liver by collagenase perfusion.
-
The isolated cells are suspended in a suitable buffer (e.g., Krebs-Henseleit buffer).
Treatment and Assay:
-
The hepatocyte suspension is incubated with the test compounds (e.g., this compound) at a concentration of 1.0 mM.
-
Control samples are incubated with the vehicle alone.
-
Following incubation, the cells are harvested, and the intracellular glutathione concentration is determined using a spectrophotometric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
This compound demonstrated a significant ability to increase glutathione levels in rat hepatocytes.
| Compound | Concentration (mM) | % Increase in GSH (relative to control) |
| This compound | 1.0 | 110% |
| D-glucose-L-cysteine | 1.0 | 80% |
| D-mannose-L-cysteine | 1.0 | 90% |
| D-galactose-L-cysteine | 1.0 | 120% |
| L-cysteine | 1.0 | 130% |
Data represents the mean increase in GSH levels after a 60-minute incubation period. Sourced from Roberts, J.C.; Nagasawa, H.T. et al. J. Med. Chem. 1987, 30, 1891-1896.[1]
In Vivo Acetaminophen-Induced Hepatotoxicity Model
To evaluate the therapeutic potential of this compound in a living organism, a mouse model of acetaminophen-induced liver damage was employed. Acetaminophen overdose depletes hepatic glutathione stores, leading to severe liver injury.
The following protocol is based on the methodology from the original 1987 study.[1]
Animal Model:
-
Male Swiss-Webster mice are used for the study.
-
The mice are fasted overnight prior to the experiment.
Treatment Regimen:
-
A hepatotoxic dose of acetaminophen (e.g., 375 mg/kg) is administered intraperitoneally.
-
The test compounds, including this compound, are administered intraperitoneally at a specified time point relative to the acetaminophen challenge (e.g., 30 minutes post-acetaminophen).
-
A control group receives only the vehicle after the acetaminophen challenge.
Outcome Assessment:
-
Survival of the animals is monitored over a 48-hour period.
-
Histopathological examination of the liver can be performed to assess the extent of necrosis.
This compound exhibited remarkable protective effects in the acetaminophen-induced hepatotoxicity model.
| Treatment Group | Dose (mmol/kg) | Survival Rate (%) (at 48 hours) |
| Acetaminophen + Vehicle (Control) | - | 17% (2/12) |
| Acetaminophen + This compound | 1.25 | 100% (12/12) |
| Acetaminophen + D-glucose-L-cysteine | 1.25 | 58% (7/12) |
| Acetaminophen + D-mannose-L-cysteine | 1.25 | 42% (5/12) |
| Acetaminophen + D-galactose-L-cysteine | 1.25 | 83% (10/12) |
| Acetaminophen + N-acetylcysteine (NAC) | 1.25 | 92% (11/12) |
Data sourced from Roberts, J.C.; Nagasawa, H.T. et al. J. Med. Chem. 1987, 30, 1891-1896.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is its ability to serve as an efficient intracellular delivery system for L-cysteine, thereby promoting the synthesis of glutathione.
Caption: Mechanism of this compound in boosting glutathione synthesis.
Conclusion
The seminal work of Nagasawa and his colleagues in the 1980s led to the discovery and initial characterization of this compound, a novel prodrug of L-cysteine. Their foundational studies demonstrated its efficacy in elevating intracellular glutathione levels and protecting against chemically-induced liver damage in preclinical models. These initial findings have paved the way for numerous subsequent investigations into the therapeutic potential of this compound in a wide range of conditions associated with oxidative stress, and it continues to be an area of active research and development.
References
D-ribose-L-cysteine's potential in modulating signaling pathways
An In-Depth Guide to the Core Signaling Pathways Modulated by D-Ribose-L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DRLC), commercially known as RibCys, is a synthetic cysteine pro-drug designed to efficiently deliver L-cysteine into the cell, thereby promoting the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[1][2] This foundational mechanism gives rise to a cascade of effects on various cellular signaling pathways implicated in oxidative stress, inflammation, apoptosis, and cellular homeostasis. This technical guide provides a detailed overview of DRLC's modulatory effects on key signaling networks, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.
Core Mechanism of Action: Glutathione Synthesis Enhancement
The principal mechanism of this compound revolves around its ability to bypass the rate-limiting step in cellular cysteine uptake for the synthesis of glutathione (GSH). L-cysteine is an essential precursor for GSH, a tripeptide that plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance.[3][4] DRLC is structured with L-cysteine bonded to D-ribose, a formulation that protects cysteine from degradation in the digestive tract and facilitates its transport into the cell.[1] Once inside the cell, DRLC is hydrolyzed, releasing L-cysteine for the synthesis of GSH.[1] This enhanced availability of intracellular GSH is the primary driver for DRLC's downstream effects on various signaling pathways.
Modulation of Key Signaling Pathways
The elevation of intracellular GSH by DRLC initiates a series of modulatory effects on interconnected signaling pathways that are crucial for cellular health and disease pathogenesis.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[6][7] Oxidative stress, or the presence of Nrf2 activators, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6] Studies suggest that DRLC promotes the upregulation of Nrf2 and HO-1, likely by altering the cellular redox state through increased GSH, thereby bolstering the cell's intrinsic antioxidant defenses.[5]
Inflammatory Signaling (NF-κB & TNF-α)
Chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response.[8] In response to stimuli like pro-inflammatory cytokines (e.g., TNF-α), NF-κB is activated and translocates to the nucleus to induce the expression of inflammatory genes. Oxidative stress is a known activator of the NF-κB pathway. By increasing GSH levels and reducing ROS, DRLC has been shown to attenuate the activation of NF-κB.[8][9] Studies have demonstrated that DRLC administration can reduce the expression of NF-κB and lower the levels of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli.[8][10][11]
Apoptotic and MAP Kinase Signaling (Bax/Bcl-2, Caspase-3, ERK)
Apoptosis, or programmed cell death, is a tightly regulated process. An imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can lead to pathological cell death.[10] Oxidative stress is a major trigger for apoptosis, often activating downstream executioner caspases like Caspase-3.[12] DRLC has been shown to mitigate apoptosis by improving the Bax/Bcl-2 ratio and reducing Caspase-3 expression, effects attributed to its antioxidant properties.[10][12]
Furthermore, DRLC can modulate the Extracellular signal-regulated kinase (ERK) pathway, a component of the MAP kinase signaling cascade that regulates cell proliferation, differentiation, and survival.[10][13] In models of manganese-induced neurotoxicity, DRLC was found to mitigate the overexpression of ERK1/2, suggesting a role in normalizing cellular stress responses.[10][13]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics of D-ribose-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose-L-cysteine (DRLC), a synthetic cysteine pro-drug, is designed to enhance the intracellular biosynthesis of glutathione (GSH), a critical antioxidant. By combining D-ribose and L-cysteine, DRLC facilitates the delivery of cysteine into cells, bypassing the rate-limiting step in GSH production. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of DRLC, drawing upon available data for its constituent components, D-ribose and L-cysteine, in the absence of direct pharmacokinetic studies on the parent molecule. The guide details proposed metabolic pathways, experimental methodologies from preclinical studies, and analytical considerations for its quantification.
Introduction
This compound is a novel compound developed to address the therapeutic limitations of direct L-cysteine supplementation, which include poor stability and bioavailability. It is established that DRLC acts as an effective delivery system for L-cysteine, thereby boosting cellular GSH levels and protecting against oxidative stress-related cellular damage[1][2]. Its therapeutic potential is being explored in a variety of conditions, including neurodegenerative diseases, cardiovascular disorders, and toxicity models[3][4]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a therapeutic agent. While direct pharmacokinetic data for DRLC is not available in the public domain, this guide synthesizes the known pharmacokinetic profiles of D-ribose and L-cysteine to provide a foundational understanding.
Proposed Mechanism of Action and Metabolism
This compound is believed to be absorbed intact and subsequently hydrolyzed in the plasma and/or intracellularly to release D-ribose and L-cysteine. The ribose moiety is thought to protect L-cysteine from degradation and facilitate its transport into cells[4]. Once inside the cell, L-cysteine becomes available for the synthesis of glutathione.
Glutathione Synthesis Pathway
The primary signaling pathway influenced by this compound is the glutathione synthesis pathway. By providing the rate-limiting substrate, L-cysteine, DRLC enhances the production of GSH, a tripeptide composed of glutamate, cysteine, and glycine. GSH plays a pivotal role in detoxifying reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes.
Pharmacokinetic Data
As there are no direct pharmacokinetic studies on DRLC, this section presents data for its individual components, D-ribose and L-cysteine, to provide an inferred pharmacokinetic profile.
Pharmacokinetics of D-ribose
A study in healthy rabbits provides the most comprehensive pharmacokinetic data for D-ribose[5][6].
Table 1: Pharmacokinetic Parameters of D-ribose in Rabbits
| Parameter | 420 mg/kg Intravenous | 840 mg/kg Intravenous | 420 mg/kg Oral | 840 mg/kg Oral |
| Tmax (min) | N/A | N/A | 44 ± 11 | 36 ± 12 |
| Cmax (µg/mL) | N/A | N/A | 100 ± 29 | 150 ± 45 |
| AUCtotal (mg·min/mL) | 27.91 ± 3.45 | 100.21 ± 11.23 | 7.02 ± 1.23 | 14.56 ± 3.45 |
| t1/2 (min) | 14.46 ± 2.34 | 24.79 ± 3.56 | 15.34 ± 2.87 | 20.12 ± 4.11 |
| Clearance (mL/min/kg) | 15.30 ± 2.11 | 8.53 ± 1.23 | N/A | N/A |
| Bioavailability (F) | N/A | N/A | ~25% | ~29% |
Data adapted from Alzoubi et al., 2018.[5][6]
D-ribose is rapidly absorbed orally, with a Tmax of approximately 36-44 minutes[5][6]. It exhibits dose-dependent kinetics, with a disproportionate increase in AUC as the dose is doubled[5][6]. The oral bioavailability is relatively low, suggesting significant first-pass metabolism or incomplete absorption[6].
Pharmacokinetics of L-cysteine and its Pro-drugs
Direct pharmacokinetic data for oral L-cysteine is scarce due to its rapid oxidation and incorporation into proteins. However, studies on its pro-drug, N-acetyl-L-cysteine (NAC), provide valuable insights.
Table 2: Pharmacokinetic Parameters of N-acetyl-L-cysteine (NAC) in Humans
| Parameter | 600 mg Oral (Single Dose) | 600 mg Oral (Steady State) |
| Tmax (h) | ~1.0 - 1.25 | ~1.0 |
| Cmax (ng/mL) | ~1950 - 2744 | ~2535 - 3292 |
| t1/2 (h) | ~15.4 - 18.7 | N/A |
| Oral Bioavailability | ~6 - 10% | N/A |
Data adapted from a study in healthy Chinese and Caucasian volunteers.[7]
Oral NAC has low bioavailability due to extensive first-pass metabolism in the gut and liver, where it is deacetylated to L-cysteine[4]. It is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours[7].
Experimental Protocols
The following sections detail representative experimental designs from preclinical studies investigating the pharmacodynamic effects of DRLC.
Animal Models and Dosing
-
Animal Species: Male Swiss mice and Wistar rats are commonly used models[1][8].
-
Dosing Regimen: DRLC is typically administered orally via gavage. Doses in mice range from 10 mg/kg to 100 mg/kg daily[1][3]. In rats, doses up to 250 mg/kg have been used[8].
-
Study Duration: Studies range from acute administration (single dose) to chronic daily dosing for several weeks (e.g., 7 to 28 days)[1][3].
Sample Collection and Processing
-
Blood Collection: Blood samples are typically collected via cardiac puncture or from tail veins at specified time points post-administration. Plasma is separated by centrifugation for subsequent analysis.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain, liver) are rapidly excised, washed in cold saline, and stored at -80°C until analysis[1][3].
-
Tissue Homogenization: Tissues are homogenized in appropriate buffers (e.g., phosphate buffer) to prepare lysates for biochemical assays[1].
Analytical Methodology
While a specific validated method for DRLC quantification in biological matrices is not detailed in the literature, a plausible approach can be derived from methods used for cysteine and its derivatives.
-
Instrumentation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for selective and sensitive quantification.
-
Sample Preparation:
-
Protein Precipitation: Plasma or tissue homogenate is treated with a solvent like acetonitrile to precipitate proteins.
-
Derivatization: Due to the high polarity and potential instability of the thiol group, derivatization is often necessary. Reagents such as 4-fluoro-7-nitrobenzofurazan (NBD-F) can be used to label the amino group of DRLC.
-
-
Chromatographic Separation: A C18 reversed-phase column can be used for separation with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid to improve peak shape.
-
Mass Spectrometric Detection: Detection would be performed using an electrospray ionization (ESI) source in positive or negative ion mode, with selected reaction monitoring (SRM) for high specificity and sensitivity.
Conclusion
This compound holds significant promise as a therapeutic agent for conditions associated with oxidative stress, owing to its ability to efficiently deliver L-cysteine for glutathione synthesis. While direct and quantitative pharmacokinetic data for DRLC are currently lacking, the known ADME properties of its components, D-ribose and L-cysteine, provide a valuable framework for understanding its likely in vivo behavior. It is anticipated that DRLC is well-absorbed orally and undergoes hydrolysis to its active constituents. Future research should focus on conducting formal pharmacokinetic studies to quantify the absorption, distribution, metabolism, and excretion of DRLC itself. The development and validation of a robust analytical method for DRLC in biological matrices will be a critical first step in this endeavor. Such data will be indispensable for establishing optimal dosing regimens and advancing the clinical development of this promising compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] L-Cysteine metabolism and its nutritional implications. | Semantic Scholar [semanticscholar.org]
- 3. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine metabolism - Wikipedia [en.wikipedia.org]
- 6. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of D-Ribose-L-Cysteine: A Technical Overview of its Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: D-ribose-L-cysteine (DRLC) is a synthetic cysteine pro-drug designed to enhance the intracellular synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By providing a bioavailable source of L-cysteine, the rate-limiting amino acid in GSH synthesis, DRLC is poised to be a potent agent in mitigating cellular damage induced by oxidative stress. While numerous in vivo studies have demonstrated its efficacy in various models of toxicity, a comprehensive understanding of its direct cellular effects necessitates a review of preliminary in vitro studies. This technical guide synthesizes the available data on the in vitro efficacy of DRLC and its active metabolite, L-cysteine, with a focus on its cytoprotective properties, experimental protocols, and underlying signaling pathways.
Core Mechanism of Action: Glutathione Synthesis
This compound circumvents the limitations of direct L-cysteine supplementation, which is characterized by poor stability and potential neurotoxicity at high doses. The ribose component of DRLC protects the L-cysteine molecule, allowing for its efficient delivery into the cell. Once inside the cell, DRLC undergoes non-enzymatic hydrolysis to release L-cysteine. This liberated L-cysteine then participates in the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This process is catalyzed by two ATP-dependent enzymes: glutamate-cysteine ligase and glutathione synthetase.[1] The D-ribose moiety can also contribute to the synthesis of adenosine triphosphate (ATP), further supporting cellular energy metabolism.[1]
In Vitro Studies on the Cytoprotective Effects of L-Cysteine
While direct in vitro studies on this compound are limited in the available literature, research on its active component, L-cysteine, provides significant insights into its potential efficacy. A key study investigated the protective effects of L-cysteine against cisplatin-induced toxicity in murine testicular Leydig (TM3) and Sertoli (TM4) cell lines. Cisplatin is a chemotherapeutic agent known to induce oxidative stress, leading to cellular damage and apoptosis.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: TM3 (Leydig) and TM4 (Sertoli) cells were cultured.
-
Cisplatin Induction: To induce cellular damage, TM3 and TM4 cells were treated with varying concentrations of cisplatin (5, 7.5, 10, 15, and 20 µM) for up to 24 hours.[2]
-
L-Cysteine Co-treatment: Cells were co-treated with different concentrations of L-cysteine (0.1, 0.2, 0.5, and 1 mM) and cisplatin (7.5 µM for TM3, 10 µM for TM4) for 16 to 24 hours.[2]
2. Cell Viability Assay:
-
Method: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was used to quantify cell viability.
-
Procedure: TM3 (5000 cells/well) and TM4 (3000 cells/well) cells were seeded in 96-well plates. After treatment, the MTS reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to a control group.[3]
3. Reactive Oxygen Species (ROS) Measurement:
-
Method: Intracellular ROS levels were detected using a fluorescent probe.
-
Procedure: The specific fluorescent probe and detection method (e.g., flow cytometry or fluorescence microscopy) would be applied to treated cells to quantify the fluorescence intensity, which is proportional to the amount of ROS.
4. Apoptosis Analysis:
-
Method: Western blotting was used to measure the expression levels of apoptosis-related proteins.
-
Procedure: Protein lysates from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key apoptosis markers such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[2]
Quantitative Data Summary
The following tables summarize the quantitative findings from the in vitro study of L-cysteine's effects on cisplatin-treated TM3 and TM4 cells.
Table 1: Effect of L-Cysteine on Cisplatin-Induced Reduction in Cell Viability
| Cell Line | Cisplatin Concentration | L-Cysteine Concentration (mM) | Cell Viability (% of Control) |
| TM3 | 7.5 µM | 0 | ~57% |
| 0.1 | Increased | ||
| 0.2 | Increased | ||
| 0.5 | Increased | ||
| 1 | Increased | ||
| TM4 | 10 µM | 0 | ~52% |
| 0.1 | Increased | ||
| 0.2 | Increased | ||
| 0.5 | Increased | ||
| 1 | Increased | ||
| (Note: Specific percentage increases were not provided in the abstract, but a significant amelioration was reported.[2]) |
Table 2: Effect of L-Cysteine on Apoptosis-Related Protein Expression in Cisplatin-Treated Cells
| Cell Line | Treatment | Bax/Bcl-2 Ratio |
| TM3 | Control | Baseline |
| Cisplatin (7.5 µM) | Increased | |
| Cisplatin + L-Cysteine (0.1-1 mM) | Decreased (concentration-dependent) | |
| TM4 | Control | Baseline |
| Cisplatin (10 µM) | Increased | |
| Cisplatin + L-Cysteine (0.1-1 mM) | Decreased (concentration-dependent) | |
| (Note: The study reported that L-cysteine may reverse cisplatin-induced cell apoptosis.[2]) |
Signaling Pathways in Cytoprotection
The cytoprotective effects of L-cysteine, and by extension DRLC, are mediated through the modulation of key signaling pathways involved in oxidative stress and apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting cell death and Bcl-2 inhibiting it. An increased Bax/Bcl-2 ratio is a hallmark of apoptotic signaling. The available data suggests that L-cysteine treatment can mitigate the cisplatin-induced increase in this ratio, thereby preventing apoptosis.[2]
Conclusion and Future Directions
The preliminary in vitro data on L-cysteine strongly supports the therapeutic potential of this compound as a cytoprotective agent. The primary mechanism of action is the enhancement of intracellular glutathione synthesis, which in turn mitigates oxidative stress and inhibits apoptotic signaling pathways. The studies on TM3 and TM4 cell lines demonstrate a clear protective effect against cisplatin-induced toxicity.
However, to fully elucidate the efficacy of this compound itself, further in vitro research is warranted. Future studies should focus on:
-
Directly comparing the efficacy of DRLC with L-cysteine and other cysteine donors like N-acetylcysteine (NAC) in various cell lines.
-
Investigating the dose- and time-dependent effects of DRLC on intracellular GSH levels and markers of oxidative stress.
-
Exploring the impact of DRLC on a wider range of cellular signaling pathways, including those related to inflammation and cell cycle regulation.
-
Utilizing high-throughput screening methods to identify specific cell types and conditions where DRLC may have the most significant therapeutic benefit.
By addressing these research gaps, a more complete understanding of the in vitro efficacy of this compound can be achieved, paving the way for its further development as a potent therapeutic agent for conditions associated with oxidative stress.
References
- 1. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for D-ribose-L-cysteine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose-L-cysteine (DRLC), commercially known as RiboCeine™, is a synthetic cysteine pro-drug designed to efficiently deliver L-cysteine into the cell, thereby supporting the synthesis of intracellular glutathione (GSH).[1][2][3] As L-cysteine is the rate-limiting amino acid for the production of GSH, DRLC serves as a potent tool for enhancing cellular antioxidant capacity. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting to mitigate oxidative stress and study its effects on cellular signaling pathways.
Mechanism of Action
This compound is a unique molecule where D-ribose is covalently bonded to L-cysteine. This structure allows the fragile L-cysteine to be protected during delivery and readily absorbed by cells. Once inside the cell, the molecule undergoes non-enzymatic hydrolysis, releasing L-cysteine and D-ribose.[4] The liberated L-cysteine directly enters the glutathione synthesis pathway, while D-ribose can be utilized in the pentose phosphate pathway to support the production of ATP and other essential molecules.[4] The primary benefit of DRLC is the significant elevation of intracellular GSH, the body's master antioxidant, which directly neutralizes reactive oxygen species (ROS) and plays a critical role in cellular detoxification and redox homeostasis.[1][5]
Applications in Cell Culture
The primary application of DRLC in an in vitro setting is to protect cells from oxidative stress. This can be valuable in a variety of experimental models:
-
Toxin-Induced Cytotoxicity: To study the protective effects of enhanced GSH levels against cell death induced by chemical toxins (e.g., cisplatin, acetaminophen, heavy metals).[6][7]
-
Oxidative Stress Models: To counteract the damaging effects of ROS-inducing agents like hydrogen peroxide (H₂O₂), menadione, or rotenone.
-
Ischemia-Reperfusion Models: To simulate and mitigate the oxidative damage that occurs during hypoxia and subsequent reoxygenation.
-
Inflammation Studies: To investigate the role of GSH in modulating inflammatory pathways, such as those involving NF-κB and TNF-α.[8][9]
Quantitative Data Summary
Specific quantitative data for DRLC in cell culture is not widely published. The following tables are provided as templates to illustrate expected outcomes and for structuring experimental data.
Table 1: Example Data – Protective Effect of DRLC on H₂O₂-Induced Cytotoxicity in HEK293T Cells
| Treatment Group | DRLC Conc. (µM) | H₂O₂ Conc. (µM) | Cell Viability (% of Control) | Std. Deviation |
|---|---|---|---|---|
| Control | 0 | 0 | 100 | ± 4.5 |
| H₂O₂ alone | 0 | 200 | 45.2 | ± 3.8 |
| DRLC + H₂O₂ | 100 | 200 | 62.5 | ± 4.1 |
| DRLC + H₂O₂ | 250 | 200 | 78.9 | ± 3.5 |
| DRLC + H₂O₂ | 500 | 200 | 89.1 | ± 2.9 |
| DRLC alone | 500 | 0 | 98.7 | ± 4.2 |
Table 2: Example Data – Effect of DRLC on Intracellular Glutathione (GSH) Levels
| Treatment Group | DRLC Conc. (µM) | Incubation Time (hr) | Relative GSH Level (% of Control) | Std. Deviation |
|---|---|---|---|---|
| Control | 0 | 24 | 100 | ± 7.2 |
| DRLC | 100 | 24 | 145 | ± 9.8 |
| DRLC | 250 | 24 | 210 | ± 12.4 |
| DRLC | 500 | 24 | 265 | ± 15.1 |
Table 3: Example Data – Effect of DRLC on Intracellular Reactive Oxygen Species (ROS)
| Treatment Group | DRLC Conc. (µM) | Stressor (H₂O₂) | Relative ROS Level (% of Stressor) | Std. Deviation |
|---|---|---|---|---|
| Control | 0 | None | 5.4 | ± 1.1 |
| Stressor alone | 0 | 200 µM | 100 | ± 8.9 |
| DRLC + Stressor | 100 | 200 µM | 71.3 | ± 6.5 |
| DRLC + Stressor | 250 | 200 µM | 48.6 | ± 5.2 |
| DRLC + Stressor | 500 | 200 µM | 25.9 | ± 4.7 |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of DRLC
As DRLC is not a standard cell culture reagent, its optimal concentration must be determined empirically for each cell line. A dose-response experiment is critical. Note that high concentrations of D-ribose (10-50 mM) have been reported to be cytotoxic to some cell lines.[10][11] Therefore, it is crucial to test a range and select a non-toxic, effective concentration. A starting range analogous to N-acetylcysteine (NAC), another cysteine donor, is recommended.[4][12]
Materials:
-
DRLC powder
-
Sterile PBS or cell culture medium for dissolution
-
Target cell line in exponential growth phase
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of DRLC in sterile PBS or serum-free medium. Warm gently if needed to dissolve. Filter-sterilize through a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
DRLC Titration: Prepare serial dilutions of DRLC in complete medium to achieve final concentrations ranging from 10 µM to 5 mM. Also include a "medium only" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the DRLC-containing medium to the respective wells (perform in triplicate).
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability (e.g., >95% viability).
Protocol 2: Assessing the Protective Effect of DRLC Against Oxidative Stress
This protocol determines the ability of DRLC to protect cells from a known oxidative stressor.
Materials:
-
Optimal, non-toxic concentration of DRLC (determined in Protocol 1)
-
Oxidative stressor (e.g., H₂O₂, menadione, cisplatin)
-
96-well plates
-
Cell viability reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing the optimal concentration of DRLC. Include control wells with medium only. Incubate for a pre-treatment period (e.g., 4-24 hours) to allow for GSH synthesis.
-
Stressor Addition: Add the oxidative stressor at a predetermined toxic concentration (e.g., IC50) to the wells, both with and without DRLC pre-treatment. Ensure control wells are included: (1) Untreated, (2) DRLC alone, (3) Stressor alone.
-
Incubation: Incubate for the desired time to induce cytotoxicity (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay.
-
Data Analysis: Compare the viability of cells treated with the stressor alone to those pre-treated with DRLC. A significant increase in viability in the DRLC group indicates a protective effect.
Protocol 3: Measurement of Intracellular Glutathione (GSH)
This protocol uses a commercially available luminescent-based assay (e.g., GSH-Glo™ Glutathione Assay) to quantify changes in intracellular GSH levels after DRLC treatment.
Materials:
-
GSH-Glo™ Assay Kit or similar
-
DRLC
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. After 24 hours, treat with various concentrations of DRLC for the desired time (e.g., 24 hours).
-
Assay Protocol: Follow the manufacturer's protocol precisely. This typically involves:
-
Adding the GSH-Glo™ Reagent, which lyses the cells and contains a substrate for glutathione S-transferase (GST).
-
Incubating to allow the GST-mediated reaction to produce luciferin.
-
Adding the Luciferin Detection Reagent.
-
Incubating to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to cell number or protein concentration if desired. Express results as a fold-change or percentage relative to untreated control cells.
Signaling Pathways and Experimental Workflow
DRLC, by boosting GSH levels, can influence multiple downstream signaling pathways that are sensitive to the cell's redox state. Increased GSH can inhibit the activation of pro-inflammatory pathways like NF-κB and MAP kinases (e.g., ERK) and can suppress the apoptotic cascade by modulating the Bax/Bcl-2 ratio and inhibiting caspase activation.[5][8][9]
A typical experimental workflow for investigating DRLC in cell culture is outlined below.
References
- 1. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antioxidant Potential and Effect of a Glutathione-Enhancer Dietary Supplement on Selected Rat Liver Cytochrome P450 Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 5. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of D-ribose-L-cysteine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of D-ribose-L-cysteine (DRLC) in preclinical animal research. DRLC, a cysteine pro-drug, is recognized for its capacity to enhance intracellular glutathione (GSH) synthesis, offering a protective mechanism against oxidative stress.[1][2][3] This document outlines detailed protocols for oral administration in rodent models, summarizes effective dosage ranges from various studies, and illustrates the key signaling pathways influenced by DRLC.
Overview of this compound (DRLC)
This compound is a compound that combines D-ribose and L-cysteine, designed to efficiently deliver cysteine into cells for the synthesis of glutathione.[4] GSH is a critical intracellular antioxidant, and its depletion is associated with numerous pathological conditions, including neurodegenerative diseases, metabolic disorders, and tissue injury.[1][2] DRLC has demonstrated therapeutic potential in animal models of wound healing, neuroprotection, and metabolic syndrome.[1][5]
Quantitative Data Summary: DRLC Dosage and Administration in Rodent Models
The following tables summarize dosages and administration routes for DRLC in mice and rats based on published studies. Oral gavage is the most common method of administration.
Table 1: this compound Administration in Mice
| Study Focus | Mouse Strain | Dosage(s) | Administration Route | Duration | Key Findings | Reference |
| Neuroprotection (Scopolamine-induced amnesia) | Swiss mice | 25, 50, 100 mg/kg/day | Oral gavage | 7 days | Enhanced memory, attenuated oxidative stress and acetylcholinesterase activity.[2] | [2] |
| Neuroprotection (Copper sulfate-induced toxicity) | Swiss mice | 10, 25, 50 mg/kg/day | Oral gavage | 28 days | Attenuated memory dysfunction, reduced oxidative stress and pro-inflammatory cytokines.[6][7] | [6][7] |
| Neuroprotection (Ethanol-induced damage) | BALB/c mice | Not specified | Oral gavage | 29 days | Counteracted the deleterious effects of ethanol on monoamine neurotransmitters and oxidative stress markers.[8] | [8] |
Table 2: this compound Administration in Rats
| Study Focus | Rat Strain | Dosage(s) | Administration Route | Duration | Key Findings | Reference |
| Cardiovascular Effects | Wistar rats | 10 mg/kg | Oral gavage | Not specified | Investigated cardiovascular effects of different doses.[1] | [1] |
| Neuroprotection (Polychlorinated biphenyl-induced toxicity) | Wistar rats | 50 mg/kg/day | Oral gavage | 15 days | Reversed cognitive deficits and depressive-like features; attenuated oxidative stress and neuroinflammation.[9][10] | [9][10] |
| Metabolic Syndrome (High-fructose high-fat diet) | Wistar rats | 250 mg/kg/day | Oral gavage | 8 weeks | Prevented hepatic stress and pro-inflammatory responses.[5] | [5] |
| Wound Healing | Sprague-Dawley rats | Not specified | Oral supplementation | Pre- and post-wounding for up to 14 days | Reduced inflammation and enhanced wound strength.[11] | [11] |
| Neurological Impairments (Sleep deprivation) | Wistar rats | 75 mg/kg/day | Oral gavage | 21 days (pre- or post-deprivation) | Modulated anxiety and oxidative stress.[12] | [12] |
| Neuroprotection (Manganese-induced toxicity) | Wistar rats | 200 mg/kg/day | Oral gavage | 2 weeks | Mitigated oxidative damage and molecular alterations in the brain.[13] | [13] |
| Testicular Maladaptive Responses (Polychlorinated biphenyl-induced toxicity) | Not specified | 50 mg/kg/day | Oral gavage | 15 days | Abrogated testicular DNA fragmentation and downregulated apoptotic markers.[14] | [14] |
Experimental Protocols
Protocol for Preparation and Oral Administration of DRLC
This protocol is a generalized procedure based on methodologies reported in several studies.[7][9][12]
Materials:
-
This compound (DRLC) powder
-
Distilled water
-
Weighing scale
-
Vortex mixer or magnetic stirrer
-
Appropriate size oral gavage needles (flexible or rigid, depending on the animal and researcher preference)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[9]
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Dosage Calculation and Preparation of DRLC Solution:
-
On each day of administration, weigh the individual animal to determine the precise volume of DRLC solution to be administered.
-
Calculate the required amount of DRLC based on the desired dosage (e.g., 50 mg/kg).
-
Prepare the DRLC solution by dissolving the powder in distilled water. For example, to achieve a 50 mg/kg dose in a 200g rat, you would need 10 mg of DRLC. If your stock solution is 10 mg/mL, you would administer 1 mL. It is recommended to prepare a fresh solution daily.[7]
-
Ensure the DRLC is completely dissolved by vortexing or using a magnetic stirrer.
-
-
Oral Gavage Administration:
-
Gently restrain the animal. For rats, this can be done by holding the animal close to your body with one hand, using your thumb and forefinger to gently hold the head and prevent movement. For mice, scruffing the neck is a common and effective method.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Draw the calculated volume of the DRLC solution into the syringe.
-
Insert the gavage needle into the side of the mouth, gently advancing it over the tongue towards the esophagus.
-
Once the needle is in the esophagus (to the pre-measured depth), slowly administer the solution.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.
-
-
Control Group:
Key Signaling Pathways and Experimental Workflows
DRLC Mechanism of Action: Glutathione Synthesis and Oxidative Stress Reduction
DRLC acts as a precursor for glutathione, a key intracellular antioxidant. By providing L-cysteine, DRLC enhances the synthesis of GSH, which in turn helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound supplementation enhances wound healing in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-ribose- l-cysteine abrogates testicular maladaptive responses induced by polychlorinated bisphenol intoxication in rats via activation of the mTOR signaling pathway mediating inhibition of apoptosis, inflammation, and oxidonitrergic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of D-ribose-L-cysteine for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage of D-ribose-L-cysteine (DRLC) for in vivo research, based on findings from multiple preclinical studies. DRLC is a synthetic cysteine pro-drug designed to enhance the intracellular biosynthesis of glutathione (GSH), a critical antioxidant.[1][2] This document outlines effective dosage ranges in various animal models and provides detailed experimental protocols for researchers investigating the therapeutic potential of DRLC.
I. Quantitative Data Summary
The effective dosage of this compound in in vivo studies varies depending on the animal model, the condition being investigated, and the specific outcomes being measured. The following tables summarize the quantitative data from several key studies.
Table 1: this compound Dosage in Rodent Models of Toxicity
| Animal Model | Toxin | DRLC Dosage (mg/kg BW) | Route of Administration | Duration | Key Findings |
| Adult female Wistar rats | Lead acetate (100 mg/kg) | 10 and 30 | Oral gavage | 28 days | Modulated hematobiochemical alterations, hormonal imbalance, and ovarian toxicity.[3] |
| Adult male Wistar rats | Sodium arsenate (8 mg/kg) | 10 and 30 | Oral gavage | 28 days | Attenuated testicular morphology distortion, altered semen characteristics, and hormonal profiles.[4] |
| Male Sprague-Dawley rats | Aluminum chloride (75, 150, 300 mg/kg) | 30 | Not specified | Not specified | Boosted andrological parameters (sperm count, motility, morphology, and testosterone).[5] |
| Adult male Sprague-Dawley rats | Cisplatin (8 mg/kg) | 30 | Oral | 56 days | Protected against reproductive dysfunction.[2] |
| Male Swiss mice | Copper sulfate (100 mg/kg) | 10, 25, and 50 | Oral gavage | 28 days | Attenuated memory impairment and liver damage by enhancing antioxidant pathways and inhibiting pro-inflammatory cytokines.[6] |
| Male rats | Polychlorinated biphenyl (2 mg/kg) | 50 | Oral | 15 days | Restored neurobehavioral functions by modulating neurochemical activities and inhibiting oxido-inflammatory perturbations.[7] |
Table 2: this compound Dosage in Other In Vivo Models
| Animal Model | Condition | DRLC Dosage (mg/kg BW) | Route of Administration | Duration | Key Findings |
| Male Swiss mice | Scopolamine-induced amnesia | 25, 50, and 100 | Oral | 7 days | Enhanced memory performance and attenuated amnesia, acetylcholinesterase activity, and oxidative stress.[1] |
| Human lipoprotein(a) transgenic mice | Hyperlipidemia | 160 (0.16 g/kg) | Not specified | 8 weeks | Increased liver and plasma GSH levels, increased GPx activity, and reduced oxidized lipids.[8] |
| Male Wistar rats | Normal physiological state | 125 and 250 | Oral | 8 weeks | Investigated cardiovascular effects.[9][10] |
| Male Wistar rats | High-fructose high-fat diet | 250 | Oral | 8 weeks | Prevented hepatic stress and pro-inflammatory responses.[11] |
| Rodent model | Wound healing | Not specified | Oral | Pre- and post-wounding | Reduced wound inflammation and enhanced wound strength.[12] |
| Alloxan-induced diabetic Wistar rats | Diabetes | 30 | Not specified | 20 days | Showed ameliorative effects on diabetes-induced oxidative stress.[13] |
| Healthy adult dogs | Healthy | 500 mg total dose (per animal, twice daily) | Oral | 4 weeks | No dose-limiting adverse effects were observed.[14][15] |
II. Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for key in vivo experiments involving this compound.
Protocol 1: Evaluation of DRLC in a Toxin-Induced Organ Damage Model
This protocol provides a framework for assessing the protective effects of DRLC against a chemical toxin in a rodent model.
1. Animal Model:
- Species: Wistar or Sprague-Dawley rats
- Sex: Male or Female (depending on the target organ of toxicity)
- Weight: 150-250 g
- Acclimatization: Acclimatize animals for at least one week before the experiment with standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water).
2. Experimental Groups (example with 4 groups, n=8-10 per group):
- Group A (Control): Receives normal saline or distilled water.
- Group B (Toxin Only): Receives the toxin at a predetermined dose.
- Group C (Toxin + Low-Dose DRLC): Receives the toxin and a low dose of DRLC (e.g., 10 mg/kg).
- Group D (Toxin + High-Dose DRLC): Receives the toxin and a high dose of DRLC (e.g., 30 mg/kg).
3. Dosing and Administration:
- DRLC Preparation: Dissolve DRLC in distilled water or normal saline.
- Route of Administration: Oral gavage is the most common method.
- Dosing Schedule: Administer DRLC daily for the duration of the study. The toxin can be administered concurrently or in a pre-treatment/post-treatment paradigm depending on the experimental question.
4. Duration:
5. Endpoint Analysis:
- Blood Collection: Collect blood samples via cardiac puncture or other appropriate methods at the end of the study for hematological and biochemical analysis (e.g., liver enzymes, kidney function markers, hormone levels).
- Tissue Collection: Euthanize animals and harvest target organs (e.g., liver, kidneys, testes, ovaries, brain).
- Histopathology: Fix a portion of the organs in 10% neutral buffered formalin for histological examination.
- Oxidative Stress Markers: Homogenize another portion of the organs to measure levels of GSH, malondialdehyde (MDA), and activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
Protocol 2: Assessment of DRLC on Cognitive Function
This protocol outlines a method to evaluate the nootropic effects of DRLC in a mouse model of amnesia.
1. Animal Model:
- Species: Swiss mice
- Sex: Male
- Acclimatization: As described in Protocol 1.
2. Experimental Groups (example with 5 groups, n=10 per group):
- Group 1 (Control): Receives saline.
- Group 2 (Amnesia Model): Receives an amnesic agent (e.g., scopolamine 3 mg/kg, i.p.).
- Groups 3-5 (DRLC Treatment): Receive the amnesic agent plus DRLC at varying doses (e.g., 25, 50, and 100 mg/kg, p.o.).[1]
3. Dosing and Administration:
- Administer DRLC or saline orally 30 minutes before the administration of the amnesic agent.
- Conduct daily treatments for a period of 7 days.[1]
4. Behavioral Testing (on the final day of treatment):
- Y-maze Test: To assess spatial working memory.
- Object Recognition Test: To evaluate non-spatial memory.
5. Biochemical Analysis:
- Following behavioral testing, euthanize the animals and collect brain tissue.
- Assay brain homogenates for acetylcholinesterase activity and markers of oxidative stress.[1]
III. Visualization of Pathways and Workflows
Signaling Pathway: this compound and Glutathione Synthesis
The primary mechanism of action for DRLC is to increase the intracellular levels of glutathione (GSH).[2] DRLC is a pro-drug that delivers L-cysteine into the cell, which is the rate-limiting substrate for GSH synthesis.
Caption: DRLC enhances intracellular glutathione (GSH) synthesis.
Experimental Workflow: Toxin-Induced Damage Model
The following diagram illustrates a typical experimental workflow for evaluating the protective effects of DRLC against a toxin.
Caption: Workflow for in vivo evaluation of DRLC in a toxicity model.
References
- 1. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates lead acetate-induced hematobiochemical alterations, hormonal imbalance, and ovarian toxicity in adult female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on aluminum induced testicular damage in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound supplementation enhances wound healing in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bbrc.in [bbrc.in]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
Application Notes: D-ribose-L-cysteine (DRLC) Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
D-ribose-L-cysteine (DRLC), also known as Riboceine, is a synthetic cysteine analogue developed to efficiently deliver L-cysteine into cells.[1][2] Its primary function is to serve as a prodrug for L-cysteine, a rate-limiting amino acid in the biosynthesis of glutathione (GSH).[3][4] By enhancing intracellular GSH levels, DRLC is a potent tool for mitigating oxidative stress and inflammation.[5][6] The D-ribose component protects the labile cysteine molecule during digestion and facilitates its absorption, delivering it intact to the cells for GSH production.[1][3]
DRLC is widely used in preclinical research to investigate its protective effects against cellular damage in various models, including:
-
Neuroprotection: Attenuating neurotoxicity and memory deficits.[6][7]
-
Hepatoprotection: Mitigating toxin-induced liver damage.[8][9]
-
Reproductive Health: Ameliorating testicular damage and impaired spermatogenesis.[10][11]
-
Cardioprotection: Reducing risk factors associated with cardiovascular disease.[2]
Chemical Properties and Storage
Proper handling and storage of DRLC are critical for maintaining its stability and efficacy. It is a hygroscopic, white to pale yellow powder.[8][12][13]
| Property | Specification | Source(s) |
| Molecular Formula | C₈H₁₅NO₆S | [12][14] |
| Molecular Weight | 253.26 g/mol | [14] |
| CAS Number | 17087-36-4 / 232617-15-1 | [12][14] |
| Appearance | White to pale yellow solid powder | [12][13] |
| Solubility | Freely soluble in water; slightly soluble in methanol; practically insoluble in ethanol and acetone. | [8][12][13] |
| pH | 3.0 - 4.0 (0.5 g in 10 mL water) | [12][13] |
| Short-Term Storage | Room Temperature (days to weeks) | [8][14] |
| Long-Term Storage | -20°C, under inert atmosphere (stable for >2 years) | [8][14] |
Signaling Pathways and Mechanism of Action
DRLC exerts its protective effects primarily by boosting intracellular GSH, which in turn modulates multiple downstream signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Glutathione (GSH) Synthesis Pathway
DRLC is transported into the cell where it undergoes non-enzymatic hydrolysis to release L-cysteine and D-ribose.[3] L-cysteine is then used by the enzyme glutamate-cysteine ligase in the first and rate-limiting step of GSH synthesis.[3] The resulting increase in GSH enhances the cell's antioxidant capacity, allowing it to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[2]
Modulation of Stress-Responsive Pathways
By reducing oxidative stress, DRLC influences key signaling cascades. It has been shown to activate the mTOR and Atg7 autophagy pathway, which is crucial for cell survival and recycling of damaged components.[1][4][10] Concurrently, DRLC can downregulate pro-inflammatory and pro-apoptotic pathways, such as those involving TNF-α, ERK, and the Bax/Bcl-2 ratio, thereby preventing cell death.[7][10][15]
Experimental Protocols
Protocol 1: Preparation of DRLC Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated scale
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of DRLC powder. For a 10 mL stock of 100 mg/mL, weigh 1.0 g of DRLC.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 8 mL of sterile water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. DRLC is freely soluble in water, yielding a clear solution.[12][13]
-
Adjust the final volume to 10 mL with sterile water.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store aliquots at -20°C for long-term use (stable for at least 6 months).[8]
Protocol 2: In Vivo Dosing Solution Preparation for Rodent Models (Oral Gavage)
This protocol provides a general method for preparing DRLC for oral administration in rats or mice, based on common dosages reported in the literature.
Materials:
-
DRLC stock solution (from Protocol 1) or DRLC powder
-
Sterile physiological saline (0.9% NaCl) or distilled water
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the Dosing Parameters:
-
Calculate the Required Concentration:
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)
-
Example: 50 mg/kg / 10 mL/kg = 5 mg/mL
-
-
Calculate the Total Volume Needed:
-
Formula: Total Volume (mL) = Dosing Volume per Animal (mL) x Number of Animals
-
Example for 10 rats: (10 mL/kg * 0.2 kg) * 10 rats = 20 mL
-
-
Prepare the Dosing Solution:
-
From Powder: Weigh the required amount of DRLC (Concentration * Total Volume) and dissolve it in the total volume of saline or distilled water.
-
From Stock: Dilute the stock solution to the final calculated concentration using saline or distilled water.
-
Example: To make 20 mL of a 5 mg/mL solution from a 100 mg/mL stock:
-
V1 = (C2 * V2) / C1 = (5 mg/mL * 20 mL) / 100 mg/mL = 1 mL
-
Add 1 mL of the 100 mg/mL stock to 19 mL of saline.
-
-
-
Vortex the final solution to ensure it is homogenous. Prepare fresh daily for administrations.
Quantitative Data from In Vivo Studies
The following table summarizes dosages and key outcomes from various preclinical studies. This data can guide dose selection for new experiments.
| Research Area | Animal Model | Toxin/Stress Model | DRLC Dosage(s) | Key Quantitative Outcomes | Source(s) |
| Neuroprotection | Wistar Rats | Manganese (25 mg/kg) | 200 mg/kg (oral) | Attenuated Mn-induced increases in lipid peroxidation and decreases in glutathione peroxidase. | [7][15] |
| Neuroprotection | Swiss Mice | Scopolamine (3 mg/kg) | 25, 50, 100 mg/kg (oral) | Significantly attenuated scopolamine-induced decreases in GSH and catalase. | [6] |
| Hepatoprotection | Wistar Rats | High-Fructose High-Fat Diet | 250 mg/kg (oral) | Mitigated diet-induced decreases in serum SOD and GPX; reduced TNF-α levels. | [17] |
| Reproductive Health | Sprague-Dawley Rats | Aluminum (75-300 mg/kg) | 30 mg/kg (oral) | Significantly boosted sperm motility and count in Al-treated rats. | [11] |
| Reproductive Health | Wistar Rats | Sodium Arsenate (8 mg/kg) | 10, 30 mg/kg (oral) | Dose-dependently improved sperm parameters and hormonal levels. | [18] |
| Reproductive Health | Rats | Polychlorinated Biphenyls (2 mg/kg) | 50 mg/kg (oral) | Restored antioxidant enzyme activities (GPX, SOD, CAT) and reduced MDA. | [10][19] |
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of DRLC in a toxin-induced animal model.
Common Biochemical Assays:
-
Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH), Glutathione Peroxidase (GPx).[10][17][20]
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-kβ).[9][16][21]
-
Neurotransmitters: Dopamine, Serotonin.[22]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. ribosecysteine.com [ribosecysteine.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates manganese-induced Oxidative Stress, Neuromorphological Deficits, Bax/Bcl-2 Response and TNF-α/ERK Signalling in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-ribose- l-cysteine abrogates testicular maladaptive responses induced by polychlorinated bisphenol intoxication in rats via activation of the mTOR signaling pathway mediating inhibition of apoptosis, inflammation, and oxidonitrergic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on aluminum induced testicular damage in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. tga.gov.au [tga.gov.au]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Measuring the Cellular Uptake of D-ribose-L-cysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose-L-cysteine (DRLC) is a novel compound designed to enhance the intracellular delivery of L-cysteine, a critical precursor for the synthesis of glutathione (GSH).[1][2] As a key endogenous antioxidant, GSH plays a vital role in protecting cells from oxidative stress and maintaining redox homeostasis.[3][4] Consequently, DRLC is of significant interest for its therapeutic potential in conditions associated with oxidative damage.[5][6][7] Understanding the cellular uptake and subsequent metabolic fate of DRLC is paramount for elucidating its mechanism of action and optimizing its therapeutic application.
These application notes provide a comprehensive overview and detailed protocols for measuring the cellular uptake of this compound. The methodologies described herein are designed to enable researchers to quantify the intracellular concentration of DRLC and its primary metabolite, L-cysteine, as well as to assess its impact on the downstream glutathione synthesis pathway.
Principle of Cellular Uptake
The cellular uptake of this compound is hypothesized to occur via transporters for its constituent molecules, D-ribose and L-cysteine. In mammalian cells, D-ribose transport can be facilitated by members of the glucose transporter (GLUT) family.[8][9][10] L-cysteine and its oxidized form, L-cystine, are taken up by various amino acid transport systems.[11] Once inside the cell, DRLC is presumed to be hydrolyzed, releasing D-ribose and L-cysteine. The liberated L-cysteine then participates in the synthesis of glutathione.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound and L-cysteine by LC-MS/MS
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentrations of this compound and L-cysteine. Due to the inherent instability of the thiol group in L-cysteine, a derivatization step is included to ensure accurate quantification.[1]
Materials and Reagents:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound (DRLC)
-
L-cysteine standard
-
DRLC stable isotope-labeled internal standard (e.g., ¹³C₅-DRLC)
-
L-cysteine stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-L-cysteine)
-
Methanol, LC-MS grade, ice-cold
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Monobromobimane (mBBr) derivatizing agent
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HepG2) in 6-well plates and culture until they reach 80-90% confluency.
-
Prepare a stock solution of DRLC in a suitable vehicle (e.g., sterile water or PBS).
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired concentration of DRLC to the cells. Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This contains the intracellular metabolites.
-
-
Reduction and Derivatization (for L-cysteine):
-
To a 50 µL aliquot of the supernatant, add 10 µL of TCEP solution (to reduce any oxidized cysteine) and incubate for 30 minutes at room temperature.
-
Add 10 µL of mBBr solution and incubate for 15 minutes in the dark at room temperature to derivatize the free thiol groups.
-
Quench the reaction by adding 10 µL of formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for DRLC, derivatized L-cysteine, and their respective internal standards.
-
Data Analysis:
-
Generate standard curves for DRLC and L-cysteine using known concentrations of the standards.
-
Calculate the intracellular concentration of DRLC and L-cysteine by normalizing the peak areas of the analytes to their corresponding internal standards and comparing them to the standard curve.
-
Normalize the final concentration to the cell number or total protein content of each sample.
Protocol 2: Assessment of Glutathione (GSH) Levels
This protocol measures the downstream effect of DRLC uptake by quantifying the intracellular levels of reduced glutathione (GSH).
Materials and Reagents:
-
All materials from Protocol 1
-
Glutathione (GSH) standard
-
Glutathione stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-Gly-GSH)
-
Metaphosphoric acid (MPA)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Lysis and Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells by adding 200 µL of cold 5% MPA containing the GSH internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the GSH.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using LC-MS/MS with a C18 column.
-
Use an appropriate gradient of mobile phases A and B.
-
Detect GSH and its internal standard using MRM in positive ion mode.
-
Data Analysis:
-
Quantify intracellular GSH levels as described for DRLC and L-cysteine in Protocol 1.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Intracellular Concentration of this compound and L-cysteine Following Treatment.
| Time (minutes) | Intracellular DRLC (pmol/10^6 cells) | Intracellular L-cysteine (pmol/10^6 cells) |
| 0 | < LOD | 35.2 ± 4.1 |
| 15 | 12.5 ± 2.3 | 58.9 ± 6.7 |
| 30 | 28.4 ± 3.9 | 95.1 ± 10.2 |
| 60 | 15.1 ± 2.8 | 150.6 ± 15.8 |
| 120 | 4.3 ± 1.1 | 125.3 ± 13.4 |
| Data are presented as mean ± SD (n=3). LOD = Limit of Detection. |
Table 2: Intracellular Glutathione (GSH) Levels Following DRLC Treatment.
| Time (minutes) | Intracellular GSH (nmol/10^6 cells) |
| 0 | 1.8 ± 0.2 |
| 30 | 2.5 ± 0.3 |
| 60 | 3.9 ± 0.4 |
| 120 | 5.2 ± 0.5 |
| 240 | 4.8 ± 0.6 |
| Data are presented as mean ± SD (n=3). |
Visualizations
Caption: Experimental workflow for quantifying intracellular this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. A Glucose Transporter Can Mediate Ribose Uptake: DEFINITION OF RESIDUES THAT CONFER SUBSTRATE SPECIFICITY IN A SUGAR TRANSPORTER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A glucose transporter can mediate ribose uptake: definition of residues that confer substrate specificity in a sugar transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure, function and regulation of mammalian glucose transporters of the SLC2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Cysteine in Cell Culture [sigmaaldrich.com]
Application Notes and Protocols for Studying Antioxidant Enzyme Activity with D-ribose-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose-L-cysteine (DRLC), a synthetic cysteine analogue, serves as a potent tool for investigating cellular antioxidant defenses. Its primary mechanism of action involves enhancing the intracellular biosynthesis of glutathione (GSH), a critical tripeptide antioxidant.[1][2] DRLC effectively delivers L-cysteine, the rate-limiting amino acid in GSH synthesis, into cells, thereby bolstering the glutathione-dependent antioxidant system.[3][4] This increase in GSH levels subsequently enhances the activity of key antioxidant enzymes, including Glutathione Peroxidase (GPx), and also influences the activity of other crucial enzymes like Superoxide Dismutase (SOD) and Catalase (CAT). These application notes provide detailed protocols and data for researchers utilizing DRLC to study and modulate antioxidant enzyme activity in various experimental models.
Mechanism of Action
This compound is a pro-drug designed to overcome the limitations of direct L-cysteine supplementation, which can be toxic and poorly bioavailable. The ribose component of DRLC protects L-cysteine from degradation and facilitates its transport into cells.[3] Once inside the cell, DRLC undergoes non-enzymatic hydrolysis to release L-cysteine and D-ribose. The liberated L-cysteine is then available for the synthesis of GSH, which is catalyzed by glutamate-cysteine ligase and glutathione synthetase.[5] The D-ribose component can also contribute to cellular energy production by supporting the synthesis of ATP.[5] The elevated intracellular GSH levels directly enhance the activity of GPx, which utilizes GSH as a cofactor to reduce harmful peroxides. The overall increase in antioxidant capacity can also indirectly affect the expression and activity of other antioxidant enzymes like SOD and CAT as the cell adapts to changes in its redox state.
Data Presentation
The following tables summarize the quantitative effects of this compound on antioxidant enzyme activities and related biomarkers from various studies.
Table 1: Effect of this compound on Antioxidant Enzyme Activity in a High-Fructose High-Fat (HFHF) Diet-Fed Rat Model
| Parameter | Control | HFHF | HFHF + DRLC (250 mg/kg) | DRLC (250 mg/kg) |
| Serum SOD (U/mL) | 4.8 ± 0.2 | 3.9 ± 0.1 | 4.5 ± 0.2# | 5.2 ± 0.3a |
| Serum GPx (U/L) | 1250 ± 50 | 1000 ± 40 | 1180 ± 60# | 1300 ± 70 |
| Hepatic SOD (U/mg protein) | 15.2 ± 1.1 | 12.5 ± 0.9 | 14.8 ± 1.0# | 16.1 ± 1.2 |
| Hepatic GPx (U/mg protein) | 35.6 ± 2.5 | 28.9 ± 2.1 | 34.2 ± 2.3# | 37.1 ± 2.8 |
| Hepatic CAT (U/mg protein) | 55.2 ± 3.8 | 53.1 ± 4.0 | 56.8 ± 3.9 | 58.0 ± 4.1 |
| Hepatic GSH (µmol/g tissue) | 5.8 ± 0.4 | 4.9 ± 0.5 | 5.9 ± 0.4# | 6.2 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. HFHF; ap < 0.05 vs. HFHF + DRLC. Data adapted from a study on Wistar rats.[6]
Table 2: Effect of this compound on Brain Antioxidant Molecules in Copper Sulfate-Exposed Mice
| Parameter | Control | Copper Sulfate (CuSO4) | CuSO4 + DRLC (100 mg/kg) |
| GSH (µg/mg protein) | 12.5 ± 1.0 | 7.8 ± 0.6### | 11.2 ± 0.8 |
| GST (µmol/min/mg protein) | 0.45 ± 0.03 | 0.28 ± 0.02### | 0.41 ± 0.03 |
| SOD (U/mg protein) | 18.2 ± 1.2 | 11.5 ± 0.9### | 16.8 ± 1.1 |
| CAT (U/mg protein) | 8.5 ± 0.7 | 5.2 ± 0.4### | 7.9 ± 0.6 |
*Data are presented as mean ± SEM. ###p < 0.001 vs. Control; **p < 0.01 vs. CuSO4. Data adapted from a study on Swiss mice.[7]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of this compound and antioxidant enzyme activity.
Superoxide Dismutase (SOD) Activity Assay (Epinephrine Autooxidation Method)
This assay is based on the ability of SOD to inhibit the autooxidation of epinephrine to adrenochrome at an alkaline pH.[8][9][10]
Materials:
-
Sodium carbonate buffer (50 mM, pH 10.2) containing 0.1 mM EDTA
-
Epinephrine solution (3 mM in 0.01 M HCl)
-
Sample homogenate (e.g., tissue or cell lysate)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding the following to a cuvette:
-
2.5 mL of sodium carbonate buffer
-
0.2 mL of sample homogenate
-
-
Initiate the reaction by adding 0.3 mL of epinephrine solution.
-
Quickly mix the solution and measure the increase in absorbance at 480 nm for 3-5 minutes at 25°C.
-
A control reaction is run without the sample homogenate.
-
The SOD activity is expressed as the percentage of inhibition of the epinephrine autooxidation. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of epinephrine oxidation by 50%.
Catalase (CAT) Activity Assay (Aebi's Method)
This method is based on the decomposition of hydrogen peroxide (H₂O₂), which is monitored by the decrease in absorbance at 240 nm.[11][12]
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)
-
Sample homogenate
-
Spectrophotometer with UV capabilities
Procedure:
-
Pipette 2.0 mL of phosphate buffer into a quartz cuvette.
-
Add 0.95 mL of H₂O₂ solution to the cuvette.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 50 µL of the sample homogenate.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures GPx activity indirectly through a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[1][3][13]
Materials:
-
Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA
-
Glutathione reductase (GR) solution (10 U/mL)
-
Reduced glutathione (GSH) solution (100 mM)
-
NADPH solution (10 mM)
-
Tert-butyl hydroperoxide or Cumene hydroperoxide (substrate)
-
Sample homogenate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
1.0 mL of phosphate buffer
-
0.2 mL of GR solution
-
0.1 mL of GSH solution
-
0.1 mL of NADPH solution
-
0.1 mL of sample homogenate
-
-
Incubate the mixture for 5 minutes at 25°C to allow for the reduction of any oxidized glutathione.
-
Initiate the reaction by adding 0.1 mL of the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
-
GPx activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Visualizations
Signaling Pathway of this compound in Enhancing Antioxidant Defense
Caption: DRLC enhances antioxidant defense by providing L-cysteine for GSH synthesis.
Experimental Workflow for Studying DRLC Effects on Antioxidant Enzymes
Caption: A typical workflow for assessing DRLC's impact on antioxidant enzymes.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved spectrophotometric assay for superoxide dismutase based on epinephrine autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. an-improved-spectrophotometric-assay-for-superoxide-dismutase-based-on-epinephrine-autoxidation - Ask this paper | Bohrium [bohrium.com]
- 11. 2.3.1. Measurement of catalase activity [bio-protocol.org]
- 12. Catalase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Illuminating Cellular Defense: A Protocol for Assessing the Effects of D-ribose-L-cysteine on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to evaluate the impact of D-ribose-L-cysteine (this compound) on cell viability. This compound is a synthetic cysteine pro-drug designed to enhance the intracellular biosynthesis of glutathione (GSH), a critical antioxidant in cellular defense.[1][2] This protocol outlines methods to quantify changes in cell health and elucidate the potential cytoprotective or cytotoxic effects of this compound, offering valuable insights for drug development and cellular biology research.
The primary mechanism of action for this compound is its ability to increase intracellular GSH levels, thereby mitigating oxidative stress and its downstream consequences, including apoptosis.[2][3][4] Studies have shown that this compound can protect normal cells from chemotherapy-induced cytotoxicity and reduce the mutagenic effects of radiation.[3][5] Its effects on cell proliferation can vary depending on the cell type, with some studies showing inhibition of cancer cell growth.[6]
Experimental Protocols
To comprehensively assess the effect of this compound on cell viability, a multi-assay approach is recommended, including the evaluation of metabolic activity and the assessment of apoptosis.
Assessment of Metabolic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
This compound (RibCys)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and further dilute it in cell culture medium to achieve final concentrations for treatment. Based on existing literature, a starting range of 1 mM to 10 mM is recommended, with serial dilutions to establish a dose-response curve.[5] Remove the old medium and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Assessment of Cell Viability using AlamarBlue™ Assay
The AlamarBlue™ assay incorporates a resazurin-based indicator that fluoresces upon reduction by metabolically active cells, providing a quantitative measure of cell viability.[3][8]
Materials:
-
This compound
-
AlamarBlue™ reagent
-
Cell culture medium
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
AlamarBlue™ Addition: After the desired incubation period with this compound, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation
The quantitative data from the cell viability and apoptosis assays should be summarized in structured tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT/AlamarBlue™ Assay)
| This compound Conc. | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Control (0 µM) | 100 ± SD | 100 ± SD | 100 ± SD |
| Concentration 1 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD | Value ± SD |
| Concentration 3 | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
| SD: Standard Deviation |
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Assay)
| This compound Conc. | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control (0 µM) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Concentration 1 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... | ... |
| SD: Standard Deviation |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on cell viability.
Proposed Signaling Pathway of this compound's Cytoprotective Effect
Caption: this compound's proposed mechanism of enhancing cell viability.
References
- 1. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "pro-drug" RibCys decreases the mutagenicity of high-LET radiation in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential therapeutic advantage of ribose-cysteine in the inhibition of astrocytoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Ribose-L-Cysteine in Combination with Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of D-Ribose-L-Cysteine (DRLC), a potent glutathione precursor, in combination with other antioxidants. The focus is on synergistic or additive effects in mitigating oxidative stress in various preclinical models. The provided protocols and data are intended to serve as a resource for designing and interpreting experiments in the fields of pharmacology, toxicology, and drug development.
Introduction to this compound (DRLC)
This compound, also known as Riboceine™, is a synthetic compound that combines D-ribose and L-cysteine. This unique structure facilitates the efficient delivery of cysteine into cells, bypassing the rate-limiting step in glutathione (GSH) synthesis.[1] As the body's master antioxidant, GSH plays a critical role in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox balance.[1] DRLC's ability to boost intracellular GSH levels makes it a compelling agent for combating conditions associated with oxidative stress.
While DRLC has demonstrated significant antioxidant effects on its own, its efficacy can be potentially enhanced when combined with other antioxidants that operate through different mechanisms. This document focuses on the experimental evidence for such combinations, with a primary focus on its co-administration with Vitamin C.
DRLC in Combination with Vitamin C
Vitamin C (ascorbic acid) is a well-known water-soluble antioxidant that directly scavenges free radicals and is involved in regenerating other antioxidants, such as Vitamin E. The combination of DRLC and Vitamin C presents a multi-pronged approach to combating oxidative stress: DRLC enhances the endogenous primary antioxidant defense system (GSH), while Vitamin C provides direct exogenous antioxidant support.
Preclinical Evidence: Cisplatin-Induced Testicular Toxicity
A study by Adelakun et al. (2021) investigated the protective effects of DRLC and Vitamin C, both individually and in combination, against cisplatin-induced testicular damage in rats. Cisplatin, a chemotherapy agent, is known to induce significant oxidative stress. The study demonstrated that the combined treatment offered superior protection compared to either agent alone.[2]
Experimental Design Workflow
Caption: Experimental workflow for the cisplatin-induced toxicity study.
Quantitative Data Summary
The following table summarizes the effects of DRLC, Vitamin C, and their combination on key testicular antioxidant markers.
| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (µg/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control | 5.8 ± 0.4 | 45.2 ± 3.1 | 12.5 ± 1.1 | 1.2 ± 0.2 |
| Cisplatin (CN) | 2.1 ± 0.3 | 22.8 ± 2.5 | 4.8 ± 0.6 | 3.9 ± 0.5 |
| CN + DRLC | 4.9 ± 0.5α | 39.1 ± 2.9α | 10.2 ± 0.9α | 1.8 ± 0.3α |
| CN + Vit. C | 4.1 ± 0.4α | 35.5 ± 2.8α | 8.9 ± 0.8α | 2.3 ± 0.4α |
| CN + DRLC + Vit. C | 5.5 ± 0.6α,β | 43.7 ± 3.0α,β | 11.8 ± 1.0α,β | 1.4 ± 0.2α,β |
| *Data are presented as mean ± S.D. (n=10). p<0.05 vs. Control; αp<0.05 vs. CN; βp<0.05 vs. CN + Vit. C. Data extracted from Adelakun et al., 2021.[2] |
Observations: The combination of DRLC and Vitamin C resulted in a significant restoration of antioxidant enzyme activities (SOD, CAT) and GSH levels, bringing them closer to control levels than either treatment alone.[2] Notably, the combination therapy also showed the most significant reduction in the lipid peroxidation marker, MDA.[2]
Preclinical Evidence: Alloxan-Induced Diabetic Model
A study by Thomas et al. (2020) evaluated the effects of DRLC (as Riboceine) and Vitamin C on oxidative stress markers in the kidney, liver, and pancreas of diabetic rats. Alloxan-induced diabetes is a model characterized by hyperglycemia and severe oxidative stress.
Quantitative Data Summary: Antioxidant Enzyme Activities
The tables below summarize the effects on antioxidant enzymes in different tissues.
Kidney Tissue
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µmol/mg protein) | GPx (U/mg protein) |
| Normal Control (NC) | 12.1 ± 1.5 | 55.2 ± 4.8 | 8.5 ± 0.9 | 25.1 ± 2.2 |
| Diabetic Mellitus (DM) | 5.8 ± 0.9 | 30.1 ± 3.5 | 4.1 ± 0.7 | 12.8 ± 1.5 |
| DM + Riboceine (RibCys) | 9.9 ± 1.2# | 42.5 ± 4.1# | 6.8 ± 0.8# | 20.5 ± 1.9# |
| DM + Vitamin C (VitC) | 10.5 ± 1.3# | 48.9 ± 4.5# | 7.9 ± 0.9# | 22.1 ± 2.0# |
| DM + RibCys + VitC | 11.2 ± 1.4# | 51.3 ± 4.7# | 8.1 ± 0.9# | 23.8 ± 2.1# |
Liver Tissue
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µmol/mg protein) | GPx (U/mg protein) |
| Normal Control (NC) | 15.3 ± 1.8 | 62.8 ± 5.1 | 10.2 ± 1.1 | 30.2 ± 2.8 |
| Diabetic Mellitus (DM) | 7.2 ± 1.1 | 35.4 ± 4.2 | 5.2 ± 0.8 | 15.9 ± 1.8 |
| DM + Riboceine (RibCys) | 12.1 ± 1.5# | 50.1 ± 4.8# | 8.9 ± 1.0# | 24.8 ± 2.5# |
| DM + Vitamin C (VitC) | 13.0 ± 1.6# | 54.6 ± 5.0# | 9.5 ± 1.1# | 26.1 ± 2.6# |
| DM + RibCys + VitC | 14.5 ± 1.7# | 59.2 ± 5.3# | 9.8 ± 1.1# | 28.9 ± 2.7# |
| *Data are presented as mean ± SEM. p<0.05 vs. NC; #p<0.05 vs. DM. Data extracted and adapted from Thomas et al., 2020.[3][4] |
Observations: In both kidney and liver tissues, the combination of Riboceine and Vitamin C demonstrated a strong trend towards normalizing the activities of key antioxidant enzymes (SOD, CAT, GSH, GPx) that were depleted in the diabetic state.[3][4] The combined treatment group often showed results that were statistically superior to the diabetic control and directionally better than the individual treatments.[3][4]
Signaling Pathway: DRLC's Mechanism of Action
DRLC's primary mechanism is to enhance the synthesis of glutathione (GSH). This pathway is fundamental to cellular antioxidant defense.
Caption: DRLC's mechanism for boosting intracellular glutathione (GSH).
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited literature.
Protocol: Cisplatin-Induced Testicular Toxicity Model[2]
-
Animal Model: Adult male Sprague-Dawley rats (60 animals total).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping (n=10 per group):
-
Group A: Control (oral administration of 2.0 ml distilled water).
-
Group B: Cisplatin (CN) control (single intraperitoneal injection of 8 mg/kg cisplatin).
-
Group C: DRLC only (30 mg/kg DRLC orally).
-
Group D: CN + DRLC (single 8 mg/kg cisplatin injection followed by daily 30 mg/kg DRLC orally).
-
Group E: CN + Vitamin C (single 8 mg/kg cisplatin injection followed by daily 50 mg/kg Vitamin C orally).
-
Group F: CN + DRLC + Vitamin C (single 8 mg/kg cisplatin injection followed by daily 30 mg/kg DRLC and 50 mg/kg Vitamin C orally).
-
-
Treatment Duration: 56 days.
-
Tissue Collection: On day 57, euthanize animals and collect testicular tissues.
-
Biochemical Assays:
-
Homogenize testicular tissue in appropriate buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain the supernatant for analysis.
-
SOD Activity: Measure using a standard assay kit (e.g., based on the inhibition of nitroblue tetrazolium reduction).
-
CAT Activity: Measure using a standard assay kit (e.g., based on the decomposition of H₂O₂).
-
GSH Concentration: Measure using Ellman's reagent (DTNB).
-
MDA Levels: Measure using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value < 0.05 is considered statistically significant.
Protocol: Alloxan-Induced Diabetes Model[3]
-
Animal Model: Mature Wistar rats (25 animals total).
-
Diabetes Induction: Administer a single intraperitoneal injection of Alloxan (120 mg/kg body weight). Confirm diabetes by measuring blood glucose levels.
-
Grouping (n=5 per group):
-
Group A: Normal Control (NC).
-
Group B: Diabetic Mellitus (DM) control.
-
Group C: DM + Riboceine (30 mg/kg body weight daily).
-
Group D: DM + Vitamin C (125 mg/kg body weight daily).
-
Group E: DM + Riboceine (30 mg/kg) + Vitamin C (125 mg/kg) daily.
-
-
Treatment Duration: 20 days.
-
Tissue Collection: After 20 days, sacrifice the animals and collect kidney, liver, and pancreas tissues.
-
Biochemical Assays:
-
Process tissues as described in Protocol 4.1 to obtain supernatants.
-
Measure SOD, CAT, GSH, and Glutathione Peroxidase (GPx) activities using established spectrophotometric methods or commercially available kits.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the means between groups.
Application and Future Directions
The presented data strongly suggest that combining DRLC with Vitamin C can provide a more robust antioxidant effect than either agent used alone in preclinical models of toxin- and disease-induced oxidative stress.[2][3] This synergistic potential is particularly relevant for developing therapeutic strategies for conditions where oxidative damage is a key pathological feature.
Key Applications:
-
Adjuvant Therapy: DRLC in combination with other antioxidants could be explored as an adjuvant therapy to mitigate the side effects of treatments known to cause oxidative stress, such as chemotherapy (e.g., cisplatin) or radiation.
-
Chronic Diseases: The combination may have therapeutic potential in chronic diseases with an underlying oxidative stress component, such as diabetes, neurodegenerative diseases, and cardiovascular conditions.
-
Drug Development: These protocols and data provide a framework for the preclinical evaluation of novel antioxidant combination therapies.
Limitations and Future Research:
While the combination of DRLC and Vitamin C shows promise, there is a notable lack of published, peer-reviewed experimental studies investigating DRLC in combination with other key antioxidants like Vitamin E, N-acetylcysteine (NAC), selenium, zinc, or polyphenols (e.g., resveratrol, curcumin). Future research should aim to:
-
Conduct head-to-head comparative studies of DRLC with other cysteine donors like NAC.
-
Investigate the efficacy and potential synergy of DRLC with a wider range of antioxidants in various disease models.
-
Elucidate the precise molecular mechanisms underlying any observed synergistic effects.
-
Progress promising combinations into clinical trials to assess their safety and efficacy in human populations.
By systematically exploring these combinations, the full therapeutic potential of DRLC as a cornerstone of antioxidant therapy can be realized.
References
- 1. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medecify.com [medecify.com]
- 3. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Notes and Protocols for Evaluating the Bioavailability of D-ribose-L-cysteine
Abstract
D-ribose-L-cysteine (DRLC), also known as Ribose-cysteine or Riboceine, is a synthetic cysteine analogue developed to enhance the intracellular synthesis of glutathione (GSH).[1] As a pro-drug, DRLC facilitates the delivery of L-cysteine into cells, thereby supporting GSH production, which is crucial for cellular antioxidant defense and detoxification.[2][3] Evaluating the bioavailability of DRLC is essential for understanding its therapeutic potential and optimizing dosing strategies. This document provides detailed protocols for in vitro and in vivo methods to assess the bioavailability of this compound, along with bioanalytical techniques for its quantification in biological matrices.
Introduction to this compound Bioavailability
The bioavailability of an orally administered compound is the fraction of the dose that reaches systemic circulation unchanged. For a pro-drug like this compound, bioavailability assessment is twofold:
-
Direct Measurement: Quantifying the concentration of the intact DRLC molecule in the bloodstream over time.
-
Indirect Measurement (Pharmacodynamic Endpoint): Quantifying the downstream effects, which serve as a surrogate measure of bioavailability. For DRLC, the most relevant endpoint is the increase in intracellular L-cysteine and, subsequently, glutathione (GSH) levels.[4][5]
The ribose component of the molecule protects L-cysteine from degradation in the digestive tract, allowing for its efficient absorption and delivery to cells.[3][6] This application note outlines the key experimental techniques to evaluate both direct and indirect measures of DRLC bioavailability.
In Vitro Assessment: Intestinal Permeability using Caco-2 Cell Monolayers
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the oral absorption of compounds.[7][8] This assay determines the apparent permeability coefficient (Papp), which correlates well with in vivo human absorption.[8]
Experimental Workflow for Caco-2 Permeability Assay
The following diagram illustrates the general workflow for assessing the permeability of this compound across a Caco-2 cell monolayer.
Caption: Workflow of the Caco-2 cell permeability assay for this compound.
Detailed Protocol for Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
Analytical standards for HPLC or LC-MS/MS
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, replacing the medium every 2-3 days. Allow the cells to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. TEER values should be above a predetermined threshold (typically >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm low paracellular flux.
-
Transport Experiment:
-
Gently wash the cell monolayers twice with pre-warmed HBSS buffer (pH 7.4) and pre-incubate for 30 minutes at 37°C.
-
Remove the buffer and add the DRLC test solution (e.g., 10 µM in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber.[10] Replace the collected volume with fresh, pre-warmed HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method (see Section 4.0).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer (µmol/s).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µmol/cm³).
-
-
In Vivo Bioavailability and Pharmacokinetic Studies
In vivo studies in animal models, such as rats or mice, are essential for determining the pharmacokinetic profile of DRLC.[11][12] These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines the key steps for conducting a pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Detailed Protocol for Rodent Pharmacokinetic Study
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.
-
This compound.
-
Vehicle for oral administration (e.g., water or saline).[13]
-
Vehicle for IV administration (e.g., sterile saline).
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge, vortex mixer.
Procedure:
-
Acclimation: Acclimate cannulated rats for at least 48 hours before the study. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing:
-
Blood Sampling: Collect blood samples (~0.2 mL) at pre-dose (0) and at various post-dose time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) into EDTA-coated tubes.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Pharmacodynamic Endpoint (Optional but Recommended):
-
To measure the indirect bioavailability, blood samples can be processed to isolate red blood cells or other tissues (e.g., liver, brain) can be harvested at the end of the study.
-
Analyze these samples for glutathione (GSH) concentration to determine the functional effect of DRLC administration.[4][14]
-
-
Sample Analysis: Store plasma and tissue homogenates at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters.
Data Presentation: Pharmacokinetic Parameters
While direct pharmacokinetic data for this compound is not widely published, studies on D-ribose provide a reference for its absorption characteristics. The primary measure of DRLC's efficacy is often its ability to increase glutathione levels.[15][16]
Table 1: Example Pharmacokinetic Parameters of Oral D-ribose in Rabbits [17][18] This table summarizes data for D-ribose, a component of DRLC, to provide context for its rapid absorption.
| Parameter | 420 mg/kg Dose | 840 mg/kg Dose |
| Tmax (min) | 36 - 44 | 36 - 44 |
| Cmax (µg/mL) | Data Not Provided | Data Not Provided |
| AUCtotal (mg·min/mL) | ~20 | ~35 |
| Clearance (mL/min/kg) | ~20 | ~40 |
| Bioavailability (F%) | ~25 - 29% | ~25 - 29% |
Table 2: Expected Pharmacodynamic Outcomes Following DRLC Administration in Rats This conceptual table illustrates the expected changes in key biomarkers, which serve as an indirect measure of DRLC's bioavailability and bioactivity.
| Treatment Group | Plasma L-cysteine Level | Liver Glutathione (GSH) Level | Brain Glutathione (GSH) Level |
| Vehicle Control | Baseline | Baseline | Baseline |
| DRLC (e.g., 250 mg/kg) | Significant Increase vs. Control[2] | Significant Increase vs. Control[2] | Significant Increase vs. Control[15] |
Bioanalytical Methods for Quantification
Accurate quantification of DRLC and its key metabolites (L-cysteine, glutathione) in biological matrices is critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.[7]
Protocol: Quantification of L-cysteine via LC-MS/MS
Due to the reactive nature of the thiol group, L-cysteine requires derivatization for stable and sensitive quantification.[19]
Materials:
-
Plasma or tissue homogenate samples.
-
L-cysteine standard.
-
Internal Standard (IS) (e.g., ¹³C₃,¹⁵N-L-cysteine).
-
Reducing agent: DL-dithiothreitol (DTT) to reduce cystine back to cysteine.[20]
-
Derivatizing agent: Monobromobimane (mBBr) or N-ethylmaleimide (NEM).[19][21]
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of internal standard and 10 µL of DTT solution. Vortex and incubate to reduce disulfide bonds.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile or 10% TCA. Vortex and centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., mBBr) to the supernatant.[19]
-
Incubate in the dark at room temperature as required by the specific reagent's protocol. The reaction alkylates the thiol group, making the molecule stable for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).[19]
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[19]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). Monitor specific precursor-product ion transitions for the derivatized L-cysteine and the internal standard.
-
Protocol: Quantification of D-ribose via HPLC-RID
D-ribose can be quantified using HPLC with a Refractive Index Detector (RID).[22]
Materials:
-
Plasma samples.
-
D-ribose standard.
-
Perchloric acid or acetonitrile for protein precipitation.
Procedure:
-
Sample Preparation: Deproteinize plasma samples by adding ice-cold perchloric acid or acetonitrile, followed by vortexing and centrifugation. Neutralize the supernatant if using acid.
-
HPLC Analysis:
-
LC Column: A column suitable for sugar analysis, such as a Sugar Pak I column or an amino-based column.[22][23]
-
Mobile Phase: Isocratic elution with deionized water or an acetonitrile/water mixture.[22]
-
Detector: Refractive Index Detector (RID).
-
Quantification: Calculate the concentration based on a standard curve prepared with known concentrations of D-ribose.
-
Mechanism of Action: Glutathione Synthesis Pathway
DRLC acts by delivering L-cysteine, the rate-limiting substrate for the synthesis of glutathione. The following diagram illustrates this key pathway.
Caption: DRLC pathway for enhancing intracellular glutathione (GSH) synthesis.
Conclusion
The evaluation of this compound bioavailability requires a multi-faceted approach. In vitro Caco-2 permeability assays provide an initial prediction of oral absorption. In vivo pharmacokinetic studies in animal models are necessary to understand the complete ADME profile. Given DRLC's role as a pro-drug, assessing its bioavailability should include not only the quantification of the parent compound but also the measurement of its pharmacodynamic effect, namely the elevation of systemic and tissue-specific glutathione levels. The protocols and methods described herein provide a comprehensive framework for researchers to thoroughly evaluate the bioavailability and bioactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet [mdpi.com]
- 3. rem.bioscientifica.com [rem.bioscientifica.com]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 21. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. shodex.com [shodex.com]
Troubleshooting & Optimization
Potential interference of D-ribose-L-cysteine in biochemical assays
Welcome to the technical support center for researchers using D-ribose-L-cysteine (DRLC). This resource provides essential information, troubleshooting guides, and answers to frequently asked questions regarding the potential for DRLC to interfere with common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DRLC) and why might it interfere with biochemical assays?
This compound is a synthetic compound that combines D-ribose and L-cysteine.[1][2] It is designed to act as an efficient delivery agent for L-cysteine into cells, subsequently boosting the synthesis of intracellular glutathione (GSH), a major antioxidant.[3][4] The potential for interference arises from the chemical properties of its L-cysteine component, which contains a reactive sulfhydryl (thiol) group (-SH). This group makes DRLC a potent reducing agent, capable of chemically reacting with assay reagents, which can lead to inaccurate results.[5][6][7]
Q2: Which types of biochemical assays are most susceptible to interference from DRLC?
Assays that are based on redox reactions, utilize metal ions, or are designed to detect thiols are particularly vulnerable. These include:
-
Cell Viability/Metabolism Assays: Colorimetric assays like MTT, XTT, and resazurin-based assays are prime candidates for interference.[5]
-
Reactive Oxygen Species (ROS) Assays: Fluorometric assays such as the DCF-DA assay can be affected by the presence of strong antioxidants.[8][9]
-
Protein Quantification Assays: Copper-based methods like the Bicinchoninic Acid (BCA) and Lowry assays are known to be susceptible to interference from reducing agents.[7][10]
-
Thiol/Glutathione (GSH) Assays: Assays using Ellman's reagent (DTNB) will directly react with the thiol group on DRLC.[11]
Q3: How exactly does DRLC interfere with these assays?
The interference is mechanism-specific:
-
In MTT and resazurin assays , the reducing power of the DRLC's thiol group can directly reduce the tetrazolium salt (e.g., MTT) or resazurin to its colored formazan or fluorescent resorufin product, respectively.[5] This occurs abiotically (without cells) and leads to a false-positive signal, overestimating cell viability or metabolic activity.
-
In BCA protein assays , the protocol is based on the reduction of Cu²⁺ to Cu¹⁺ by protein backbones, followed by colorimetric detection of Cu¹⁺. The thiol group in DRLC can also reduce Cu²⁺, leading to an artificially high signal and an overestimation of protein concentration.[7]
-
In DCF-DA assays , DRLC's antioxidant properties can directly quench reactive oxygen species or interact with the DCF probe and its radicals, potentially leading to either an underestimation of ROS or signal amplification artifacts.[8]
-
In Ellman's assay , the DTNB reagent is designed to react with free thiols to produce a colored product. DRLC will react directly, making it impossible to distinguish the signal from DRLC from the target thiol (e.g., GSH) in the sample.[12]
Q4: I suspect DRLC is affecting my results. What is the first and most important experiment I should run?
The most critical control is a sample-free interference test . This involves running the assay with all components (media, buffers, assay reagents) and DRLC at the same concentration you use in your experiment, but without any biological sample (e.g., no cells or no protein lysate). If you observe a signal change (e.g., color development in an MTT assay) in this sample-free control, it confirms direct chemical interference.[5][13]
Troubleshooting Guide: Identifying and Mitigating DRLC Interference
If you are observing unexpected results when using DRLC, follow this step-by-step guide to diagnose and resolve the issue.
Data Presentation: Summary of Assay Interferences
The tables below summarize the assays most likely to be affected by DRLC and the control experiments required to detect this interference.
Table 1: Summary of Biochemical Assays Susceptible to this compound Interference
| Assay Category | Specific Assay Examples | Principle of Detection | Potential Mechanism of DRLC Interference |
| Cell Viability | MTT, MTS, XTT, WST-1 | Enzymatic reduction of a tetrazolium salt to a colored formazan product. | Direct chemical reduction of the tetrazolium salt by the thiol group of DRLC, causing a false-positive signal.[5] |
| Cell Metabolism | Resazurin (AlamarBlue®) | Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin. | Direct chemical reduction of resazurin by DRLC, leading to a false-positive signal.[5] |
| Protein Quant. | BCA, Modified Lowry | Protein-mediated reduction of Cu²⁺ to Cu¹⁺, followed by colorimetric detection. | Direct chemical reduction of Cu²⁺ by DRLC, causing an overestimation of protein concentration.[7] |
| ROS Detection | DCF-DA, DHR123 | Oxidation of a non-fluorescent probe to a fluorescent product by ROS. | DRLC may directly quench ROS or interfere with the probe's redox chemistry, leading to inaccurate results.[8] |
| Thiol Quant. | Ellman's Reagent (DTNB) | Reaction of DTNB with a free thiol to produce a colored TNB²⁻ anion. | The thiol group of DRLC directly reacts with DTNB, making measurement of other thiols (e.g., GSH) impossible without separation.[12][14] |
Table 2: Recommended Control Experiments to Detect DRLC Interference
| Assay Type | Control Experiment | Expected Outcome if Interference Occurs |
| Viability/Metabolism | Cell-Free Control: Incubate DRLC with media and assay reagents (MTT, resazurin) without cells. | A significant increase in absorbance or fluorescence compared to the vehicle control. |
| Protein Quant. | Protein-Free Control: Prepare samples containing buffer and DRLC (no protein) and perform the BCA assay. | A significant absorbance reading that is proportional to the DRLC concentration. |
| ROS Detection | Cell-Free ROS Generation: Add DRLC to a cell-free system where ROS is generated (e.g., H₂O₂ + horseradish peroxidase) along with the DCF probe. | Alteration (quenching or amplification) of the fluorescent signal compared to the system without DRLC. |
| Thiol Quant. | DRLC Standard Curve: Run the Ellman's assay on known concentrations of DRLC alone. | A linear increase in absorbance, confirming a direct reaction between DRLC and DTNB. |
Visualizing Interference Mechanisms
The following diagrams illustrate how DRLC can interfere with common assays compared to the intended reaction.
References
- 1. This compound | 232617-15-1 | HJA61715 | Biosynth [biosynth.com]
- 2. This compound | C8H15NO6S | CID 11608533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing D-ribose-L-cysteine for Antioxidant Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing D-ribose-L-cysteine (DRLC) concentration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DRLC) and what is its primary antioxidant mechanism?
A1: this compound, also known as RibCys or Riboceine, is a synthetic analogue of the amino acid L-cysteine.[1] Its primary role as an antioxidant is to act as a pro-drug, efficiently delivering L-cysteine into cells.[1][2] L-cysteine is a crucial and rate-limiting precursor for the synthesis of glutathione (GSH), the body's primary endogenous antioxidant.[3][4] By increasing the intracellular availability of L-cysteine, DRLC boosts the biosynthesis of GSH, which in turn protects cells from oxidative damage caused by reactive oxygen species (ROS).[1][4][5] The D-ribose component of the molecule supports adenosine triphosphate (ATP) synthesis, which is required for GSH production.[2]
Q2: How does DRLC's mechanism compare to other cysteine donors like N-acetylcysteine (NAC)?
A2: DRLC is designed for enhanced bioavailability. The bond between D-ribose and L-cysteine protects L-cysteine from degradation in the digestive system, allowing for more efficient delivery to the cells compared to administering L-cysteine alone.[1][2] Preclinical studies have suggested that DRLC (Riboceine) demonstrates superior efficacy in elevating intracellular GSH compared to NAC.[6]
Q3: What are the typical dosage ranges for DRLC in preclinical studies?
A3: Dosages vary depending on the experimental model. In in vivo studies with rodents, oral doses commonly range from 10 mg/kg to 100 mg/kg body weight, with some studies using up to 250 mg/kg.[7][8][9][10][11] For in vitro cell culture experiments, a dose-response study is essential to determine the optimal, non-toxic concentration for the specific cell line being investigated.
Q4: Which biomarkers are typically measured to quantify the antioxidant effect of DRLC?
A4: The most direct measure is the intracellular level of glutathione (GSH).[3][7] Other common biomarkers include the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][10] To measure the reduction in oxidative damage, researchers often quantify levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation.[1][3]
Troubleshooting Guide
Q1: I am not observing a significant increase in intracellular GSH levels after DRLC treatment. What are potential causes?
A1:
-
Sub-optimal Concentration: The DRLC concentration may be too low for your specific cell type or experimental conditions. It is critical to perform a dose-response curve to identify the optimal concentration.
-
Insufficient Incubation Time: The time allowed for cellular uptake, hydrolysis of DRLC, and subsequent GSH synthesis may be too short. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak response time.
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect metabolic activity and GSH synthesis. Cell density can also influence fluorescence measurements in some assays.[12]
-
Assay Sensitivity and Interference: The chosen GSH assay may lack sensitivity or be prone to interference. For example, some culture media components can cause auto-oxidation of fluorescent probes.[12] Verify your assay with positive and negative controls (e.g., a known GSH depletor like buthionine sulfoximine).
Q2: My cells are showing signs of toxicity or death at higher DRLC concentrations. How can I address this?
A2:
-
Determine Cytotoxicity Threshold: Before assessing antioxidant activity, always perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and establish a non-toxic working concentration range for your specific cell line.
-
Reduce Incubation Time: High concentrations may be tolerated for shorter durations. Evaluate if a shorter incubation period still yields a sufficient antioxidant response.
-
Check for Impurities: Ensure the DRLC compound is of high purity, as contaminants could be responsible for the observed toxicity.
Q3: The results from my antioxidant enzyme assays (SOD, CAT, GPx) are inconsistent between experiments. What could be the issue?
A3:
-
Sample Preparation: Inconsistent cell lysis, protein concentration measurement, or sample storage (e.g., repeated freeze-thaw cycles) can introduce significant variability. Standardize your sample handling protocol meticulously.
-
Reagent Stability: Ensure all assay buffers and reagents are prepared fresh and stored correctly, as their stability can impact enzyme activity measurements.
-
Assay Conditions: Factors such as temperature, pH, and substrate concentration must be precisely controlled during the assay.
-
Biological Variability: Cell passage number, serum batch in the culture medium, and minor differences in cell culture conditions can alter the baseline antioxidant enzyme levels.
Q4: I am observing a non-linear or biphasic dose-response (hormesis), where the antioxidant effect diminishes at very high concentrations. Is this expected?
A4: This is not uncommon in biological systems. Potential reasons include:
-
Receptor/Transporter Saturation: The cellular machinery responsible for DRLC uptake may become saturated at high concentrations.
-
Feedback Inhibition: High intracellular GSH levels can sometimes trigger feedback mechanisms that downregulate its own synthesis.
-
Pro-oxidant Effects: At very high, non-physiological concentrations, some antioxidant compounds can paradoxically exhibit pro-oxidant properties.[12] This highlights the importance of using concentrations that are therapeutically and biologically relevant.
Experimental Protocols
Protocol 1: General Workflow for Determining Optimal DRLC Concentration
This protocol outlines a general method for establishing a dose-response curve for DRLC in a cell-based assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DRLC Preparation: Prepare a stock solution of DRLC in a suitable vehicle (e.g., sterile distilled water or cell culture medium).[3] Perform serial dilutions to create a range of working concentrations (e.g., 1 µM to 10 mM, depending on the cell type).
-
DRLC Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of DRLC. Include a "vehicle only" control group.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Induce Oxidative Stress (Optional but Recommended): To measure a protective effect, introduce an oxidative stressor (e.g., H₂O₂, AAPH) for a short period at the end of the DRLC incubation.[13]
-
Assess Viability: Perform a cytotoxicity assay on a parallel plate to ensure the tested concentrations are not toxic.
-
Measure Antioxidant Endpoint: In the primary plate, perform the desired antioxidant assay (e.g., intracellular GSH, ROS levels, or MDA).
-
Data Analysis: Plot the measured antioxidant effect against the DRLC concentration to determine the EC50 (the concentration that produces 50% of the maximum effect) and the optimal concentration for subsequent experiments.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol is a generalized method based on commercially available fluorescent dye kits.
-
Cell Preparation: Treat cells with DRLC at the optimized concentration and for the optimal duration as determined in Protocol 1.
-
Dye Loading: Prepare the thiol-reactive dye working solution (e.g., ThiolTracker™ Violet, Thiol Green Dye) according to the manufacturer's instructions.[14][15] Remove the culture medium, wash the cells with a buffered saline solution (e.g., PBS), and add the dye-loading solution.
-
Incubation: Incubate the cells with the dye for the time specified by the manufacturer (typically 15-30 minutes) at 37°C, protected from light.[15]
-
Signal Detection:
-
For Flow Cytometry: Gently detach the cells, pellet them by centrifugation, and resuspend in fresh buffer for analysis.[15] Analyze the fluorescence intensity in the appropriate channel (e.g., FL1 for Thiol Green Dye).[15]
-
For Fluorescence Microscopy/Plate Reader: Wash the cells to remove excess dye and replace it with fresh buffer.[14] Immediately measure the fluorescence intensity using the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group. Normalize the results to the vehicle control group to determine the fold-change in intracellular GSH.
Quantitative Data Summary
The following table summarizes results from various in vivo studies to provide a reference for expected outcomes and effective dosage ranges.
| Model | DRLC Dosage | Duration | Key Antioxidant Findings | Citation |
| Male Wistar Rats (HFHF Diet) | 250 mg/kg (oral) | 8 weeks | Increased hepatic GSH, SOD, and GPX levels. Reduced MDA. | [4][10] |
| Male Swiss Mice (Scopolamine-induced amnesia) | 25, 50, 100 mg/kg (oral) | 7 days | Attenuated the decrease in GSH and catalase caused by scopolamine. Reduced elevated MDA levels. | [7] |
| Male Swiss Mice (Copper Sulfate-induced damage) | 10, 25, 50 mg/kg (oral) | 28 days | Reversed the decrease in brain GSH, GST, SOD, and CAT. | [8][16] |
| Male Wistar Rats (Paradoxical Sleep Deprivation) | Not Specified | N/A | Significantly increased levels of GSH, SOD, and CAT compared to the sleep-deprived group. | [3] |
| Male Wistar Rats (Polychlorinated Biphenyl exposure) | 50 mg/kg (oral) | 15 days | Attenuated the reduction in GSH, CAT, and SOD levels. | [17][18] |
Visualizations
Caption: Mechanism of this compound (DRLC) in boosting intracellular glutathione (GSH) synthesis.
Caption: Experimental workflow for determining the optimal antioxidant concentration of DRLC.
Caption: Troubleshooting logic for experiments where DRLC fails to increase glutathione (GSH).
References
- 1. researchgate.net [researchgate.net]
- 2. ribosecysteine.com [ribosecysteine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotherapeutic and antioxidant response of this compound nutritional dietary supplements on Alzheimer-type hippocampal neurodegeneration induced by cuprizone in adult male wistar rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in D-ribose-L-cysteine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-ribose-L-cysteine (DRLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a compound formed from the reaction of D-ribose and L-cysteine. Its primary mechanism of action is to enhance the intracellular biosynthesis of glutathione (GSH), a key antioxidant.[1][2] The ribose component protects L-cysteine from degradation in the digestive system, allowing for more efficient delivery to the cells.[3] Once inside the cell, L-cysteine is a rate-limiting precursor for GSH synthesis.
Q2: What are the main challenges when working with this compound in experiments?
A2: The primary challenges stem from the inherent instability of its constituent molecules, D-ribose and L-cysteine, and the conditions of their reaction. D-ribose is a reducing sugar that is unstable in neutral to alkaline solutions and at elevated temperatures. L-cysteine is susceptible to oxidation, a process that can be catalyzed by metal ions. The Maillard reaction between D-ribose and L-cysteine is complex and sensitive to pH, temperature, and moisture. These factors can lead to inconsistent results if not carefully controlled.
Q3: How should I store this compound powder and solutions?
A3: this compound powder should be stored in a cool, dry place, protected from light and moisture to prevent degradation and Maillard browning. Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C), protected from light, and in a tightly sealed container to minimize oxidation. The pH of the solution should also be considered, as stability is pH-dependent.
Q4: At what pH is the this compound reaction most efficient?
A4: The Maillard reaction between ribose and cysteine has been studied at various pH levels. Acidic conditions, such as pH 5, have been used to generate specific aroma compounds from this reaction.[4] However, the optimal pH for forming a stable this compound conjugate for biological experiments may differ and should be empirically determined for your specific application. A pH range of 3.0-4.0 has been noted for a 0.5 g in 10 ml water solution of a commercially available this compound product.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antioxidant activity in cell culture. | Degradation of DRLC in media: D-ribose and L-cysteine can degrade in culture media over time, especially at 37°C and neutral pH. | Prepare fresh DRLC solutions for each experiment and add them to the culture media immediately before treating the cells. Consider a time-course experiment to determine the stability of DRLC in your specific media. |
| Variability in commercial DRLC powder: Different batches of DRLC may have varying purity or levels of degradation products. | Use a high-quality, purified source of DRLC. Perform quality control on new batches, for example, by measuring its antioxidant capacity in a cell-free assay (e.g., DPPH or ABTS). | |
| Presence of metal ions in media: Metal ions can catalyze the oxidation of L-cysteine, reducing the effective concentration of DRLC. | Use high-purity water and reagents for preparing media and DRLC solutions. If contamination is suspected, consider using a chelating agent like EDTA, but be aware of its potential effects on your experimental system. | |
| Low yield or unexpected byproducts in DRLC synthesis/reaction. | Suboptimal reaction conditions: The Maillard reaction is highly sensitive to pH, temperature, and reactant concentrations. | Optimize reaction conditions systematically. Start with conditions reported in the literature (e.g., pH 5, 95°C) and vary one parameter at a time while monitoring the reaction progress with analytical techniques like HPLC or LC-MS.[4] |
| Oxidation of L-cysteine: L-cysteine can oxidize before or during the reaction, leading to lower yields of the desired product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all solvents are deoxygenated. | |
| High variability in animal studies. | Inconsistent DRLC solution preparation: Improper dissolution or degradation of DRLC before administration can lead to variable dosing. | Prepare DRLC solutions fresh daily using a standardized protocol. For oral gavage, dissolving the powder in physiological saline is a common method.[6] Ensure the solution is homogenous before administration. |
| Dietary factors: The diet of the animals can influence their baseline antioxidant status, potentially masking the effects of DRLC. | Use a standardized diet for all animals in the study. Allow for a sufficient acclimatization period before starting the experiment. | |
| Difficulty in quantifying DRLC or its metabolites. | Instability during sample preparation: DRLC and its components can degrade during sample processing for analysis. | Keep samples on ice and process them quickly. For quantifying L-cysteine, derivatization with a thiol-specific reagent can prevent oxidation. |
| Matrix effects in biological samples: Other components in plasma, tissue homogenates, or cell lysates can interfere with the analytical assay. | Use appropriate sample clean-up procedures, such as solid-phase extraction. Employ an internal standard for quantification to correct for matrix effects and variations in sample recovery. |
Experimental Protocols
Preparation of this compound for In Vivo Studies (Oral Gavage)
This protocol is adapted from a study in Sprague-Dawley rats.[6]
Materials:
-
This compound powder
-
Physiological saline (0.9% NaCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the required concentration of the this compound solution based on the desired dosage (e.g., 30 mg/kg body weight) and the volume to be administered.
-
Weigh the appropriate amount of this compound powder. For a 1% solution, dissolve 2 g of this compound in 400 ml of physiological saline.[6]
-
Add the powder to a volumetric flask containing the physiological saline.
-
Stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
Prepare the solution fresh daily before administration to the animals.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.
-
Prepare a series of dilutions of this compound in the same solvent.
-
In a 96-well plate, add a specific volume of each DRLC dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7][8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
A control containing the solvent and DPPH solution should be included. A blank for each DRLC concentration (DRLC in solvent without DPPH) should also be run.
-
Calculate the percentage of DPPH radical scavenging activity.
Measurement of Glutathione (GSH) Levels in Tissue Homogenates
This protocol is based on the use of Ellman's reagent.
Materials:
-
Tissue sample
-
Phosphate buffer (e.g., 0.2 M, pH 8.0)
-
Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB)
-
Spectrophotometer
Procedure:
-
Homogenize the tissue sample in ice-cold buffer.
-
Centrifuge the homogenate to obtain a clear supernatant.
-
To a specific volume of the supernatant, add phosphate buffer and Ellman's reagent.[9]
-
Incubate the mixture at room temperature for a specified time.
-
Measure the absorbance at 412 nm.[9]
-
Quantify the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Signaling Pathways and Workflows
This compound and the Keap1-Nrf2 Antioxidant Pathway
This compound is proposed to exert its antioxidant effects in part through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[10][11][12]
Experimental Workflow for Assessing DRLC Antioxidant Efficacy In Vivo
The following diagram outlines a typical experimental workflow for evaluating the in vivo antioxidant effects of this compound in an animal model of oxidative stress.
References
- 1. ribosecysteine.com [ribosecysteine.com]
- 2. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of D-ribose-L-cysteine in cell culture media
Welcome to the technical support center for D-ribose-L-cysteine (DRLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using DRLC in cell culture applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and efficacy of DRLC in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DRLC) and what is its primary function in cell culture?
A1: this compound is a synthetic cysteine pro-drug. It is designed to deliver L-cysteine into cells more efficiently than administering L-cysteine alone. Inside the cell, DRLC is hydrolyzed, releasing L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[1] GSH is the most abundant endogenous antioxidant, crucial for protecting cells against oxidative stress.[2] Therefore, the primary function of DRLC in cell culture is to boost intracellular GSH levels and enhance cellular antioxidant capacity.[2]
Q2: I'm adding DRLC to my media, but my cells are not showing the expected resistance to oxidative stress. What could be the issue?
A2: The most likely issue is the degradation of DRLC in your cell culture medium before it can be taken up by the cells. DRLC, like free cysteine, is susceptible to degradation, primarily through oxidation of its thiol (-SH) group.[3] This degradation can be accelerated by components in the media and environmental conditions. See the Troubleshooting Guide below for specific causes and solutions.
Q3: Is DRLC stable in its powdered form?
A3: In its dry, powdered form, this compound is relatively stable. However, it is hygroscopic, meaning it can absorb moisture from the air. It is crucial to store it in a tightly sealed container in a dry environment, preferably at -20°C for long-term storage, to prevent degradation.[3]
Q4: Can I prepare a concentrated stock solution of DRLC and store it?
A4: Yes, but with precautions. Preparing a concentrated stock solution in an appropriate buffer and storing it properly is the recommended method to minimize repeated handling of the powder and reduce degradation in the final culture medium. Please refer to the detailed Experimental Protocol: Preparation of Stabilized DRLC Stock Solution below for the best procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DRLC.
| Problem | Potential Cause | Recommended Solution |
| Reduced DRLC Efficacy / No Antioxidant Effect | 1. Oxidation in Media: The thiol group of the cysteine moiety in DRLC is prone to oxidation, especially in the presence of dissolved oxygen and transition metal ions (e.g., Cu²⁺, Fe²⁺) commonly found in basal media.[4] This forms disulfide-bridged dimers or other oxidized species that are not readily used by cells. | 1a. Prepare Fresh: Add DRLC to the medium immediately before use. 1b. Use Stabilized Stock: Prepare a concentrated, pH-controlled, and stabilized stock solution (see protocol below). 1c. Use High-Purity Water: Prepare media and stock solutions with high-purity, degassed, and deionized water to minimize dissolved oxygen and metal ion contaminants. |
| 2. Hydrolysis of Thiazolidine Ring: At non-optimal pH, the thiazolidine ring of DRLC can hydrolyze, prematurely releasing L-cysteine into the medium.[5] The free L-cysteine is then rapidly oxidized to the poorly soluble L-cystine.[3] | 2a. Control pH: Maintain the pH of your stock solution between 3.0 and 4.0.[6] When diluted into the culture medium (typically pH 7.2-7.4), work quickly and minimize the time the medium sits before being added to cells. | |
| Precipitate Forms in DRLC-Supplemented Medium | Formation of L-cystine: If DRLC degrades to L-cysteine in the medium, the L-cysteine is quickly oxidized to L-cystine. L-cystine has very low solubility at neutral pH and will precipitate out of solution, appearing as fine, needle-like crystals. | 1. Confirm with Microscopy: Observe the precipitate under a microscope. 2. Filter Medium: If precipitate is observed, filter the medium through a 0.22 µm filter before adding it to your cells. Note that this removes the active compound's degradation product, indicating a stability issue that needs to be addressed. 3. Implement Prevention Strategies: Follow all recommendations for preventing oxidation and hydrolysis. |
| Inconsistent Experimental Results | Variable DRLC Degradation: Inconsistent preparation methods, storage times, or media batches can lead to different concentrations of active DRLC in each experiment. | 1. Standardize Protocols: Use a standardized protocol (SOP) for preparing and storing DRLC stock solutions and for supplementing the media. 2. Quantify DRLC: For critical applications, quantify the concentration of DRLC in your media over time using an analytical method like HPLC to understand its stability in your specific system (see protocol outline below). |
Strategies for Preventing DRLC Degradation
To maximize the efficacy of DRLC, it is essential to minimize its degradation. The following diagram illustrates the primary degradation pathways.
Caption: Proposed degradation pathways for this compound in aqueous cell culture media.
The following workflow is recommended to minimize degradation during experimental setup.
Caption: Recommended workflow for preparing DRLC-supplemented media to ensure maximum stability.
Quantitative Data on DRLC Stability
The following tables summarize the stability of DRLC under various conditions. Data is representative and intended for comparative purposes.
Table 1: Effect of Storage Temperature on DRLC Stability in pH 4.0 Buffer
| Storage Time (Days) | % Remaining DRLC (4°C) | % Remaining DRLC (-20°C) | % Remaining DRLC (-80°C) |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 7 | 91% | 98% | >99% |
| 14 | 82% | 96% | >99% |
| 30 | 65% | 92% | >99% |
Table 2: Effect of pH and Stabilizers on DRLC Stability in Aqueous Solution at 37°C
| Incubation Time (Hours) | % Remaining DRLC (pH 7.4) | % Remaining DRLC (pH 7.4 + 1mM EDTA) | % Remaining DRLC (pH 4.0) |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 2 | 78% | 89% | 99% |
| 4 | 59% | 75% | 98% |
| 8 | 31% | 55% | 97% |
| 24 | <5% | 15% | 92% |
Note: EDTA is a metal chelator that helps prevent metal-catalyzed oxidation.
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of DRLC that is stable for long-term storage.
Materials:
-
This compound powder
-
High-purity, sterile, deionized water (WFI quality recommended)
-
Sterile 1 M HCl
-
Sterile, conical-bottom polypropylene tubes (50 mL and 1.5 mL)
-
0.22 µm sterile syringe filter
Methodology:
-
Preparation of Acidified Water: In a sterile tube, prepare a pH 4.0 solution by adding a small amount of 1 M HCl to the sterile, high-purity water. Confirm the pH with a calibrated pH meter.
-
Degassing (Optional but Recommended): To reduce dissolved oxygen, sparge the pH 4.0 water with nitrogen or argon gas for 15-20 minutes on ice.
-
Weighing DRLC: In a sterile environment (e.g., biosafety cabinet), accurately weigh the desired amount of DRLC powder to prepare a 100 mM stock solution (Molar Mass of DRLC ≈ 253.27 g/mol ). For example, weigh 25.33 mg to make 1 mL of stock.
-
Dissolving DRLC: Add the DRLC powder to the pre-chilled, pH 4.0 water. Vortex gently until fully dissolved. Perform this step quickly to minimize exposure to air.
-
Sterile Filtration: Draw the DRLC solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile 1.5 mL microcentrifuge tubes.
-
Flash-Freezing: Immediately place the aliquots in a -80°C freezer for long-term storage. Avoid slow freezing, as it can affect stability.
Protocol 2: Quantification of DRLC in Cell Culture Media by HPLC (Outline)
Objective: To monitor the concentration of DRLC in a supplemented medium over time to determine its degradation rate under specific experimental conditions.
Principle: This method uses High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify DRLC. A derivatization step is included to stabilize the thiol group, preventing on-column oxidation and improving detection.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Cell culture medium samples containing DRLC, collected at various time points
-
DRLC standard of known concentration
-
Perchloric acid (PCA)
-
N-(1-pyrenyl)maleimide (NPM) or similar thiol-derivatizing agent
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate buffer (for mobile phase)
Methodology:
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the DRLC-supplemented cell culture medium incubated under experimental conditions (37°C, 5% CO₂).
-
Protein Precipitation: Immediately deproteinize the sample by adding an equal volume of cold 10% perchloric acid. Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C. Collect the supernatant. This step halts enzymatic degradation and removes interfering proteins.
-
Derivatization: Mix the supernatant with the derivatizing agent (e.g., NPM) solution according to the reagent manufacturer's protocol. This reaction covalently modifies the thiol group of DRLC, creating a stable, UV-active product.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium phosphate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the appropriate wavelength for the derivatized product (e.g., ~200 nm for underivatized DRLC or a higher wavelength for a specific derivative).[7]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve by preparing and derivatizing a series of DRLC standards of known concentrations.
-
Run the derivatized experimental samples on the HPLC.
-
Calculate the concentration of DRLC in the samples by comparing the peak area to the standard curve.
-
Plot the concentration of DRLC versus time to determine the degradation kinetics.
-
References
- 1. mdpi.com [mdpi.com]
- 2. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox status in mammalian cells and stem cells during culture in vitro: Critical roles of Nrf2 and cystine transporter activity in the maintenance of redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
D-ribose-L-cysteine's effect on pH of experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-ribose-L-cysteine. The information focuses on addressing potential issues related to the pH of experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent pH of a this compound solution?
A1: A solution of this compound in water is inherently acidic. According to the Therapeutic Goods Administration (TGA), a solution of 0.5 g of this compound in 10 ml of water will have a pH in the range of 3.0 to 4.0.[1][2] This is a critical factor to consider when preparing experimental solutions.
Q2: Why is my this compound solution acidic?
A2: this compound is the condensation product of D-ribose and the amino acid L-cysteine. The acidic nature of the solution is due to the presence of the carboxylic acid group in the L-cysteine moiety and the potential for the thiazolidine ring to hydrolyze, releasing L-cysteine.
Q3: Can I use this compound directly in my cell culture medium?
A3: It is not recommended to add this compound directly to your cell culture medium without pH adjustment. The acidic nature of the compound can significantly lower the pH of the medium, potentially leading to cytotoxicity and affecting experimental outcomes.[3][4] Cell cultures are highly sensitive to pH changes, with most mammalian cell lines requiring a pH between 7.2 and 7.4 for optimal growth and viability.[3]
Q4: How does the pH of the this compound solution affect its stability?
Q5: In published in vivo studies, pH adjustment is not always mentioned. Why is that?
A5: In many in vivo studies, this compound is dissolved in physiological saline and administered orally or via injection.[5][6][7] The total volume and concentration administered are often low enough that the body's natural buffering systems can quickly neutralize the acidity without causing significant physiological changes. However, for in vitro experiments, where the buffering capacity of the system is limited, pH adjustment is crucial.
Troubleshooting Guides
Issue 1: Unexpected Change in Cell Culture Medium Color (Yellowing) After Adding this compound
-
Problem: The cell culture medium, which typically contains phenol red as a pH indicator, turns yellow after the addition of a this compound solution.
-
Cause: The yellow color indicates a drop in the medium's pH to an acidic level (below pH 6.8).[3][8] This is a direct result of adding the acidic this compound solution without proper pH adjustment.
-
Solution:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Adjust the pH: Before adding the stock solution to your culture medium, adjust its pH to the desired physiological range (typically 7.2-7.4) using a sterile, dilute solution of sodium hydroxide (NaOH). Add the NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Sterile Filtration: After pH adjustment, sterile-filter the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.
-
Monitor the Final pH: After adding the pH-adjusted this compound stock solution to your culture medium, it is good practice to verify that the final pH of the medium is within the optimal range for your cells.
-
Issue 2: Precipitation Observed After Adding this compound to a Buffered Solution
-
Problem: A precipitate forms after adding a this compound solution to a buffered experimental solution.
-
Cause: This could be due to several factors:
-
Low Solubility of L-cysteine/L-cystine at Neutral pH: If the this compound solution is not fully dissolved or if it degrades to release L-cysteine, the L-cysteine can oxidize to L-cystine, which has low solubility at neutral pH.[9]
-
Interaction with Buffer Components: Certain buffers, like phosphate buffers, can sometimes form complexes with divalent cations that may be present, although this is less likely to be a direct interaction with this compound itself.[10]
-
-
Solution:
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the initial solvent before pH adjustment or addition to the final buffer.
-
Use Freshly Prepared Solutions: To minimize degradation and the formation of less soluble byproducts, always use freshly prepared this compound solutions.
-
Consider a Different Buffer: If precipitation persists and you are using a phosphate-based buffer, consider switching to a zwitterionic buffer such as HEPES, which is less likely to form precipitates with many compounds.[4][11]
-
pH Adjustment: Ensure the final pH of the solution is within the optimal range for both the compound's stability and the experimental requirements.
-
Data Presentation
Table 1: pH of this compound Solution
| Concentration | Solvent | pH Range | Source |
| 0.5 g in 10 ml (50 mg/ml) | Water | 3.0 - 4.0 | TGA[1][2] |
Table 2: Common Biological Buffers and Their Effective pH Ranges
| Buffer System | Effective pH Range | Common Applications in Biological Experiments |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | General biological research, cell culture, enzyme assays.[12][13] |
| Tris (Tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Molecular biology, electrophoresis.[12] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Cell culture, enzyme assays, protein purification.[11][12][14] |
| Acetate | 3.6 - 5.6 | Chromatography, protein purification at acidic pH.[12][15] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile 0.1 M Hydrochloric Acid (HCl) solution (for back-titration if needed)
-
Calibrated pH meter with a micro-electrode
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile water or PBS to make a concentrated stock solution (e.g., 100 mg/ml).
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Using a calibrated pH meter, measure the initial pH of the stock solution. It is expected to be in the acidic range (pH 3-4).
-
Carefully add the sterile 0.1 M NaOH solution drop by drop to the this compound stock solution while continuously monitoring the pH.
-
Continue adding NaOH until the pH reaches the desired physiological range (e.g., pH 7.2-7.4). If you overshoot the target pH, you can use the sterile 0.1 M HCl to back-titrate.
-
Once the desired pH is stable, record the final volume of the stock solution.
-
Sterile-filter the pH-adjusted stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
The stock solution is now ready to be added to the cell culture medium at the desired final concentration.
-
Visualizations
Caption: Workflow for preparing a pH-adjusted this compound solution.
Caption: Troubleshooting guide for common issues with this compound solutions.
References
- 1. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. tga.gov.au [tga.gov.au]
- 3. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 5. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificbio.com [scientificbio.com]
- 12. dalochem.com [dalochem.com]
- 13. interchim.fr [interchim.fr]
- 14. msesupplies.com [msesupplies.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Addressing cytotoxicity of high concentrations of D-ribose-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-ribose-L-cysteine (DRLC). The information focuses on addressing the potential cytotoxicity observed at high concentrations of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DRLC)?
A1: this compound is primarily known as a pro-drug for L-cysteine, which enhances the intracellular biosynthesis of glutathione (GSH).[1][2] GSH is a major endogenous antioxidant, and by increasing its levels, DRLC helps protect cells from oxidative stress induced by various toxic agents.[3][4][5]
Q2: Under what conditions might DRLC exhibit cytotoxicity?
A2: While DRLC is generally considered a cytoprotective agent, high concentrations may lead to cytotoxicity. This is hypothesized to be primarily due to the D-ribose component of the molecule. Excessive D-ribose can participate in protein glycation, leading to the formation of advanced glycation end products (AGEs), which can induce oxidative stress and apoptosis.[6][7][8][9][10]
Q3: What are Advanced Glycation End Products (AGEs) and how do they cause cytotoxicity?
A3: Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars (like D-ribose) with proteins, lipids, or nucleic acids.[6][7][8] The accumulation of AGEs can lead to cellular damage by increasing the production of reactive oxygen species (ROS), altering protein structure and function, and inducing inflammatory responses and apoptosis.[6][7][10]
Q4: How can I determine if the observed cell death in my experiment is due to DRLC cytotoxicity or another factor?
A4: To determine the cause of cell death, it is crucial to include proper controls in your experimental design. This should include a vehicle control (the solvent used to dissolve DRLC), a range of DRLC concentrations (a dose-response curve), and a positive control for cytotoxicity if applicable. Comparing the results from these controls will help you ascertain if DRLC is the cytotoxic agent.
Q5: What are the typical concentrations at which D-ribose has been shown to be cytotoxic?
A5: Studies on D-ribose have shown a significant decrease in the viability of cell lines such as SH-SY5Y and HEK293T at concentrations of 10 mM and 50 mM after 48 hours of treatment.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of cell death after DRLC treatment. | The concentration of DRLC may be too high, leading to cytotoxicity driven by the D-ribose moiety and subsequent AGE formation. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DRLC for your specific cell type and experimental conditions. Consider lowering the concentration of DRLC used. |
| Inconsistent results between experiments. | Variations in cell density, incubation time, or DRLC preparation could be contributing to the variability. | Standardize your experimental protocol. Ensure consistent cell seeding density, treatment duration, and fresh preparation of DRLC for each experiment. |
| Difficulty in distinguishing between apoptosis and necrosis. | Both cell death pathways can be initiated by high concentrations of cytotoxic agents. | Utilize assays that can differentiate between apoptosis and necrosis. For example, use Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Control cells (untreated) also show signs of stress or death. | The issue may lie with the cell culture conditions, such as contamination, nutrient depletion, or improper handling. | Review and optimize your cell culture technique. Regularly test for mycoplasma contamination and ensure the use of fresh, appropriate culture media. |
Quantitative Data
Table 1: Dose-Dependent Effect of D-Ribose on Cell Viability
This table summarizes the percentage of cell viability of SH-SY5Y and HEK293T cells after treatment with different concentrations of D-ribose for 48 and 72 hours, as determined by MTT assay. Data is adapted from Han et al., 2011.[11]
| Cell Line | D-Ribose Concentration (mM) | 48-hour Viability (%) | 72-hour Viability (%) |
| SH-SY5Y | 0 (Control) | 100 | 100 |
| 10 | ~85 | ~75 | |
| 50 | ~60 | ~50 | |
| HEK293T | 0 (Control) | 100 | 100 |
| 10 | ~90 | ~80 | |
| 50 | ~70 | ~60 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Replace the culture medium with a serum-free medium containing various concentrations of this compound or D-ribose. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
Visualizations
Signaling Pathway of D-Ribose Induced Cytotoxicity
Caption: D-Ribose induced cytotoxicity pathway.
Experimental Workflow for Assessing DRLC Cytotoxicity
Caption: Workflow for DRLC cytotoxicity assessment.
References
- 1. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid glycation with D-ribose induces globular amyloid-like aggregations of BSA with high cytotoxicity to SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Improving the delivery efficiency of D-ribose-L-cysteine to target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-ribose-L-cysteine (DRLC). The content is designed to address specific issues that may be encountered during experiments aimed at improving its delivery to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DRLC) and what is its primary mechanism of action?
A1: this compound (DRLC), also known as RiboCeine™, is a synthetic compound that combines D-ribose and L-cysteine. Its primary function is to serve as an efficient delivery system for L-cysteine into cells. L-cysteine is a crucial and rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The D-ribose component of the molecule helps to protect the L-cysteine from degradation in the digestive system and facilitates its delivery to cells.[2] Once inside the cell, DRLC undergoes non-enzymatic hydrolysis to release L-cysteine and D-ribose, thereby boosting intracellular GSH levels and supporting cellular energy (ATP) production.[3][4]
Q2: How does DRLC compare to other cysteine pro-drugs like N-acetylcysteine (NAC)?
A2: DRLC is reported to offer a slower and more sustained release of L-cysteine compared to NAC.[5][6] This may result in a more prolonged elevation of intracellular GSH levels. While high doses of NAC have been associated with some toxic side effects, DRLC is suggested to have a better toxicity profile.[5][6] However, direct quantitative comparisons of the cellular uptake efficiency of DRLC and NAC in vitro are not extensively available in the current literature. One study comparing L-cysteine and NAC found that L-cysteine crosses erythrocyte membranes more efficiently.[7]
Q3: What are the main challenges associated with the delivery of L-cysteine in cell culture, and how does DRLC address these?
A3: The primary challenges with delivering free L-cysteine in cell culture are its instability and the low solubility of its oxidized form, L-cystine. L-cysteine can be rapidly oxidized to L-cystine in culture media, a reaction catalyzed by trace metals.[8][9][10] L-cystine has poor solubility at neutral pH and can precipitate out of solution, reducing the bioavailable concentration of cysteine for cellular uptake.[8][9] DRLC is designed to overcome these issues by protecting the cysteine molecule until it is inside the cell, ensuring a more stable and available source for GSH synthesis.
Q4: How can I prepare a this compound stock solution for cell culture experiments?
A4: this compound is freely soluble in water.[11] To prepare a stock solution, dissolve the DRLC powder in sterile, deionized water or a suitable buffer like PBS to your desired concentration. For example, one study dissolved 2g of DRLC in 400 ml of physiological saline to achieve a 1% solution for oral administration in rats.[12] For cell culture, a common practice is to prepare a concentrated stock solution (e.g., 100 mM) which can then be further diluted to the final working concentration in your cell culture medium. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture.
Q5: What are some advanced strategies to improve the delivery efficiency of DRLC?
A5: To further enhance the delivery of DRLC, particularly for in vivo applications or to target specific cell types, encapsulation into nanoparticle or liposomal formulations can be explored. Liposomes, which are phospholipid vesicles, can encapsulate hydrophilic molecules like DRLC in their aqueous core. This can protect the DRLC from degradation, improve its pharmacokinetic profile, and potentially facilitate targeted delivery by modifying the liposome surface with specific ligands. The thin-film hydration method is a common technique for preparing liposomes.[13][14][15][16]
Troubleshooting Guides
Issue 1: Low or Inconsistent Increase in Intracellular Glutathione (GSH) Levels
| Possible Cause | Troubleshooting Steps |
| Degradation of DRLC in solution | Although more stable than free cysteine, prepare fresh stock solutions of DRLC regularly and store them at -20°C for short-term storage. The stability of DRLC in aqueous solution is concentration-dependent, with a half-life of 1.7 days at approximately 4 mM.[3] |
| Suboptimal concentration of DRLC | Perform a dose-response experiment to determine the optimal concentration of DRLC for your specific cell type and experimental conditions. Concentrations used in animal studies have ranged from 10 mg/kg to 250 mg/kg.[2][17][18] |
| Cellular capacity for GSH synthesis is saturated or limited | Ensure that other precursors for GSH synthesis (glutamate and glycine) are not limiting in your culture medium. Also, consider the basal GSH levels of your cell line, as some cell types may have a lower capacity for GSH synthesis. |
| Inaccurate GSH measurement | Use a reliable and validated method for quantifying intracellular GSH. Several protocols are available, including those using Ellman's reagent, fluorescent probes, or commercially available kits. Ensure you are preparing cell lysates correctly and that your protein concentration for normalization is accurate. |
Issue 2: Reduced Cell Viability or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High concentration of D-ribose | High concentrations of D-ribose (e.g., 10-50 mM) have been shown to decrease cell viability in some cell lines, such as SH-SY5Y and HEK293T.[13] If you are observing cytotoxicity, consider reducing the concentration of DRLC. |
| Interference with viability assays | Reducing agents, including cysteine and glutathione, can interfere with tetrazolium-based viability assays like the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for viability.[19] If using such assays, include proper controls, such as DRLC in cell-free media, to check for direct reduction of the assay reagent. Consider using an alternative viability assay that is not based on cellular redox activity. |
| Contamination of DRLC powder or stock solution | Ensure that your DRLC powder is stored correctly according to the manufacturer's instructions and that your stock solutions are prepared under sterile conditions and filter-sterilized. |
| pH shift in the culture medium | DRLC solutions can be slightly acidic.[11] Adding a large volume of a concentrated, unbuffered DRLC stock solution could lower the pH of your culture medium. Prepare stock solutions in a buffered solution like PBS and ensure the final volume added to your culture is minimal. |
Issue 3: Solubility and Precipitation Issues in Cell Culture Media
| Possible Cause | Troubleshooting Steps | | Low solubility of L-cystine | While DRLC is soluble, the released L-cysteine can oxidize to the poorly soluble L-cystine, especially in the presence of metal ions in the media.[8][9] This is less of an issue with DRLC compared to free cysteine, but if you observe precipitation, consider using a serum-free medium with defined trace element concentrations. | | Incorrect preparation of DRLC solution | Ensure that the DRLC powder is fully dissolved in the solvent before filter-sterilizing and adding to the culture medium. | | Interaction with other media components | Some complex media formulations may contain components that interact with DRLC or its breakdown products. If you suspect this, try a simpler, well-defined medium formulation. |
Data Presentation
While direct quantitative data on the cellular uptake of this compound is limited in the literature, the following tables summarize the effects of DRLC on downstream markers of its delivery and efficacy, such as tissue glutathione (GSH) levels from in vivo studies.
Table 1: Effect of Oral this compound Administration on Tissue Glutathione (GSH) Levels in Rodents
| Species | Tissue | DRLC Dose | Duration | % Increase in GSH (Compared to Control) | Reference |
| Rat | Testis | 10 mg/kg/day | 28 days | Significant increase (exact % not stated) | [2] |
| Rat | Testis | 30 mg/kg/day | 28 days | Significant increase (exact % not stated) | [2] |
| Rat | Liver | 250 mg/kg/day | 8 weeks | Significant increase in hepatocytes | [17] |
| Mouse | Liver | 0.16 g/kg/day | 8 weeks | ~25% | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Cell Culture
Materials:
-
This compound (DRLC) powder
-
Sterile, deionized water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
0.22 µm sterile syringe filter
-
Sterile conical tubes and pipettes
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Preparation of DRLC Stock Solution (e.g., 100 mM): a. In a sterile biological safety cabinet, weigh out the required amount of DRLC powder. The molecular weight of DRLC is approximately 253.3 g/mol . b. Dissolve the powder in a known volume of sterile water or DPBS to achieve a 100 mM concentration. c. Gently vortex or swirl the tube until the powder is completely dissolved. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Administration to Cells: a. Thaw an aliquot of the DRLC stock solution at room temperature. b. Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 10 µL of 100 mM stock solution to 1 mL of medium). c. Remove the existing medium from your cultured cells and replace it with the DRLC-containing medium. d. Incubate the cells for the desired experimental duration.
Protocol 2: Liposomal Encapsulation of this compound via Thin-Film Hydration
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine (SPC) or Hydrogenated SPC (HSPC))
-
Cholesterol
-
Chloroform and Methanol
-
This compound (DRLC)
-
Hydration buffer (e.g., PBS, pH 6.3-7.4)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the chosen phospholipids and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask. d. Dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Prepare a solution of DRLC in the hydration buffer at the desired concentration. b. Add the DRLC solution to the round-bottom flask containing the dried lipid film. c. Hydrate the film by rotating the flask in the water bath (again, above the lipid's phase transition temperature) for 1-2 hours. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs), encapsulating the DRLC solution.
-
Size Reduction (Extrusion): a. To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs), sonicate the MLV suspension briefly in a bath sonicator. b. Load the liposome suspension into an extruder. c. Extrude the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. To remove unencapsulated DRLC, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: DRLC cellular uptake and its role in glutathione synthesis.
Caption: Indirect activation of the Nrf2 pathway by DRLC.
References
- 1. vitabase.com [vitabase.com]
- 2. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 9. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 10. L-半胱氨酸在细胞培养中的应用 [sigmaaldrich.com]
- 11. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 12. Ameliorating potential and fertility enhancing activities of nutritional dietary supplementation of D-Ribose –l-Cysteine in cisplatin induced oligoasthenoteratozoospermia and seminiferous epithelium degeneration in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. mdpi.com [mdpi.com]
- 17. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emerginginvestigators.org [emerginginvestigators.org]
D-ribose-L-cysteine interaction with common laboratory reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-ribose-L-cysteine (DRLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (DRLC), also known as Riboceine, is a synthetic conjugate of D-ribose and L-cysteine.[1][2] Its primary role in research is as a pro-drug for L-cysteine, which enhances the intracellular biosynthesis of glutathione (GSH).[3][4] GSH is a critical antioxidant, and its depletion is implicated in various pathological conditions. Consequently, DRLC is frequently used in studies investigating oxidative stress, neurodegenerative diseases, and cellular toxicity.[3][4][5]
Q2: What are the basic physicochemical properties of this compound?
This compound is a white to pale yellow powder.[6][7] It is freely soluble in water, but practically insoluble in ethanol and acetone.[6][7] An aqueous solution of DRLC is acidic, with a pH in the range of 3.0-4.0 for a 0.5 g in 10 ml water solution.[6][7] For long-term storage, it is recommended to keep it at -20°C.[8]
Q3: How should I prepare a stock solution of this compound?
For most applications, this compound can be dissolved in distilled water or saline. Given its high solubility in water, preparing stock solutions is generally straightforward. For in vivo studies, DRLC is often prepared fresh daily and administered via oral gavage.[1]
Q4: Is this compound cell-permeable?
Yes, the ribose component of DRLC facilitates the transport of L-cysteine into cells, where it can then be utilized for glutathione synthesis. This enhanced cellular uptake is a key advantage of DRLC over supplementing with L-cysteine alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in my DRLC solution upon storage. | pH change or supersaturation. The pH of the solution may have shifted, affecting solubility. Alternatively, the initial concentration may have been too high for the storage temperature. | Ensure the pH of your final solution is within a suitable range (ideally acidic). If using a buffer, check for compatibility (see below). Consider preparing fresh solutions daily or storing in smaller, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| I am seeing unexpected side reactions in my in vitro assay containing DRLC and metal ions. | Metal-catalyzed oxidation of the cysteine moiety. The thiol group of the cysteine in DRLC is susceptible to oxidation, a reaction that can be catalyzed by trace metal ions such as copper (Cu²⁺). | Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to your reaction buffer to sequester any contaminating metal ions. |
| My experimental results are inconsistent when using a Tris-based buffer with DRLC. | Potential for Maillard reaction and formaldehyde production. D-ribose can react with primary amines, such as the one in Tris buffer, especially under neutral to alkaline conditions. This can lead to the degradation of DRLC and the formation of formaldehyde, which can be cytotoxic and interfere with assays. | Avoid using Tris-based buffers if possible, especially for long incubations or at elevated temperatures. Consider using a phosphate-based buffer like PBS, as it is less likely to react with the ribose moiety. If Tris must be used, prepare solutions fresh and keep incubation times to a minimum. |
| I suspect my DRLC is degrading in my cell culture medium. | Oxidation or reaction with media components. The thiol group of DRLC can be oxidized over time in solution. Additionally, components in complex cell culture media could potentially interact with DRLC. | Prepare fresh DRLC solutions for each experiment and add them to the cell culture medium immediately before use. Minimize exposure of the DRLC-containing medium to light and atmospheric oxygen. |
| How can I confirm the integrity of my this compound? | Degradation of the compound. | The integrity of DRLC can be assessed by High-Performance Liquid Chromatography (HPLC).[6][7] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₆S | [6][7] |
| Molecular Weight | 253.28 g/mol | [9] |
| Appearance | White to pale yellow powder | [6][7] |
| Solubility | Freely soluble in water; practically insoluble in ethanol and acetone | [6][7] |
| pH (0.5 g in 10 ml water) | 3.0 - 4.0 | [6][7] |
| Storage | Long-term at -20°C | [8] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a DRLC solution for oral administration to rodents.
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Sterile tubes
Procedure:
-
On the day of administration, weigh the required amount of this compound powder based on the desired dosage and the weight of the animals.
-
Dissolve the powder in a precise volume of sterile distilled water or saline to achieve the final desired concentration (e.g., for a 100 mg/kg dose for a 25g mouse, dissolve 2.5 mg in a suitable volume for oral gavage, typically 0.1-0.2 mL).
-
Vortex the solution until the DRLC is completely dissolved.
-
Administer the freshly prepared solution to the animals via oral gavage.
Protocol 2: In Vitro Glutathione (GSH) Measurement in Cell Lysates after DRLC Treatment
Objective: To quantify the intracellular GSH levels in cultured cells following treatment with DRLC.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Commercial GSH assay kit (e.g., based on the Ellman's reagent, DTNB)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of DRLC in sterile PBS or cell culture medium.
-
Treat the cells with the desired concentrations of DRLC for the specified duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Measure the GSH levels in the cell lysates using a commercial GSH assay kit, following the manufacturer's instructions. This typically involves a reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and measurement of absorbance at ~412 nm.[1]
-
Normalize the GSH levels to the protein concentration of each sample.
Visualizations
Caption: A typical experimental workflow for in vivo studies using this compound.
Caption: The proposed signaling pathway of this compound in enhancing cellular antioxidant defense.
Caption: A logical relationship diagram illustrating the compatibility of this compound with common laboratory reagents and conditions.
References
- 1. Potentiating response of D- Ribose-L-Cysteine on Sodium arsenate- induced hormonal imbalance, spermatogenesis impairments and histomorphometric alterations in adult male Wistar rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vitabase.com [vitabase.com]
- 6. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. tga.gov.au [tga.gov.au]
- 8. mybiosource.com [mybiosource.com]
- 9. This compound | 232617-15-1 | HJA61715 | Biosynth [biosynth.com]
Technical Support Center: D-Ribose-L-Cysteine In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of D-ribose-L-cysteine (DRLC). DRLC is a compound designed to enhance intracellular glutathione (GSH) levels, thereby protecting cells from oxidative stress.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound serves as a pro-drug for L-cysteine, a critical precursor for the synthesis of glutathione (GSH).[5][6] By efficiently delivering L-cysteine into the cell, DRLC boosts the intracellular GSH pool.[6] Elevated GSH levels enhance the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS).[1][2][4]
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: While optimal concentrations are cell-type dependent, a starting range of 100 µM to 1 mM is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will vary depending on your experimental goals. For acute oxidative stress protection, a pre-incubation of 12-24 hours may be sufficient. For longer-term studies, continuous exposure for 48-72 hours or longer may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is slightly soluble in water and methanol.[7] For cell culture, it is recommended to dissolve DRLC in a sterile, aqueous buffer (e.g., PBS or serum-free media) to create a concentrated stock solution. Gentle heating may aid dissolution.[7] Filter-sterilize the stock solution before adding it to your culture medium. Long-term storage of the stock solution is recommended at -20°C, and it is considered stable for up to 6 months.[7] The powder form is hygroscopic and should be stored under an inert atmosphere.[7]
Q5: Is this compound toxic to cells?
A5: Like its precursor L-cysteine, DRLC can exhibit cytotoxicity at high concentrations.[8] It is essential to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the appropriate concentration range for your cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | DRLC concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10-100 µM). |
| Instability of L-cysteine in the medium leading to the production of toxic byproducts.[9] | Prepare fresh DRLC-containing media for each experiment. Minimize the exposure of the media to light and ambient air. | |
| No Observable Effect on Intracellular Glutathione (GSH) Levels | Insufficient incubation time for cellular uptake and GSH synthesis. | Increase the incubation period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| The concentration of DRLC is too low. | Increase the concentration of DRLC in a stepwise manner, while monitoring for cytotoxicity. | |
| The chosen cell line has a low capacity for GSH synthesis. | Ensure your cell line is capable of synthesizing GSH. You may consider using a different cell line or a positive control. | |
| Precipitate Forms in the Cell Culture Medium | Low solubility of DRLC or its components in the medium. | Ensure the DRLC stock solution is fully dissolved before adding it to the medium. Avoid overly concentrated stock solutions. Prepare fresh media before each use. |
| Interaction with other media components.[9] | Test the solubility of DRLC in your specific basal medium. Some media components can affect the solubility of amino acid derivatives. | |
| Inconsistent Results Between Experiments | Degradation of DRLC in the stock solution or prepared media. | Aliquot the DRLC stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Prepare fresh DRLC-containing media for each experiment. |
| Variability in cell health and passage number. | Use cells within a consistent passage number range and ensure they are healthy and actively proliferating before starting the experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses a cell viability assay to identify the optimal, non-toxic concentration range of DRLC for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DRLC)
-
Sterile PBS or serum-free medium for DRLC dissolution
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
DRLC Preparation: Prepare a series of DRLC dilutions in complete culture medium. A suggested range is 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Include a vehicle control (medium with the same amount of DRLC solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DRLC dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Measuring the Effect of this compound on Intracellular Glutathione (GSH) Levels
This protocol outlines the measurement of intracellular GSH levels following DRLC treatment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DRLC) at the predetermined optimal concentration
-
6-well cell culture plates
-
GSH assay kit (commercially available kits are recommended)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed your cells in 6-well plates. Once they reach the desired confluency, treat them with the optimal concentration of DRLC for the desired duration (determined from a time-course experiment, e.g., 24 hours). Include a vehicle control group.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the GSH assay kit protocol.
-
GSH Measurement: Perform the GSH assay on the cell lysates as per the manufacturer's instructions. This typically involves a colorimetric or fluorometric reaction.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the GSH levels to the total protein concentration of each sample. Compare the GSH levels in the DRLC-treated group to the vehicle control group.
Quantitative Data Summary
Due to a lack of specific in vitro quantitative data in the public domain, the following table presents hypothetical, yet plausible, results to illustrate expected outcomes.
| Cell Line | DRLC Concentration | Treatment Duration | Fold Change in Intracellular GSH (vs. Control) | Reference |
| SH-SY5Y (Human Neuroblastoma) | 500 µM | 24 hours | 1.8 ± 0.2 | Illustrative Data |
| HepG2 (Human Hepatocellular Carcinoma) | 250 µM | 48 hours | 2.1 ± 0.3 | Illustrative Data |
| H9c2 (Rat Cardiomyoblasts) | 100 µM | 24 hours | 1.5 ± 0.1 | Illustrative Data |
Signaling Pathways and Experimental Workflows
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Cysteine in Cell Culture [sigmaaldrich.com]
Technical Support Center: Oral Administration of D-Ribose-L-Cysteine to Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of D-ribose-L-cysteine (DRLC) to mice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound (DRLC) and why is it administered orally to mice?
A1: this compound (DRLC) is a cysteine pro-drug designed to enhance the intracellular synthesis of glutathione (GSH), a critical antioxidant.[1][2] It is orally active, meaning it can be administered by mouth to exert its effects systemically.[3] The ribose component of the molecule protects the L-cysteine from metabolic degradation and aids its absorption in the intestines.[2] In mouse models, oral DRLC is used to investigate its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases, metabolic disorders, and liver damage.[1][3][4]
Q2: My mice seem stressed during and after oral gavage. How can I minimize this?
A2: Stress during oral gavage is a common challenge that can impact experimental outcomes. Here are some troubleshooting tips:
-
Proper Restraint: Ensure you are using a firm but gentle restraint technique. The goal is to immobilize the mouse without causing distress or injury. Several guides and videos are available that demonstrate proper mouse restraint for oral gavage.
-
Habituation: If your experimental design allows, habituate the mice to handling and the gavage procedure for a few days before the actual experiment. This can involve mock-gavage sessions with the vehicle solution.
-
Gavage Needle Selection: Use a flexible, plastic feeding tube instead of a rigid metal one to minimize the risk of esophageal injury and reduce animal stress.
-
Technique: Ensure the gavage tube is inserted smoothly and without resistance. If you feel resistance, do not force it, as this may indicate entry into the trachea. The entire procedure should be swift but controlled.[5]
-
Alternative Administration: For chronic studies, consider voluntary oral administration methods, such as incorporating the DRLC into a palatable jelly, to minimize stress.[6]
Q3: I'm observing inconsistent results between my experimental groups. What could be the cause?
A3: Inconsistent results can stem from several factors. Consider the following:
-
DRLC Solution Preparation: DRLC is freely soluble in water.[7] However, ensure that your DRLC solution is prepared fresh daily to avoid potential degradation. Check the pH of your solution; it should be between 3.0 and 4.0 for a 0.5 g in 10 ml water solution.[7]
-
Gavage Volume and Accuracy: Ensure accurate calculation of the gavage volume based on the most recent body weight of each mouse. Use appropriate syringes and techniques to deliver the precise volume.
-
Animal Health: Underlying health issues in your mice can affect their response to DRLC. Monitor the animals for any signs of illness.
-
Diet and Environment: Changes in diet or environmental conditions can influence metabolic and oxidative stress pathways. Maintain consistent housing and feeding conditions for all experimental groups.
Q4: What is the appropriate dosage of DRLC for oral administration in mice?
A4: The optimal dosage of DRLC will depend on your specific experimental model and research question. Several studies have used a range of oral doses in mice, as summarized in the table below. It is recommended to perform a dose-response study to determine the most effective dose for your model.
| Dosage (mg/kg, p.o.) | Mouse Model/Condition | Reference |
| 10, 25, 50 | Copper sulfate-induced memory decline | [4][8] |
| 25, 50, 100 | Scopolamine-induced amnesia | [9] |
| 25, 50, 100 | Unpredictable chronic mild stress | [10] |
| 100 | Ethanol-induced cerebellar dysfunction | [11][12][13] |
Q5: Are there any known side effects of DRLC in mice?
A5: The available studies on DRLC in mice at the dosages listed above do not report significant adverse effects. In a 28-day study in rats, toxicity (hepatotoxicity) was only observed at a very high dose of 1,500 mg/kg-day, which was considered to have exceeded the maximally tolerated dose. The No-Observed-Adverse-Effect Level (NOAEL) in that study was at least 300 mg/kg-day. The acute oral LD50 in mice is greater than 3,000 mg/kg.[14]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the DRLC solution.
-
Weigh the DRLC: Accurately weigh the required amount of DRLC powder using an analytical balance.
-
Dissolve in vehicle: DRLC is freely soluble in water.[7] For most studies, sterile distilled water or saline (0.9% NaCl) can be used as the vehicle. Dissolve the DRLC powder in the appropriate volume of the vehicle.
-
Ensure complete dissolution: Vortex or gently agitate the solution until the DRLC is completely dissolved and the solution is clear.
-
pH check (optional but recommended): Check if the pH of the solution is within the acceptable range (3.0-4.0).[7]
-
Storage: Prepare the solution fresh daily. If temporary storage is necessary, store it protected from light at 2-8°C.
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage tube.
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage tube.
-
Gavage Tube Insertion: Gently insert the gavage tube into the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administer Substance: Once the tube is correctly positioned, slowly administer the DRLC solution.
-
Withdraw Tube: Slowly and gently withdraw the gavage tube.
-
Monitor the Animal: Observe the mouse for at least 10-15 minutes post-gavage for any signs of distress, such as difficulty breathing.[15][16]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exhibits adaptogenic-like activity through inhibition of oxido-inflammatory responses and increased neuronal caspase-3 activity in mice exposed to unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound exhibits neuroprotective activity through inhibition of oxido-behavioral dysfunctions and modulated activities of neurotransmitters in the cerebellum of Juvenile mice exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribose-L-Cysteine Metabolite Analysis
Welcome to the technical support center for the methodological refinement of D-ribose-L-cysteine (DRLC) and its metabolite detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its primary metabolites, L-cysteine and D-ribose, using liquid chromatography-mass spectrometry (LC-MS/MS).
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for L-cysteine (Tailing or Fronting) | Incomplete derivatization of the thiol group. | Ensure the derivatizing agent (e.g., monobromobimane) is fresh and used in sufficient molar excess. Optimize reaction time and pH. |
| Secondary interactions with the analytical column. | Use a column with end-capping. Adjust mobile phase pH to suppress silanol interactions. | |
| Low Recovery of L-cysteine | Oxidation of L-cysteine to cystine prior to or during sample preparation. | Work quickly and on ice. Immediately after sample collection, add a reducing agent like DTT or TCEP to the sample. Proceed with protein precipitation and derivatization as soon as possible. |
| Inefficient extraction from the biological matrix. | Optimize the protein precipitation solvent. A common choice is ice-cold methanol or acetonitrile. | |
| Signal Instability or Drifting Baseline | Changes in mobile phase composition or temperature fluctuations. | Ensure the mobile phase is thoroughly degassed. Use a column oven to maintain a stable temperature. Allow for adequate system equilibration time between runs. |
| Contamination in the LC-MS system. | Flush the system with a strong solvent. Clean the ion source and check for blockages. | |
| No or Very Small Peaks for Analytes | The detector lamp may be off or there is an issue with the detector settings. | Check that the detector lamp is on and that the sensitivity and range are set appropriately. |
| Issues with sample injection. | Ensure the sample loop is completely filled and that the correct injection volume is used. Check for leaks in the injection port. | |
| Variable Retention Times | Fluctuations in the LC pump flow rate. | Prime the pump to remove any trapped air bubbles. Check for leaks in the pump heads and connections. |
| Inadequate column equilibration between injections, especially in gradient elution. | Increase the column equilibration time to ensure the mobile phase composition is stable at the start of each run. | |
| Split Peaks | A void or blockage at the head of the analytical column. | Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Incompatibility between the sample solvent and the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound?
A1: this compound is a pro-drug designed to deliver L-cysteine. It is rapidly metabolized, likely through hydrolysis in the gut or circulation, into its constituent molecules: D-ribose and L-cysteine . The L-cysteine is then available for the synthesis of glutathione (GSH).
Q2: Why is the analysis of L-cysteine challenging?
A2: The primary challenge in analyzing L-cysteine is its instability. The thiol group (-SH) of cysteine is highly susceptible to oxidation, readily forming the disulfide dimer, cystine. This oxidation can occur during sample collection, storage, and preparation, leading to an underestimation of L-cysteine levels.
Q3: Is derivatization necessary for L-cysteine analysis?
A3: Yes, derivatization is highly recommended for the accurate quantification of L-cysteine. Derivatizing the thiol group with an alkylating agent, such as monobromobimane, stabilizes the molecule, prevents oxidation, and improves its chromatographic and mass spectrometric properties.
Q4: What is the recommended analytical technique for detecting DRLC and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug and its metabolites in complex biological matrices.
Q5: How should biological samples be handled and stored for DRLC metabolite analysis?
A5: Samples (e.g., plasma, tissue homogenates) should be collected and immediately placed on ice to minimize enzymatic activity. For L-cysteine analysis, it is crucial to add a reducing agent and/or an alkylating agent immediately to prevent oxidation. For long-term storage, samples should be kept at -80°C.
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous analysis of DRLC, D-ribose, and L-cysteine (as a derivatized product) in plasma.
1. Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube on ice, add 10 µL of a 100 mM solution of dithiothreitol (DTT) in water to reduce any oxidized cysteine. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled versions of the analytes). Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
To derivatize L-cysteine, add 20 µL of 10 mM monobromobimane in acetonitrile. Vortex and incubate at 60°C for 30 minutes in the dark.
-
After incubation, centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions (Example):
-
Specific m/z transitions for DRLC, D-ribose, the L-cysteine derivative, and internal standards would need to be optimized.
Data Presentation
The following table summarizes hypothetical quantitative data from a pharmacokinetic study of DRLC.
| Analyte | Time Point (hours) | Mean Plasma Concentration (µg/mL) ± SD |
| This compound | 0.5 | 15.2 ± 3.1 |
| 1 | 8.7 ± 1.9 | |
| 2 | 2.1 ± 0.5 | |
| 4 | < 0.1 | |
| L-cysteine (derivatized) | 0.5 | 5.4 ± 1.2 |
| 1 | 12.8 ± 2.5 | |
| 2 | 9.3 ± 2.1 | |
| 4 | 3.6 ± 0.8 | |
| D-ribose | 0.5 | 4.9 ± 1.1 |
| 1 | 11.5 ± 2.3 | |
| 2 | 8.1 ± 1.7 | |
| 4 | 2.9 ± 0.7 |
Visualizations
Caption: Experimental workflow for DRLC metabolite analysis.
Caption: DRLC metabolism and downstream glutathione pathways.
Validation & Comparative
D-Ribose-L-Cysteine vs. N-Acetylcysteine: A Comparative Guide to Glutathione Replenishment
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The intracellular concentration of cysteine is the rate-limiting factor for GSH synthesis. Consequently, the provision of cysteine precursors is a key strategy for replenishing GSH levels in various pathological conditions associated with oxidative stress. This guide provides an objective comparison of two prominent cysteine pro-drugs: the well-established N-acetylcysteine (NAC) and the novel D-ribose-L-cysteine (DRLC), with a focus on experimental data supporting their efficacy in glutathione replenishment.
Mechanism of Action: Delivering the Key Ingredient
Both NAC and DRLC function as pro-drugs, delivering L-cysteine into the cell for subsequent incorporation into glutathione. However, their chemical structures and proposed delivery mechanisms differ, potentially impacting their bioavailability and efficacy.
N-Acetylcysteine (NAC): NAC is the N-acetylated form of L-cysteine.[1] Following oral administration, NAC is absorbed and subsequently deacetylated in the liver and other tissues to release L-cysteine.[2] This free L-cysteine then becomes available for the synthesis of GSH.[3] NAC has been used for decades in clinical practice, most notably as an antidote for acetaminophen overdose, where it effectively replenishes hepatic GSH stores.[1]
This compound (DRLC): DRLC is a chemical entity where D-ribose is covalently bonded to L-cysteine. This patented molecule, also known as RibCys, is designed to protect L-cysteine from degradation in the digestive tract and facilitate its delivery into the cell.[4] Once inside the cell, DRLC is believed to be hydrolyzed, releasing both L-cysteine for GSH synthesis and D-ribose, which can support cellular energy production in the form of ATP.[4] It has been suggested that DRLC provides a slower and more sustained release of L-cysteine compared to NAC, which may lead to more efficient GSH synthesis and reduced potential for toxicity at high doses.[5]
Signaling and Metabolic Pathways
The replenishment of glutathione by both DRLC and NAC ultimately feeds into the same cellular pathway of GSH synthesis.
Caption: Glutathione synthesis pathway and points of intervention for DRLC and NAC.
Quantitative Comparison of Performance
Direct head-to-head clinical trials with quantitative data on the kinetics of glutathione synthesis following administration of DRLC versus NAC are limited in the publicly available literature. However, preclinical studies provide some insights into their comparative efficacy. The following tables summarize available quantitative data from separate studies, selected for their comparable experimental models.
Table 1: In Vivo Glutathione (GSH) Levels Following Administration in Animal Models
| Compound | Species/Model | Dose | Tissue | % Increase in GSH (Mean ± SD) | Study Reference |
| This compound | apoE-deficient mice | 0.16 g/kg/day (8 weeks) | Liver | 25.0% ± 8.2%* | [5] |
| This compound | High-fructose high-fat diet-fed rats | 250 mg/kg/day (8 weeks) | Liver | Statistically significant increase vs. control | [6] |
| N-Acetylcysteine | Rats | Various | Liver | Replenishes depleted GSH levels | [7] |
| N-Acetylcysteine | Heat-stressed broiler chickens | 2000 mg/kg diet | Liver | No significant change | [6] |
*Calculated from reported mean values.
Table 2: In Vitro Cysteine Delivery and Thiol Replenishment
| Compound | Cell Type | Concentration | Parameter Measured | Result | Study Reference |
| L-Cysteine | Human Erythrocytes | 5 mM | Intracellular free sulfhydryl groups | 3.37 ± 0.006 µmol/ml | [8] |
| N-Acetylcysteine | Human Erythrocytes | 5 mM | Intracellular free sulfhydryl groups | 2.23 ± 0.08 µmol/ml | [8] |
Note: This in vitro study compares L-cysteine directly with NAC, highlighting the efficiency of direct cysteine delivery. DRLC is designed to deliver L-cysteine intracellularly.
Experimental Protocols
Accurate and reproducible quantification of glutathione is crucial for evaluating the efficacy of precursor compounds. Below are summaries of common experimental methodologies.
Protocol 1: Quantification of Glutathione by HPLC-MS/MS
This method allows for the sensitive and specific measurement of both reduced (GSH) and oxidized (GSSG) glutathione.
Caption: A typical workflow for glutathione quantification using UPLC-MS/MS.
Detailed Steps:
-
Sample Collection and Preparation:
-
Collect blood in EDTA-containing tubes and immediately process to plasma, or flash-freeze tissue samples in liquid nitrogen.
-
For GSH measurement, immediately add a thiol-scavenging agent like N-ethylmaleimide (NEM) to prevent auto-oxidation.
-
Add an internal standard (e.g., stable isotope-labeled GSH and GSSG) for accurate quantification.
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C.
-
-
Chromatographic Separation:
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Separate GSH, GSSG, and their derivatives on a suitable column (e.g., a C18 reversed-phase column).
-
-
Mass Spectrometric Detection:
-
Eluted compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS).
-
Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for GSH, GSSG, and their internal standards.
-
Protocol 2: Measurement of Glutathione Synthesis Rate using Stable Isotope Labeling
This powerful technique allows for the dynamic measurement of the rate of new glutathione synthesis.
Caption: Experimental workflow for measuring the rate of glutathione synthesis.
Detailed Steps:
-
Tracer Administration:
-
Introduce a stable isotope-labeled amino acid precursor of glutathione (e.g., [1,2-¹³C₂]glycine) into the biological system.
-
-
Sample Collection:
-
Collect samples at multiple time points to track the incorporation of the label into the glutathione molecule.
-
-
Glutathione Isolation and Analysis:
-
Isolate glutathione from the samples.
-
Analyze the isotopic enrichment of glutathione using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.
-
-
Calculation of Synthesis Rate:
-
The rate of incorporation of the stable isotope over time is used to calculate the fractional synthesis rate (FSR) of glutathione, which represents the fraction of the glutathione pool that is newly synthesized per unit of time.
-
Comparative Summary and Future Directions
The available evidence suggests that both NAC and DRLC are effective in providing L-cysteine to support glutathione synthesis. NAC is a well-established and clinically validated compound. DRLC is a newer molecule with a proposed mechanism that may offer advantages in terms of sustained L-cysteine release and bioavailability, as suggested by some preclinical data.
However, a significant gap in the literature exists regarding direct, quantitative comparisons of the pharmacokinetics and pharmacodynamics of DRLC and NAC for glutathione replenishment in the same experimental models, particularly in humans. Such studies are crucial for drug development professionals to make informed decisions about which cysteine pro-drug may be more suitable for specific therapeutic applications.
Future research should focus on head-to-head clinical trials that measure not only the plasma and tissue levels of glutathione but also the functional consequences of its replenishment, such as changes in biomarkers of oxidative stress and clinical outcomes. The use of stable isotope labeling techniques in these trials would provide definitive data on the comparative rates of glutathione synthesis facilitated by each compound.
Conclusion
Both N-acetylcysteine and this compound represent valuable strategies for augmenting cellular glutathione levels. While NAC has a long history of clinical use, DRLC presents a promising alternative with a potentially advantageous delivery mechanism. The choice between these two molecules for research and development purposes will depend on the specific context, and further direct comparative studies are warranted to fully elucidate their respective performance profiles.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the antioxidant capacity of D-ribose-L-cysteine against other compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-ribose-L-cysteine distinguishes itself from many conventional antioxidants through its primary mechanism of action. Instead of direct radical scavenging, DRLC serves as a prodrug to efficiently deliver L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[1][2] Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a crucial role in cellular protection against oxidative stress. This indirect antioxidant activity provides a sustained and robust defense against reactive oxygen species (ROS). In contrast, many other antioxidants, such as Vitamin C and Trolox, act as direct radical scavengers. N-acetylcysteine (NAC) also functions as a cysteine precursor for GSH synthesis, making it a relevant comparator.[1]
Mechanism of Action: this compound
This compound is a synthetic cysteine analogue designed to overcome the limitations of direct L-cysteine supplementation, which can be toxic at high doses and is poorly bioavailable. The ribose component of DRLC protects the cysteine from degradation in the digestive system, allowing for efficient delivery to the cells. Once inside the cell, DRLC undergoes non-enzymatic hydrolysis to release L-cysteine. This liberated L-cysteine is then available for the synthesis of glutathione via the gamma-glutamyl cycle.
The synthesis of glutathione is a two-step enzymatic process:
-
γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.
-
Glutathione synthetase (GS) then adds glycine to γ-glutamylcysteine to form glutathione.
By providing a bioavailable source of L-cysteine, DRLC effectively boosts the intracellular levels of GSH, thereby enhancing the cell's natural antioxidant defense system.[1][2]
Signaling Pathway: Glutathione Synthesis
References
A Head-to-Head Comparison of D-Ribose-L-Cysteine and Glutathione Esters as Glutathione Augmenting Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies aimed at combating oxidative stress, the replenishment of intracellular glutathione (GSH) stands as a cornerstone. As the most abundant endogenous antioxidant, GSH plays a pivotal role in cellular defense, detoxification, and redox signaling. However, direct supplementation with GSH is notoriously ineffective due to its poor bioavailability. This has led to the development of innovative delivery systems, with D-ribose-L-cysteine (DRLC) and glutathione esters emerging as promising candidates. This guide provides an objective, data-driven comparison of these two approaches to inform research and development in this critical area.
At a Glance: this compound vs. Glutathione Esters
| Feature | This compound (DRLC) | Glutathione Esters (e.g., GEE, GDE) |
| Mechanism of Action | Prodrug that delivers L-cysteine, the rate-limiting substrate for de novo GSH synthesis.[1][2] | Cell-permeable derivatives of GSH that are hydrolyzed intracellularly to release GSH.[3][4] |
| Bioavailability | Reported to have superior bioavailability compared to N-acetylcysteine (NAC), another cysteine prodrug.[5][6] | Orally administered esters have shown low systemic bioavailability in some studies, though they can increase hepatic GSH.[7] Cellular uptake is more effective than GSH itself.[3] |
| Primary Advantage | Leverages the cell's natural GSH synthesis machinery. | Bypasses the enzymatic steps and ATP requirement of de novo GSH synthesis.[4] |
| Reported Effects | Increases intracellular GSH, attenuates oxidative stress, modulates inflammatory and apoptotic pathways.[8][9] | Increases intracellular GSH levels, protects against oxidative stress.[10] |
Quantitative Performance Data
This compound (DRLC)
DRLC's efficacy is often demonstrated in vivo through its ability to counteract oxidative stress-induced depletion of GSH.
| Experimental Model | DRLC Dosage | Key Findings | Reference |
| Manganese-exposed rats | 200 mg/kg orally for 2 weeks | Mitigated the Mn-induced decrease in GSH levels in the brain. | [8] |
| Mice with scopolamine-induced amnesia | 25, 50, and 100 mg/kg orally | Attenuated the decrease in brain glutathione levels. | [2] |
| Rats with Polychlorinated Biphenyl (PCB) intoxication | 50 mg/kg orally for 15 days | Restored the reduced activities of antioxidant enzymes including glutathione peroxidase. | [11] |
Glutathione Esters
Studies on glutathione esters often focus on their direct impact on intracellular GSH concentrations in vitro.
| Compound | Cell Type | Concentration | Effect on Intracellular GSH | Reference |
| Glutathione Monoethyl Ester (GEE) | Rat mesencephalic culture | 2.5 mM, 5 mM, 10 mM (24h) | 66%, 144%, and 191% increase from basal levels, respectively. | [10] |
| Glutathione Monoethyl Ester (GSH-EE) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 - 5 mM (18h) | Did not significantly affect GSH levels at the tested concentrations. | [12][13] |
| N-acetylcysteine ethyl ester (NACET) - a related cysteine prodrug ester | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM (18h) | Significantly increased intracellular GSH levels. | [12][13] |
Note: The discrepancy in GEE/GSH-EE efficacy may be due to differences in the cell types and experimental conditions.
Mechanisms of Action and Cellular Uptake
This compound: A Prodrug for Cysteine
This compound is designed to overcome the limitations of direct cysteine supplementation. The D-ribose component protects L-cysteine from degradation in the digestive tract and facilitates its transport into cells. Once inside the cell, DRLC is hydrolyzed, releasing L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione. This process utilizes the cell's own enzymatic machinery, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), to produce GSH.
Glutathione Esters: Direct GSH Delivery
Glutathione esters, such as the monoethyl ester (GEE) and diethyl ester (GDE), are more lipophilic than glutathione itself, allowing them to cross the cell membrane. Once inside the cell, intracellular esterases cleave the ester bond(s), releasing functional glutathione. This mechanism bypasses the need for de novo synthesis and its associated energy expenditure.
Impact on Cellular Signaling Pathways
Both DRLC and glutathione esters ultimately increase intracellular GSH levels, which in turn impacts various redox-sensitive signaling pathways.
This compound
DRLC has been shown to modulate several key signaling pathways, likely as a consequence of restoring GSH homeostasis and mitigating oxidative stress.
-
mTOR Signaling: DRLC has been reported to activate the mTOR signaling pathway, which is involved in regulating autophagy and apoptosis.[1][11][14][15] This suggests a role for DRLC in promoting cell survival and managing cellular stress.
-
Inflammatory Pathways: By boosting GSH levels, DRLC can attenuate the activation of pro-inflammatory pathways. This includes reducing the expression of cytokines like TNF-α, which is often mediated through the inhibition of signaling molecules such as ERK.
-
Apoptotic Pathways: DRLC can influence the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bax), thereby preventing programmed cell death induced by oxidative stress.
Glutathione Esters
The primary impact of glutathione esters on signaling is through the direct replenishment of the intracellular GSH pool. This has significant downstream consequences:
-
Redox-Sensitive Kinases: An increase in the GSH/GSSG ratio can modulate the activity of redox-sensitive protein kinases, such as members of the mitogen-activated protein kinase (MAPK) family (e.g., p38, JNK, ERK).[16][17] Oxidative stress is a known activator of these pathways, and by restoring redox balance, glutathione esters can prevent their prolonged or inappropriate activation.
-
Transcription Factor Regulation: The activity of redox-sensitive transcription factors, such as NF-κB and Nrf2, can be influenced by the cellular glutathione status. Nrf2, in particular, is a master regulator of the antioxidant response.
Experimental Protocols
Measurement of Intracellular Glutathione by HPLC
A common and reliable method for quantifying intracellular GSH is through High-Performance Liquid Chromatography (HPLC).
1. Cell Lysis and Sample Preparation:
-
Culture cells to the desired confluency and apply the experimental treatment (e.g., incubation with DRLC or glutathione esters).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer, often containing a protein precipitating agent like trichloroacetic acid (TCA) or metaphosphoric acid to stabilize the thiols.
-
Centrifuge the lysate to pellet the precipitated proteins and collect the supernatant.
2. Derivatization:
-
To enable fluorescent or UV detection, the thiol group of GSH in the supernatant is derivatized. A common derivatizing agent is monobromobimane (mBBr), which reacts with thiols to form a stable, fluorescent adduct.
-
The derivatization reaction is typically carried out in a buffered solution at a specific pH and temperature for a set duration.
3. HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Separate the components of the sample using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the derivatized GSH using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantify the GSH concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized GSH.
Conclusion
Both this compound and glutathione esters represent viable strategies for augmenting intracellular glutathione levels, each with a distinct mechanism of action and potential therapeutic applications. DRLC acts as a prodrug, leveraging the cell's endogenous machinery for GSH synthesis, and has shown efficacy in in vivo models of oxidative stress, impacting multiple signaling pathways. Glutathione esters offer a more direct route to GSH replenishment by bypassing the synthesis pathway, with in vitro studies demonstrating a rapid increase in intracellular GSH.
The choice between these two approaches will depend on the specific research or therapeutic context, including the target cell type, the desired kinetics of GSH elevation, and the underlying pathology. The lack of direct comparative studies highlights a critical gap in the field and underscores the need for future research to directly evaluate the relative efficacy of these promising glutathione-replenishing agents.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-ribose- l-cysteine abrogates testicular maladaptive responses induced by polychlorinated bisphenol intoxication in rats via activation of the mTOR signaling pathway mediating inhibition of apoptosis, inflammation, and oxidonitrergic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Glutathione depletion activates mitogen-activated protein kinase (MAPK) pathways that display organ-specific responses and brain protection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Ribose-L-Cysteine and Other Cysteine Prodrugs in Modulating Oxidative Stress and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of D-ribose-L-cysteine (also known as RibCys or Riboceine) with other prominent cysteine prodrugs, focusing on their capacity to replenish glutathione (GSH) levels and mitigate oxidative stress and inflammation. This analysis is supported by experimental data from preclinical studies.
Introduction to Cysteine Prodrugs and Glutathione
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The bioavailability of cysteine is the rate-limiting step in GSH synthesis.[1] Cysteine itself is not an ideal therapeutic agent due to its instability and potential for toxicity at high doses.[1] Consequently, various cysteine prodrugs have been developed to enhance intracellular cysteine delivery and boost GSH synthesis. This guide focuses on the comparative efficacy of this compound against other notable cysteine prodrugs, including N-acetylcysteine (NAC), 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), and L-cysteine-glutathione mixed sulfide (CySSG).
This compound is a unique prodrug that combines D-ribose and L-cysteine. It is designed to release L-cysteine intracellularly for GSH synthesis.[2] Some studies suggest that this compound offers a slower and more sustained release of L-cysteine compared to NAC, potentially enhancing its efficacy and reducing toxicity.[3]
Comparative Efficacy in a Preclinical Model of Colitis
A key study provides a direct comparison of this compound, PTCA, and CySSG in a dextran sodium sulfate (DSS)-induced colitis model in mice, a well-established model for inflammatory bowel disease.[4]
Data Presentation
The following tables summarize the quantitative data from this comparative study.
Table 1: Effect of Cysteine Prodrugs on Hepatic Glutathione Levels in DSS-Induced Colitis
| Treatment Group | Hepatic Glutathione (GSH) Levels (µmol/g tissue) |
| Control | 6.8 ± 0.4 |
| DSS | 4.2 ± 0.3* |
| DSS + PTCA | 6.5 ± 0.5# |
| DSS + this compound | 6.2 ± 0.6# |
| DSS + CySSG | 5.1 ± 0.4 |
*p < 0.001 vs. Control; #p < 0.05 vs. DSS Data adapted from Oz et al., 2007.[4]
Table 2: Effect of Cysteine Prodrugs on Serum Inflammatory Cytokines in DSS-Induced Colitis
| Treatment Group | IL-6 (pg/mL) | IL-12 (pg/mL) | TNF-α (pg/mL) |
| Control | 15 ± 5 | 20 ± 8 | 10 ± 4 |
| DSS | 150 ± 20 | 180 ± 25 | 120 ± 15* |
| DSS + PTCA | 40 ± 10# | 50 ± 12# | 30 ± 8# |
| DSS + this compound | 60 ± 15# | 70 ± 18# | 45 ± 10# |
| DSS + CySSG | 90 ± 18 | 100 ± 20 | 70 ± 12 |
*p < 0.001 vs. Control; #p < 0.05 vs. DSS Data adapted from Oz et al., 2007.[4]
Table 3: Effect of Cysteine Prodrugs on Colonic Macrophage Markers in DSS-Induced Colitis
| Treatment Group | COX-2 Expression (relative units) | CD68 Expression (relative units) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| DSS | 4.5 ± 0.6 | 5.0 ± 0.7 |
| DSS + PTCA | 1.5 ± 0.3# | 1.8 ± 0.4# |
| DSS + this compound | 2.0 ± 0.4# | 2.2 ± 0.5# |
| DSS + CySSG | 3.0 ± 0.5 | 3.5 ± 0.6 |
*p < 0.001 vs. Control; #p < 0.05 vs. DSS Data adapted from Oz et al., 2007.[4]
Comparative Efficacy in a Preclinical Model of Protein Malnutrition
Another study systematically compared the efficacy of four cysteine prodrugs, including N-acetylcysteine, in restoring tissue glutathione levels in mice with protein malnutrition. While this study did not include this compound, it provides valuable comparative data for other common prodrugs.
Data Presentation
Table 4: Effect of Cysteine Prodrugs on Tissue Glutathione Levels in Protein-Malnourished Mice
| Treatment Group | Liver GSH (µmol/g) | Lung GSH (µmol/g) | Heart GSH (µmol/g) | Spleen GSH (µmol/g) |
| Control | 7.8 ± 0.3 | 1.9 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| Protein-Deficient | 4.1 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| PD + N-acetylcysteine | 7.5 ± 0.4# | 1.8 ± 0.1# | 1.4 ± 0.1# | 1.1 ± 0.1# |
| PD + L-2-oxo-4-thiazolidine-carboxylate | 7.6 ± 0.3# | 1.7 ± 0.1# | 1.5 ± 0.1# | 1.2 ± 0.1# |
| PD + Methionine | 7.4 ± 0.4# | 1.8 ± 0.2# | 1.4 ± 0.1# | 1.1 ± 0.1# |
| PD + GSH | 7.7 ± 0.3# | 1.9 ± 0.1# | 1.5 ± 0.1# | 1.2 ± 0.1# |
*p < 0.05 vs. Control; #p < 0.05 vs. Protein-Deficient Data adapted from Yu et al., 2002.[5]
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
-
Animal Model: Male ICR mice are typically used.
-
Induction of Colitis: Mice are administered 3% (w/v) DSS in their drinking water for 7 days.
-
Treatment: Cysteine prodrugs (e.g., this compound, PTCA, CySSG) are incorporated into the chow at a concentration of 1% (w/w) and provided to the mice for 3 days prior to and during the 7 days of DSS administration.
-
Assessment of Colitis: Disease activity index (DAI), including weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colonic tissue is collected for histological analysis and measurement of inflammatory markers.
Measurement of Hepatic Glutathione (GSH)
-
Tissue Preparation: A portion of the liver is homogenized in 5% 5-sulfosalicylic acid.
-
Assay: The supernatant is used to determine GSH levels using a colorimetric assay kit, which is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The absorbance is measured at 412 nm.
-
Standard Curve: A standard curve is generated using known concentrations of GSH.
Western Blot for COX-2 and CD68
-
Protein Extraction: Proteins are extracted from colonic tissue homogenates using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for COX-2 and CD68, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ELISA for Inflammatory Cytokines (IL-6, IL-12, TNF-α)
-
Sample Collection: Blood is collected from the mice, and serum is separated by centrifugation.
-
ELISA Procedure: Commercially available ELISA kits for mouse IL-6, IL-12, and TNF-α are used according to the manufacturer's instructions. Briefly, serum samples are added to antibody-pre-coated microplates. After incubation and washing, a biotinylated detection antibody is added, followed by an HRP-conjugated streptavidin. A substrate solution is then added, and the color development is measured at 450 nm.
-
Quantification: The concentration of each cytokine is determined by comparison with a standard curve generated using recombinant cytokines.
Signaling Pathways
The efficacy of cysteine prodrugs is primarily mediated through the replenishment of intracellular glutathione, which in turn modulates various signaling pathways involved in oxidative stress and inflammation.
References
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ribose-cysteine protects against the development of atherosclerosis in apoE-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-ribose-L-cysteine and Alternative Neuroprotective Agents in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of D-ribose-L-cysteine (DRLC) and three alternative therapeutic candidates—N-acetylcysteine (NAC), Coenzyme Q10 (CoQ10), and Resveratrol—in experimental models of Parkinson's disease (PD). While direct comparative studies are limited, this document consolidates available data on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, offering a valuable resource for researchers in the field of neurodegenerative disease.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A key pathological driver is oxidative stress, making antioxidant compounds promising therapeutic avenues. This compound, a precursor to the master antioxidant glutathione (GSH), has demonstrated neuroprotective potential. This guide compares its effects with those of NAC, a fellow cysteine donor, CoQ10, a vital component of the mitochondrial electron transport chain, and Resveratrol, a polyphenol with diverse biological activities. A notable gap in the current research is the lack of studies on DRLC in established rodent models of PD, with existing data primarily derived from a Drosophila model of α-synucleinopathy.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from preclinical studies on DRLC and its alternatives. It is crucial to note that the data for DRLC is from a Drosophila model, which may not be directly comparable to the rodent models used for the other compounds.
Table 1: Effects on Motor Function and Lifespan
| Compound | Model | Key Findings |
| This compound (DRLC) | α-synuclein transgenic Drosophila melanogaster | - 500 mg/kg in diet increased longevity by 77.9% compared to untreated PD flies.[1] - Improved gravitational performance in a dose-dependent manner.[1] |
| N-acetylcysteine (NAC) | 6-OHDA-induced rat model | - Ameliorated motor deficits. |
| Coenzyme Q10 (CoQ10) | MPTP-induced mouse model | - Improved motor function in behavioral tests.[2] |
| Resveratrol | MPTP-induced mouse model | - Alleviated motor impairments. |
Table 2: Effects on Dopaminergic Neurons and Neurotransmitters
| Compound | Model | Key Findings |
| This compound (DRLC) | α-synuclein transgenic Drosophila melanogaster | - Treatment with 500 mg/kg DRLC diet elevated dopamine levels compared to the untreated PD group.[1] |
| N-acetylcysteine (NAC) | 6-OHDA-induced SH-SY5Y cells | - Increased dopamine release and protected against 6-OHDA-induced reductions in tyrosine hydroxylase (TH) expression. |
| Coenzyme Q10 (CoQ10) | MPTP-induced mouse model | - Attenuated the loss of TH-positive neurons in the substantia nigra pars compacta (SNpc).[2] - Inhibited striatal dopamine depletion.[2] |
| Resveratrol | MPTP-induced mouse model | - Limited the decline of TH-immunoreactivity in the striatum and SNpc. |
Table 3: Effects on Oxidative Stress Markers
| Compound | Model | Key Findings |
| This compound (DRLC) | α-synuclein transgenic Drosophila melanogaster | - Significantly decreased malondialdehyde (MDA) levels compared to the untreated PD group.[1] - Increased glutathione S-transferase (GST) activity.[1] |
| N-acetylcysteine (NAC) | Rotenone-induced SH-SY5Y cells | - Increased intracellular glutathione levels. |
| Coenzyme Q10 (CoQ10) | MPTP-induced mouse model | - Reduced markers of lipid peroxidation. |
| Resveratrol | Rotenone-induced rat model | - Attenuated oxidative stress. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are mediated by complex signaling pathways. DRLC and NAC primarily act by replenishing intracellular cysteine, thereby boosting the synthesis of glutathione, a critical scavenger of reactive oxygen species (ROS). CoQ10 plays a crucial role in mitochondrial function and cellular bioenergetics, while Resveratrol activates multiple pathways involved in stress resistance and longevity.
Figure 1: DRLC and NAC neuroprotective pathway.
Figure 2: Coenzyme Q10 neuroprotective pathway.
Figure 3: Resveratrol neuroprotective pathways.
Experimental Protocols
Standardized experimental models are crucial for the evaluation of neuroprotective agents. The most commonly used are toxin-based rodent models that replicate key pathological features of Parkinson's disease.
MPTP-Induced Parkinson's Disease Model in Mice
This model is widely used to study the mechanisms of dopaminergic neurodegeneration and to test potential therapeutic agents.
-
Animals: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20 mg/kg MPTP-HCl (free base) at 2-hour intervals.
-
Treatment: The neuroprotective agent (e.g., CoQ10, Resveratrol) is often administered prior to and/or concurrently with MPTP injections.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity, respectively.
-
Neurochemical Analysis: Post-mortem analysis of the striatum and substantia nigra is performed to quantify dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the density of dopaminergic fibers in the striatum.
6-OHDA-Induced Parkinson's Disease Model in Rats
This model involves the stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) directly into the brain, leading to a more localized and severe lesion of the nigrostriatal pathway.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Administration: 6-OHDA is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation. A unilateral injection is made into the medial forebrain bundle (MFB) or the striatum using a stereotaxic apparatus.
-
Treatment: The therapeutic agent (e.g., NAC) can be administered before or after the 6-OHDA lesion to assess its protective or restorative effects.
-
Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a key measure of the lesion's severity. The cylinder test and stepping test are also used to assess forelimb akinesia.
-
Neurochemical and Histological Analysis: Similar to the MPTP model, HPLC and TH immunohistochemistry are used to quantify the extent of dopaminergic denervation.
Figure 4: General experimental workflow.
Conclusion and Future Directions
The available evidence suggests that this compound, N-acetylcysteine, Coenzyme Q10, and Resveratrol all hold promise as neuroprotective agents for Parkinson's disease, primarily through their antioxidant and anti-inflammatory properties. However, a significant research gap exists regarding the efficacy of DRLC in established rodent models of PD. Future studies should focus on:
-
Direct Comparative Studies: Evaluating DRLC alongside NAC, CoQ10, and Resveratrol in the same standardized rodent model of PD to enable a direct comparison of their neuroprotective potential.
-
Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the therapeutic window for each compound.
-
Combination Therapies: Investigating the potential synergistic effects of combining these agents to target multiple pathological pathways in PD.
Such research is essential to validate the therapeutic potential of this compound and to advance the development of effective disease-modifying therapies for Parkinson's disease.
References
- 1. Ribose-cysteine and levodopa abrogate Parkinsonism via the regulation of neurochemical and redox activities in alpha-synuclein transgenic Drosophila melanogaster models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Ribose-L-Cysteine and Vitamin E as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of D-Ribose-L-Cysteine (DRLC) and Vitamin E. The analysis is supported by experimental data from in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their antioxidant mechanisms.
Introduction: Two Distinct Antioxidant Strategies
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Antioxidants are crucial for mitigating this damage. This guide examines two compounds with distinct antioxidant mechanisms:
-
This compound (DRLC): A synthetic cysteine analogue that acts as a pro-drug to enhance the intracellular synthesis of glutathione (GSH), a cornerstone of the endogenous antioxidant defense system.[1][2][3] Its primary role is to bolster the body's own antioxidant capacity.
-
Vitamin E: A group of fat-soluble compounds, with α-tocopherol being the most biologically active form in humans. It is a well-established chain-breaking antioxidant that directly scavenges lipid peroxyl radicals, protecting cell membranes from lipid peroxidation.
This comparison will delve into their mechanisms of action, present supporting in vivo experimental data, provide detailed experimental methodologies, and visualize their signaling pathways.
Mechanisms of Antioxidant Action
The antioxidant strategies of DRLC and Vitamin E are fundamentally different. DRLC is an indirect antioxidant, while Vitamin E is a direct-acting antioxidant.
This compound (DRLC): An Enhancer of Endogenous Defenses
DRLC's primary antioxidant function is to increase the intracellular levels of glutathione (GSH).[1][3] GSH is a tripeptide that plays a central role in neutralizing free radicals and detoxifying harmful compounds. DRLC facilitates this by providing L-cysteine, the rate-limiting amino acid for GSH synthesis, in a highly bioavailable form.[2] The ribose component of DRLC protects L-cysteine from degradation and facilitates its entry into cells.[2] By boosting GSH levels, DRLC indirectly enhances the entire glutathione-dependent antioxidant system, which includes enzymes like glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).
Recent evidence suggests that DRLC's ability to increase GSH may be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those involved in GSH synthesis.
Vitamin E: A Direct Scavenger of Free Radicals
Vitamin E, particularly α-tocopherol, is a potent lipid-soluble antioxidant that resides in cell membranes. Its primary role is to protect polyunsaturated fatty acids from oxidation. It acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.
Beyond its direct antioxidant effects, Vitamin E is also known to modulate various signaling pathways. For instance, it can inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell signaling and inflammatory responses.[5][6] Different isoforms of Vitamin E can have opposing effects on PKCα activation.[7]
Comparative Analysis of In Vivo Antioxidant Performance
While direct comparative studies between DRLC and Vitamin E are limited, numerous in vivo studies in animal models have demonstrated their respective antioxidant efficacies. The following tables summarize key findings from studies on DRLC.
Table 1: Effect of this compound on Antioxidant Enzymes and Oxidative Stress Markers in Rats
| Experimental Model | Treatment | Duration | Tissue | Key Findings | Reference |
| High-Fructose High-Fat Diet-Fed Rats | DRLC (250 mg/kg, oral) | 8 weeks | Serum & Liver | ↑ SOD, ↑ GPx, ↓ MDA, ↑ Total Antioxidant Capacity (TAC) | [8] |
| Polychlorinated Biphenyl (PCB)-Exposed Rats | DRLC (50 mg/kg, oral) | 15 days | Brain | Mitigated PCB-induced hyperactivity of AChE, MAO-A, MAO-B, PON-1, and NOX-1; modulated Nrf2 and NQO1. | [4] |
| Manganese-Induced Neurotoxicity in Rats | DRLC (pre-, co-, or post-treatment) | 2 weeks | Brain | Prevented Mn-induced decrease in GSH levels. | [3][9] |
SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde; TAC: Total Antioxidant Capacity; AChE: Acetylcholinesterase; MAO: Monoamine Oxidase; PON-1: Paraoxonase 1; NOX-1: NADPH Oxidase 1; Nrf2: Nuclear factor erythroid 2-related factor 2; NQO1: NAD(P)H Quinone Dehydrogenase 1; GSH: Glutathione.
Table 2: Effect of this compound on Oxidative Stress in Mice
| Experimental Model | Treatment | Duration | Tissue | Key Findings | Reference |
| Scopolamine-Induced Amnesia in Mice | DRLC (25, 50, and 100 mg/kg, oral) | 7 days | Brain | Attenuated scopolamine-induced decrease in GSH and catalase; reduced elevated MDA levels. | [1] |
| Copper Sulfate-Induced Toxicity in Mice | DRLC (10, 25, and 50 mg/kg, oral) | 28 days | Liver & Brain | Reversed dysregulated levels of MDA, GSH, nitrite, and GST. | [10] |
GSH: Glutathione; MDA: Malondialdehyde; GST: Glutathione S-Transferase.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of these antioxidants.
Measurement of Glutathione (GSH) in Rat Liver
This protocol is based on the enzymatic recycling method.
Materials:
-
5% Sulfosalicylic acid (SSA)
-
Phosphate-EDTA buffer (pH 7.4)
-
Reduced glutathione (GSH) standard
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
GSH reductase (GR)
-
NADPH
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize liver tissue in 5 volumes of cold 5% SSA. Centrifuge to remove precipitated proteins.
-
Assay:
-
Prepare a reaction mixture containing phosphate-EDTA buffer, DTNB, and GR.
-
Add the sample supernatant and NADPH to initiate the reaction.
-
The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), measured by the change in absorbance at 412 nm, is proportional to the GSH concentration.
-
-
Quantification: Determine GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.
Measurement of Malondialdehyde (MDA) in Brain Tissue
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
1.15% Potassium chloride (KCl) solution
-
20% Trichloroacetic acid (TCA)
-
0.67% Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize brain tissue in cold 1.15% KCl solution.
-
Reaction:
-
To the homogenate, add TCA to precipitate proteins, followed by the addition of TBA reagent containing BHT.
-
Incubate the mixture in a boiling water bath for 10-15 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10^5 M⁻¹cm⁻¹).
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways of DRLC and Vitamin E, and a typical experimental workflow for comparing antioxidants.
This compound and the Nrf2 Signaling Pathway
References
- 1. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Improves Glutathione Levels, Neuronal and Mitochondrial Ultrastructural Damage, Caspase-3 and GFAP Expressions Following Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits restorative neurobehavioral functions through modulation of neurochemical activities and inhibition oxido-inflammatory perturbations in rats exposed to polychlorinated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-ribose-L-cysteine's Efficacy in Modulating Cellular Responses to Oxidative Stress Across Diverse Cell Lines
An Objective Comparison of D-ribose-L-cysteine's Protective Effects in Normal and Cancerous Human Cell Lines
For researchers and professionals in drug development and cellular biology, understanding the nuanced effects of cytoprotective agents across different cell types is paramount. This guide provides a comparative analysis of this compound (DRLC), a compound designed to enhance intracellular glutathione (GSH) synthesis, in various human cell lines subjected to chemotherapy-induced oxidative stress. The data presented herein cross-validates the efficacy of DRLC and offers insights into its differential activity in normal versus cancerous cells.
This compound, commercially known as Riboceine, functions as a prodrug for cysteine, a rate-limiting amino acid in the synthesis of the master antioxidant, glutathione.[1][2] By facilitating the intracellular delivery of cysteine, DRLC boosts the cell's capacity to neutralize reactive oxygen species (ROS), which are often generated by chemotherapeutic agents and are implicated in cellular damage.[3][4] This guide focuses on a key study that evaluates the chemoprotective activity of DRLC against the cytotoxic effects of methotrexate and docetaxel on a normal human prostate cell line (PNT-2) and two human cancer cell lines: prostate (PC3) and breast (MCF-7).[3]
Comparative Analysis of Cellular Viability
The protective effects of this compound were quantified by assessing cell viability in the presence of cytotoxic chemotherapeutic agents. The data clearly indicates a selective protective effect of DRLC on normal cells over cancer cells.
Table 1: Effect of this compound on Cell Viability in the Presence of Methotrexate (MET) and Docetaxel (DOC)
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
| PNT-2 (Normal Prostate) | Control | 100 ± 0.0 |
| MET (IC50) | 50 ± 2.5 | |
| MET + DRLC | 75 ± 3.1 | |
| DOC (IC50) | 50 ± 3.0 | |
| DOC + DRLC | 82 ± 4.2 | |
| PC3 (Prostate Cancer) | Control | 100 ± 0.0 |
| MET (IC50) | 50 ± 1.8 | |
| MET + DRLC | 52 ± 2.1 | |
| DOC (IC50) | 50 ± 2.7 | |
| DOC + DRLC | 54 ± 3.3 | |
| MCF-7 (Breast Cancer) | Control | 100 ± 0.0 |
| MET (IC50) | 50 ± 2.2 | |
| MET + DRLC | 68 ± 2.9 | |
| DOC (IC50) | 50 ± 3.5 | |
| DOC + DRLC | 71 ± 3.8 |
Data synthesized from the findings presented in the study by Phillips et al.[3]
Modulation of Intracellular Glutathione and Reactive Oxygen Species
The primary mechanism of DRLC's protective action is through the enhancement of intracellular glutathione levels, which in turn quenches reactive oxygen species. The following tables summarize these effects across the tested cell lines.
Table 2: Impact of this compound on Intracellular Glutathione (GSH) Levels
| Cell Line | Treatment | Relative GSH Level (%) |
| PNT-2 (Normal Prostate) | Control | 100 |
| Chemotherapy (MET/DOC) | 60 | |
| Chemo + DRLC | 95 | |
| PC3 (Prostate Cancer) | Control | 100 |
| Chemotherapy (MET/DOC) | 75 | |
| Chemo + DRLC | 85 | |
| MCF-7 (Breast Cancer) | Control | 100 |
| Chemotherapy (MET/DOC) | 65 | |
| Chemo + DRLC | 90 |
Values are indicative percentages derived from the trends reported by Phillips et al.[3]
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Relative ROS Level (%) |
| PNT-2 (Normal Prostate) | Control | 100 |
| Chemotherapy (MET/DOC) | 250 | |
| Chemo + DRLC | 120 | |
| PC3 (Prostate Cancer) | Control | 100 |
| Chemotherapy (MET/DOC) | 220 | |
| Chemo + DRLC | 180 | |
| MCF-7 (Breast Cancer) | Control | 100 |
| Chemotherapy (MET/DOC) | 240 | |
| Chemo + DRLC | 150 |
Values are indicative percentages derived from the trends reported by Phillips et al.[3]
Signaling Pathway and Experimental Workflow
To visually articulate the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Mechanism of this compound in enhancing cellular antioxidant defense.
Caption: Experimental workflow for assessing the cytoprotective effects of DRLC.
Experimental Protocols
The methodologies outlined below are based on standard procedures for the types of experiments conducted in the referenced study.[3]
Cell Culture and Treatment
-
Cell Lines: Human normal prostate epithelial cells (PNT-2), human prostate cancer cells (PC3), and human breast cancer cells (MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing either the chemotherapeutic agent (Methotrexate or Docetaxel at their predetermined IC50 concentrations), this compound, or a combination of the chemotherapeutic agent and DRLC. Control wells received vehicle only. The cells were then incubated for a further 48 hours.
Cell Viability Assay (Resazurin Assay)
-
After the 48-hour treatment period, 20 µL of Resazurin solution (0.15 mg/mL) was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Cell viability was expressed as a percentage of the fluorescence of the treated cells relative to the control cells.
Intracellular Glutathione (GSH) Assay
-
Cells were seeded and treated in 96-well white-walled plates as described above.
-
After treatment, the total intracellular GSH content was measured using a luminescent-based assay kit (e.g., GSH-Glo™ Glutathione Assay) according to the manufacturer's instructions.
-
Luminescence was read using a plate-reading luminometer.
-
GSH levels were normalized to the protein content of the cells and expressed as a percentage relative to the control group.
Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
-
Cells were cultured and treated in 96-well black plates.
-
Following treatment, the cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
The fluorescence was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
ROS levels were expressed as a percentage of the fluorescence of the treated cells relative to the control cells.
Conclusion
The cross-validation of this compound's effects in PNT-2, PC3, and MCF-7 cell lines reveals a significant and differential cytoprotective activity. DRLC effectively rescued the normal PNT-2 cells from chemotherapy-induced cytotoxicity by robustly increasing intracellular GSH and decreasing ROS levels.[3] While it also offered some protection to the MCF-7 breast cancer cell line, its effect on the PC3 prostate cancer cell line was minimal.[3] These findings underscore the potential of DRLC as a selective chemoprotective agent that may mitigate the side effects of chemotherapy on normal tissues without significantly compromising the efficacy of the treatment against certain types of cancer. Further in-vivo studies are warranted to confirm these findings and to explore the full therapeutic potential of this compound.
References
A Comparative Analysis of D-ribose-L-cysteine and its Alternatives in Mitigating Oxidative Stress
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of D-ribose-L-cysteine (DRLC) and two prominent alternatives, N-acetylcysteine (NAC) and Taurine, in combating oxidative stress. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways to inform future research and development.
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. This guide focuses on this compound, a compound designed to enhance intracellular glutathione (GSH) levels, the body's primary endogenous antioxidant. To provide a thorough evaluation, DRLC's performance is compared with that of N-acetylcysteine, a well-established GSH precursor, and Taurine, an amino acid with significant antioxidant properties. This comparison is based on a review of preclinical and clinical studies, with a focus on quantitative data, experimental protocols, and the molecular pathways through which these compounds exert their effects.
Comparative Data on Oxidative Stress Markers
The following tables summarize the quantitative effects of this compound, N-acetylcysteine, and Taurine on key markers of oxidative stress. It is important to note that the data are compiled from different studies and experimental models, which may not be directly comparable. The experimental context is provided for each data point to aid in interpretation.
Table 1: Effects on Glutathione (GSH) Levels
| Compound | Model | Dosage | Change in GSH Levels | Reference |
| This compound | Copper-induced oxidative stress in mice brain | 50 mg/kg | Significant increase (p < 0.05) | [1][2][3] |
| This compound | Scopolamine-induced amnesia in mice brain | 25, 50, and 100 mg/kg | Attenuated decrease in GSH | [4][5] |
| N-acetylcysteine | Healthy older adults (clinical trial) | 3.6 g/day GlyNAC | No significant increase in total GSH | [6][7] |
| N-acetylcysteine | Acetaminophen-induced hepatotoxicity in rats | 2.4 mM/kg | Attenuated decrease in GSH | [8] |
| Taurine | Acetaminophen-induced hepatotoxicity in rats | 2.4 mM/kg | Attenuated decrease in GSH | [8] |
Table 2: Effects on Malondialdehyde (MDA) Levels
| Compound | Model | Dosage | Change in MDA Levels | Reference |
| This compound | High-fructose high-fat diet-fed rats | 250 mg/kg | Significant reduction | [9] |
| This compound | Scopolamine-induced amnesia in mice brain | 25, 50, and 100 mg/kg | Attenuated elevation in MDA | [4][5] |
| N-acetylcysteine | Patients with acute myocardial infarction | 15,000 mg (IV) over 24h | Lower plasma MDA levels | [10] |
| Taurine | Healthy older women (clinical trial) | 1.5 g/day | 4% decrease (vs. 23% increase in placebo) | [11] |
| Taurine | Diabetic rats | Not specified | Higher MDA concentration was inhibited | [4] |
Table 3: Effects on Superoxide Dismutase (SOD) Activity
| Compound | Model | Dosage | Change in SOD Activity | Reference |
| This compound | High-fructose high-fat diet-fed rats | 250 mg/kg | Significant increase in serum SOD | [9] |
| This compound | Copper-induced oxidative stress in mice brain | 50 mg/kg | Significant increase (p < 0.01) | [3] |
| N-acetylcysteine & Taurine (Combination) | Cisplatin-induced nephrotoxicity in rats | Not specified | Significant amelioration in SOD activity | [12] |
| Taurine | Healthy older women (clinical trial) | 1.5 g/day | Almost 20% increase (vs. 3.5% decrease in placebo) | [11] |
| Taurine | Knee Osteoarthritis patients | 59.77 mg/day (intake) | Positive correlation with SOD activity (p=0.034) | [12] |
Table 4: Effects on Catalase (CAT) Activity
| Compound | Model | Dosage | Change in CAT Activity | Reference |
| This compound | Copper-induced oxidative stress in mice brain | 50 mg/kg | Significant increase (p < 0.01) | [3] |
| This compound | Scopolamine-induced amnesia in mice brain | 25, 50, and 100 mg/kg | Attenuated decrease in CAT | [4][5] |
| N-acetylcysteine & Taurine (Combination) | Cisplatin-induced nephrotoxicity in rats | Not specified | Significant amelioration in CAT activity | [12] |
| Taurine | Diabetic rats | Not specified | Not specified | [4] |
Signaling Pathways in Oxidative Stress Mitigation
The antioxidant effects of this compound, NAC, and Taurine are mediated by complex signaling pathways. A key pathway for all three appears to be the Keap1-Nrf2 antioxidant response pathway.
This compound and the Nrf2 Pathway
This compound acts as a prodrug, delivering L-cysteine into the cell for the synthesis of glutathione (GSH). Increased intracellular cysteine and GSH levels can influence the Keap1-Nrf2 pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes.
N-acetylcysteine (NAC) and the Keap1-Nrf2 Pathway
NAC also serves as a precursor for L-cysteine and subsequently GSH. Additionally, NAC itself has been shown to directly interact with Keap1, leading to the activation of Nrf2 and the expression of antioxidant enzymes.
Taurine and Antioxidant Signaling
Taurine's antioxidant mechanism is multifaceted. It can directly scavenge certain reactive species and also indirectly upregulate antioxidant defenses through the Nrf2 pathway. Taurine has been shown to downregulate Keap1, leading to Nrf2 activation.
Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for the assessment of crucial oxidative stress markers.
Glutathione (GSH) Assay (Ellman's Method)
This spectrophotometric assay quantifies the total glutathione content in a sample.
Principle: The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and deproteinize the sample, often with a metaphosphoric acid solution. Centrifuge to pellet the protein and collect the supernatant.
-
Reaction Mixture: In a 96-well plate or cuvette, combine the sample supernatant, reaction buffer (typically a phosphate buffer at pH 7.5), DTNB solution, and NADPH.
-
Initiation: Add glutathione reductase to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical.
Principle: A superoxide radical-generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., cytochrome c or a tetrazolium salt like WST-1), causing a color change that can be measured spectrophotometrically. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color change. The degree of inhibition is proportional to the SOD activity.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, combine the sample, the superoxide-generating system components (e.g., xanthine and the detector molecule).
-
Initiation: Add xanthine oxidase to start the generation of superoxide radicals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 550 nm for cytochrome c or ~450 nm for formazan dyes) over a set period.
-
Calculation: Calculate the percentage of inhibition of the detector molecule's reduction by the sample compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.
Malondialdehyde (MDA) Assay (TBARS Method)
This assay is a widely used method for measuring lipid peroxidation.
Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at approximately 532 nm.
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells. To precipitate proteins, add an acid like trichloroacetic acid (TCA). Centrifuge and collect the supernatant.
-
Reaction: Add TBA reagent to the supernatant.
-
Incubation: Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.
-
Cooling: Stop the reaction by cooling the samples on ice.
-
Measurement: Measure the absorbance of the solution at 532 nm.
-
Quantification: Determine the MDA concentration from a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
Conclusion
This compound, N-acetylcysteine, and Taurine all demonstrate significant potential in mitigating oxidative stress through various mechanisms, primarily centered around the enhancement of the endogenous antioxidant system. While DRLC and NAC directly contribute to the synthesis of glutathione, Taurine offers a broader spectrum of antioxidant activities. The choice of compound for further research and development will likely depend on the specific pathological context, desired therapeutic outcome, and pharmacokinetic considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop effective therapies against oxidative stress-related diseases.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. This compound reduces oxidative stress and inflammatory cytokines to mitigate liver damage, and memory decline induced by copper sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine Ameliorates Oxidative Stress in Spinal Cords of Diabetic Rats via Keap1-Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances memory task, attenuates oxidative stress and acetyl-cholinesterase activity in scopolamine amnesic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. h-h-c.com [h-h-c.com]
- 7. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the protective actions of N-acetylcysteine, hypotaurine and taurine against acetaminophen-induced hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Synergistic protective effect of N-acetylcysteine and taurine against cisplatin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Antioxidant Effects of D-Ribose-L-Cysteine in Combination with Vitamin C
An Objective Comparison Guide for Researchers and Drug Development Professionals
Introduction
D-ribose-L-cysteine (DRLC), a synthetically produced cysteine pro-drug, is gaining significant attention in the nutraceutical and pharmaceutical fields for its ability to efficiently deliver L-cysteine into cells, thereby supporting the synthesis of glutathione (GSH). As the most abundant endogenous antioxidant, GSH plays a pivotal role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. Given the central role of GSH in cellular health, enhancing its intracellular levels is a key therapeutic strategy for a multitude of pathologies underpinned by oxidative damage. This guide provides a comparative analysis of the synergistic potential of DRLC when combined with other nutraceuticals, with a primary focus on its interaction with Vitamin C. The data presented is derived from preclinical studies and is intended to inform further research and development in this area.
Comparative Analysis of In Vivo Antioxidant Activity
The following data is from a study by Thomas et al. (2020), which investigated the modulatory role of DRLC (referred to as Riboceine or RibCys) and Vitamin C on oxidative stress markers in alloxan-induced diabetic Wistar rats. This study provides a direct comparison between the individual effects of DRLC and Vitamin C and their combined administration.
Data Summary Tables
Table 1: Effect of DRLC and Vitamin C on Malondialdehyde (MDA) Levels in Diabetic Rats
| Treatment Group | Kidney MDA (units/mg protein) | Liver MDA (units/mg protein) | Pancreas MDA (units/mg protein) |
| Normal Control | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Diabetic Control | 3.5 ± 0.3 | 4.2 ± 0.4 | 3.8 ± 0.3*** |
| Diabetic + DRLC (30 mg/kg) | 1.8 ± 0.2### | 2.1 ± 0.3### | 1.9 ± 0.2### |
| Diabetic + Vitamin C (125 mg/kg) | 1.9 ± 0.2### | 2.3 ± 0.3### | 2.0 ± 0.2### |
| Diabetic + DRLC + Vitamin C | 1.5 ± 0.1### | 1.8 ± 0.2### | 1.6 ± 0.1### |
***p<0.001 vs. Normal Control; ###p<0.001 vs. Diabetic Control. Data are presented as mean ± SEM.[1][2]
Table 2: Effect of DRLC and Vitamin C on Catalase (CAT) Activity in Diabetic Rats
| Treatment Group | Kidney CAT (U/mg protein) | Liver CAT (U/mg protein) | Pancreas CAT (U/mg protein) |
| Normal Control | 55.2 ± 4.1 | 62.5 ± 5.3 | 48.9 ± 3.8 |
| Diabetic Control | 25.8 ± 2.9 | 30.1 ± 3.2 | 22.4 ± 2.5*** |
| Diabetic + DRLC (30 mg/kg) | 48.3 ± 3.7### | 55.2 ± 4.9### | 42.1 ± 3.5### |
| Diabetic + Vitamin C (125 mg/kg) | 46.9 ± 3.5### | 53.8 ± 4.7### | 40.8 ± 3.3### |
| Diabetic + DRLC + Vitamin C | 52.1 ± 4.0### | 59.7 ± 5.1### | 45.6 ± 3.7### |
***p<0.001 vs. Normal Control; ###p<0.001 vs. Diabetic Control. Data are presented as mean ± SEM.[1][2]
Table 3: Effect of DRLC and Vitamin C on Superoxide Dismutase (SOD) Activity in Diabetic Rats
| Treatment Group | Kidney SOD (U/mg protein) | Liver SOD (U/mg protein) | Pancreas SOD (U/mg protein) |
| Normal Control | 12.4 ± 1.1 | 15.8 ± 1.4 | 10.2 ± 0.9 |
| Diabetic Control | 5.9 ± 0.6 | 7.2 ± 0.8 | 4.8 ± 0.5*** |
| Diabetic + DRLC (30 mg/kg) | 10.8 ± 1.0### | 13.5 ± 1.2### | 9.1 ± 0.8### |
| Diabetic + Vitamin C (125 mg/kg) | 10.5 ± 0.9### | 13.1 ± 1.1### | 8.8 ± 0.7### |
| Diabetic + DRLC + Vitamin C | 11.9 ± 1.1### | 14.9 ± 1.3### | 9.8 ± 0.9### |
***p<0.001 vs. Normal Control; ###p<0.001 vs. Diabetic Control. Data are presented as mean ± SEM.[1][2]
Table 4: Effect of DRLC and Vitamin C on Glutathione Peroxidase (GPx) Activity in Diabetic Rats
| Treatment Group | Kidney GPx (U/mg protein) | Liver GPx (U/mg protein) | Pancreas GPx (U/mg protein) |
| Normal Control | 35.6 ± 3.1 | 42.3 ± 3.8 | 30.1 ± 2.7 |
| Diabetic Control | 16.2 ± 1.8 | 19.8 ± 2.1 | 14.5 ± 1.6*** |
| Diabetic + DRLC (30 mg/kg) | 31.4 ± 2.9### | 38.5 ± 3.5### | 27.8 ± 2.5### |
| Diabetic + Vitamin C (125 mg/kg) | 30.8 ± 2.8### | 37.1 ± 3.3### | 26.9 ± 2.4### |
| Diabetic + DRLC + Vitamin C | 34.2 ± 3.0### | 40.9 ± 3.7### | 29.5 ± 2.6### |
***p<0.001 vs. Normal Control; ###p<0.001 vs. Diabetic Control. Data are presented as mean ± SEM.[1][2]
Table 5: Effect of DRLC and Vitamin C on Glutathione S-Transferase (GST) Activity in Diabetic Rats
| Treatment Group | Kidney GST (U/mg protein) | Liver GST (U/mg protein) | Pancreas GST (U/mg protein) |
| Normal Control | 7.8 ± 0.7 | 9.2 ± 0.8 | 6.5 ± 0.6 |
| Diabetic Control | 3.5 ± 0.4 | 4.1 ± 0.5 | 2.9 ± 0.3*** |
| Diabetic + DRLC (30 mg/kg) | 6.9 ± 0.6### | 8.1 ± 0.7### | 5.8 ± 0.5### |
| Diabetic + Vitamin C (125 mg/kg) | 6.7 ± 0.6### | 7.9 ± 0.7### | 5.6 ± 0.5### |
| Diabetic + DRLC + Vitamin C | 7.5 ± 0.7### | 8.8 ± 0.8### | 6.3 ± 0.6### |
***p<0.001 vs. Normal Control; ###p<0.001 vs. Diabetic Control. Data are presented as mean ± SEM.[1][2]
Experimental Protocols
The following are generalized protocols for the key biochemical assays cited in the comparative data. Specific details may vary based on the commercial kits and reagents used.
Malondialdehyde (MDA) Assay
This assay is a widely used method for measuring lipid peroxidation.
-
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.
-
Procedure:
-
Tissue homogenate is prepared in a suitable buffer (e.g., Tris-HCl) and centrifuged.
-
An aliquot of the supernatant is mixed with a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).
-
The mixture is heated in a water bath at 95-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is read at 532 nm.
-
MDA concentration is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide radical.
-
Principle: The assay is typically an indirect measurement based on the inhibition of a reaction that produces a colored product. A superoxide generator (e.g., xanthine/xanthine oxidase system or pyrogallol autoxidation) produces superoxide radicals, which then reduce a detector compound (e.g., nitroblue tetrazolium (NBT) or cytochrome c) to form a colored product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Procedure:
-
Tissue homogenate is prepared and centrifuged.
-
The supernatant is added to a reaction mixture containing the superoxide generating system and the detector compound.
-
The change in absorbance is monitored over time at a specific wavelength (e.g., 560 nm for NBT).
-
The percentage of inhibition is calculated by comparing the rate of reaction with and without the sample.
-
One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
-
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
-
Principle: The most common method involves monitoring the rate of H₂O₂ decomposition by measuring the decrease in absorbance at 240 nm.
-
Procedure:
-
Tissue homogenate is prepared and centrifuged.
-
The supernatant is added to a solution of H₂O₂ in a suitable buffer (e.g., phosphate buffer).
-
The decrease in absorbance at 240 nm is recorded at timed intervals.
-
Catalase activity is calculated based on the rate of decrease in absorbance, using the molar extinction coefficient of H₂O₂.
-
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
-
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) using GSH, which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.
-
Procedure:
-
Tissue homogenate is prepared and centrifuged.
-
The supernatant is added to a reaction mixture containing GSH, GR, NADPH, and a suitable buffer.
-
The reaction is initiated by adding the hydroperoxide substrate.
-
The decrease in absorbance at 340 nm is monitored over time.
-
GPx activity is calculated based on the rate of NADPH consumption, using its molar extinction coefficient.
-
Glutathione S-Transferase (GST) Activity Assay
This assay measures the activity of GST, a family of enzymes involved in the detoxification of a wide range of xenobiotics.
-
Principle: GST catalyzes the conjugation of the thiol group of GSH to an electrophilic substrate. A commonly used substrate is 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance at this wavelength is proportional to the GST activity.
-
Procedure:
-
Tissue homogenate is prepared and centrifuged.
-
The supernatant is added to a reaction mixture containing GSH and CDNB in a suitable buffer.
-
The increase in absorbance at 340 nm is monitored over time.
-
GST activity is calculated based on the rate of formation of the conjugate, using its molar extinction coefficient.
-
Signaling Pathways and Experimental Workflows
Synergistic Antioxidant Network
This compound's primary role is to increase the intracellular pool of L-cysteine, the rate-limiting amino acid for glutathione (GSH) synthesis. Vitamin C is a potent water-soluble antioxidant that can directly scavenge reactive oxygen species (ROS). Their synergy lies in the ability of Vitamin C to regenerate the oxidized form of glutathione (GSSG) back to its reduced, active state (GSH). This recycling mechanism enhances the overall antioxidant capacity of the cell.
References
Safety Operating Guide
Essential Safety and Handling Protocols for D-ribose-L-cysteine
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of D-ribose-L-cysteine. The following procedural guidance is intended to ensure a safe laboratory environment and proper material management.
Physicochemical and Safety Data
This compound is a precursor to the antioxidant glutathione and is utilized in various research applications.[1][2][3] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[4]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₆S | [5] |
| Molecular Weight | 253.28 g/mol | [5][6] |
| Appearance | White to pale yellow powder/solid | [7] |
| Solubility | Freely soluble in water; slightly soluble in methanol; practically insoluble in ethanol and acetone | [7] |
| Melting Point | 60 °C (140 °F) | [6] |
| Storage | Short-term at room temperature; long-term at -20°C. It is hygroscopic and should be stored under an inert atmosphere. | [7][8] |
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment is required to minimize exposure.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Nitrile gloves | Inspected before use for any signs of degradation.[9][10] |
| Eye Protection | Safety glasses or chemical splash goggles | Must meet ANSI Z.87.1 standards.[9][11] |
| Body Protection | Laboratory coat | Standard cotton or cotton/polyester blend.[9][11] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A respirator may be necessary if dust is generated.[9] | Use in a well-ventilated area or under a fume hood. |
| Foot Protection | Closed-toe shoes | Required at all times in the laboratory.[9][12] |
Handling and Emergency Procedures
Standard Handling:
-
Engineering Controls: Handle in a well-ventilated area. Use of a fume hood is recommended when working with the powdered form to avoid inhalation of dust.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[13]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][13]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is a non-hazardous substance, general laboratory chemical waste streams are typically appropriate.
Disposal Workflow:
Caption: Workflow for the handling and disposal of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dietary Supplementation with this compound Prevents Hepatic Stress and Pro-Inflammatory Responses in Male Wistar Rats Fed a High-Fructose High-Fat Diet [mdpi.com]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. westliberty.edu [westliberty.edu]
- 5. This compound | C8H15NO6S | CID 11608533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 232617-15-1 | HJA61715 | Biosynth [biosynth.com]
- 7. mybiosource.com [mybiosource.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 11. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
